molecular formula C6H14O6 B1202529 D-Iditol CAS No. 24557-79-7

D-Iditol

Número de catálogo: B1202529
Número CAS: 24557-79-7
Peso molecular: 182.17 g/mol
Clave InChI: FBPFZTCFMRRESA-ZXXMMSQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

D-iditol is the D-enantiomer of iditol. It has a role as a fungal metabolite. It is an enantiomer of a L-iditol.
This compound has been reported in Stypopodium flabelliforme and Stypopodium schimperi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (polyol), is a versatile molecule with increasing significance in various scientific and industrial sectors. As a stereoisomer of the more common sorbitol and mannitol, this compound possesses unique structural characteristics that translate into distinct physicochemical properties. These properties are fundamental to its application in pharmaceutical formulations, biochemical research, and as a chiral building block in chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed data, experimental considerations, and logical workflows to support its practical application in research and development.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in various applications. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₆[1][2][3][4]
Molecular Weight 182.17 g/mol [1][3][4]
Appearance White to off-white crystalline powder or colorless high viscous liquid[1][5][6]
Melting Point 74-78 °C[1][5][7]
Boiling Point 230 °C (Predicted); 494.9 °C at 760 mmHg[1][2][8]
Density 1.596 g/cm³ (Predicted)[2][8]
Solubility - Water: Soluble (87.5 mg/mL; 5 mg/mL) - Ethanol: Insoluble - Dimethylformamide (DMF): 1 mg/mL - Dimethyl Sulfoxide (DMSO): 2 mg/mL - Phosphate-Buffered Saline (PBS, pH 7.2): 5 mg/mL[2][6][8][9][10]
Optical Rotation [α]20/D = +2° to +5° (c=1 in H₂O)[1][5][7]
pKa 13.14 ± 0.20 (Predicted)[2][8]
Hydrogen Bond Donor Count 6[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 5[2]

Experimental Considerations and Methodologies

The accurate determination of the physicochemical properties of this compound is essential for its quality control and application. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methods for polyol analysis are applicable.

General Experimental Workflow for Physicochemical Characterization of this compound

The following diagram illustrates a general workflow for the characterization of this compound's physicochemical properties.

G cluster_0 Material Acquisition and Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting A This compound Sample Procurement (Purity ≥98%) B Sample Preparation (e.g., Drying, Grinding) A->B C Melting Point Determination (Capillary Method) B->C D Solubility Assessment (Solvent Screening, Saturation) B->D E Optical Rotation Measurement (Polarimetry) B->E F Spectroscopic Analysis (NMR, IR, Mass Spectrometry) B->F G Data Compilation and Analysis C->G D->G E->G F->G H Comparison with Literature Values G->H I Documentation and Reporting H->I G cluster_0 Pharmaceuticals cluster_1 Biochemical Research cluster_2 Chemical Industry A This compound B Excipient in Formulations A->B C Chiral Intermediate for APIs A->C D Glucosidase I Inhibitor A->D E Metabolic Pathway Studies A->E F Enzyme Substrate A->F G Chiral Building Block A->G

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structural and stereochemical properties of D-iditol, tailored for researchers, scientists, and professionals in drug development. It includes detailed structural representations, physicochemical data, experimental protocols, and its role in biological pathways.

Introduction

This compound is a naturally occurring sugar alcohol (or alditol) with the chemical formula C₆H₁₄O₆. As a hexitol, it possesses six carbon atoms and six hydroxyl groups. It is the D-enantiomer of iditol and is of interest in various biochemical and pharmaceutical contexts. Notably, this compound is known to accumulate in individuals with galactokinase deficiency and has been investigated for its potential as an enzyme inhibitor.[1][2] This document will delve into the core aspects of its molecular architecture and chemical behavior.

Structure and Stereochemistry

The structure of this compound is defined by the specific spatial arrangement of its hydroxyl groups along the six-carbon chain. This arrangement dictates its physical and biological properties.

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule. For this compound, the hydroxyl groups on the chiral carbons (C2, C3, C4, and C5) are arranged as follows:

Fischer_Projection_D_Iditol C1 CH₂OH C2 H — C — OH C1->C2 C3 HO — C — H C2->C3 C4 HO — C — H C3->C4 C5 H — C — OH C4->C5 C6 CH₂OH C5->C6

Figure 1: Fischer Projection of this compound.

The "D" designation refers to the configuration of the hydroxyl group on the highest-numbered chiral carbon (C5) being on the right side in the Fischer projection, analogous to D-glyceraldehyde. The stereochemical configuration of the chiral centers in this compound is (2R, 3S, 4S, 5R).

Chair Conformation

In solution, the flexible carbon chain of this compound can adopt various conformations. The most stable conformation for the carbon backbone is a staggered arrangement, often depicted in a sawhorse or Newman projection. As an acyclic molecule, it does not have a persistent chair conformation like cyclic sugars. However, to minimize steric strain, the carbon chain will adopt a zig-zag conformation with hydroxyl groups positioned to reduce gauche interactions.

A representation of a stable, extended conformation can be visualized as follows:

Figure 2: Extended Conformation of this compound.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₄O₆[3][4]
Molecular Weight182.17 g/mol [4]
CAS Number25878-23-3[2]
Melting Point74-78 °C[4]
Boiling Point230 °C[4]
Water SolubilitySoluble[5]
Specific Rotation [α]20/D+2 to +5° (c=1 in H₂O)[4]

Experimental Protocols

Synthesis of this compound from D-Sorbose

A common method for the synthesis of this compound is the reduction of D-sorbose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride (NaBH₄).

Principle: The ketone group at the C2 position of D-sorbose is reduced to a secondary alcohol, yielding a mixture of D-glucitol (sorbitol) and this compound.

Detailed Methodology:

  • Dissolution: Dissolve D-sorbose in an appropriate solvent, such as water or ethanol.

  • Reduction:

    • Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a catalyst, such as Raney nickel or palladium on carbon. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by measuring hydrogen uptake.

    • Chemical Reduction: Cool the D-sorbose solution in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) portion-wise while stirring. Maintain the temperature below 10 °C.

  • Quenching: After the reaction is complete (as determined by TLC or HPLC), carefully quench the reaction. For NaBH₄ reduction, this is typically done by the slow addition of an acid (e.g., acetic acid) until the effervescence ceases.

  • Purification: The resulting mixture of D-glucitol and this compound can be separated by chromatographic techniques, such as column chromatography on silica gel or by fractional crystallization.

Synthesis_Workflow D_Sorbose D-Sorbose Solution Reduction Reduction (e.g., NaBH₄ or H₂/Catalyst) D_Sorbose->Reduction Quenching Reaction Quenching Reduction->Quenching Purification Chromatographic Separation Quenching->Purification D_Iditol Purified this compound Purification->D_Iditol

Figure 3: Workflow for the Synthesis of this compound.

Biological Significance

Role in Galactose Metabolism and Galactokinase Deficiency

In normal galactose metabolism (the Leloir pathway), galactose is converted to glucose-6-phosphate. However, in galactokinase deficiency, the first step of this pathway is blocked. This leads to an accumulation of galactose, which can then be shunted into an alternative pathway where aldose reductase reduces it to galactitol. The accumulation of galactitol is a key factor in the pathology of this disorder. This compound can also be formed through related metabolic pathways.[1][2]

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_alternative Alternative Pathway in Deficiency Galactose Galactose Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P Galactokinase Galactose->Galactose_1_P Galactose_acc Accumulated Galactose Galactose->Galactose_acc Pathway Blocked UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glycolysis Glycolysis UDP_Glucose->Glycolysis Galactitol Galactitol Galactose_acc->Galactitol Aldose Reductase D_Iditol This compound Galactose_acc->D_Iditol Other Reductases

Figure 4: this compound in the Context of Galactose Metabolism.
Enzyme Inhibition

This compound has been shown to be an inhibitor of certain enzymes, such as glucosidase I.[3] Glucosidases are involved in the processing of N-linked glycoproteins. The inhibition of these enzymes can have significant effects on cellular processes. The inhibitory action is likely due to the structural similarity of this compound to the natural substrates of these enzymes, allowing it to bind to the active site and block its function.

Enzyme_Inhibition Enzyme Glucosidase I Active Site Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds D_Iditol This compound (Inhibitor) D_Iditol->Enzyme Binds and Blocks

Figure 5: General Mechanism of Enzyme Inhibition by this compound.

References

The Enigmatic Presence of D-Iditol in the Fungal Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a C2-epimer of D-sorbitol, is a sugar alcohol with limited but notable occurrences in the biological world. Within the fungal kingdom, its presence has been primarily documented in specific yeast species, where it is synthesized through the reduction of D-sorbose. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound in fungi. It delves into the known biosynthetic pathways, presents available quantitative data, and outlines detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a valuable resource for researchers in mycology, metabolic engineering, and drug discovery who are interested in the unique metabolic capabilities of fungi and the potential applications of their specialized metabolites.

Introduction

Polyols, or sugar alcohols, are a class of polyhydric alcohols that are widespread in nature, playing crucial roles in various physiological processes in plants, animals, and microorganisms. In fungi, polyols such as mannitol, arabitol, and erythritol are well-studied and known to function as carbon storage reserves, osmolytes for stress protection, and as sinks for reducing power. This compound, however, represents a less commonly encountered fungal polyol. Its identification has been primarily associated with the yeast genus Rhodotorula, where it is produced via the biotransformation of D-sorbose[1]. Understanding the nuances of this compound's biosynthesis and metabolism in fungi can provide insights into the metabolic diversity of these organisms and may open avenues for novel biotechnological applications, given its potential as a chiral building block in chemical synthesis.

Natural Occurrence and Biosynthesis of this compound in Fungi

The most well-documented instance of this compound production in fungi is by the yeast Rhodotorula rubra strain RY10, which was isolated from miso paste[1]. This yeast has demonstrated the ability to convert D-sorbose into this compound. While the natural intracellular or extracellular concentrations of this compound in this or other fungi are not extensively reported, the conversion efficiency from D-sorbose has been quantified.

Biosynthetic Pathway

The biosynthesis of this compound in Rhodotorula rubra is understood to proceed via the reduction of D-sorbose. This reaction is catalyzed by a reductase enzyme, likely a D-sorbose reductase or a related polyol dehydrogenase with activity towards D-sorbose. While the specific enzyme from Rhodotorula rubra has not been isolated and characterized in the available literature, analogous enzymes such as L-sorbose reductase, which converts L-sorbose to D-sorbitol, have been identified in other yeasts like Candida albicans[2].

The broader metabolic pathway leading to this compound from central carbon metabolism is not fully elucidated. A plausible hypothetical pathway, based on known polyol biosynthetic routes in fungi, would involve the following steps:

  • Isomerization: Fructose-6-phosphate, an intermediate of glycolysis, is a likely precursor.

  • Dephosphorylation: A phosphatase would convert a ketose-phosphate to the free ketose, D-sorbose.

  • Reduction: A D-sorbose reductase, utilizing NADH or NADPH as a cofactor, would then reduce D-sorbose to this compound.

Below is a diagram illustrating this proposed biosynthetic pathway.

D_Iditol_Biosynthesis F6P Fructose-6-Phosphate DSorbose D-Sorbose F6P->DSorbose Isomerase, Phosphatase DIditol This compound DSorbose->DIditol D-Sorbose Reductase (NADH/NADPH) NADPH NAD(P)H NADP NAD(P)+ DSorbose->NADP NADPH->DIditol

A proposed biosynthetic pathway for this compound in fungi.

Quantitative Data on this compound Production

Quantitative data on the natural abundance of this compound in fungi is scarce. However, the production of this compound from D-sorbose by washed cells of Rhodotorula rubra RY10 has been reported. The conversion ratios at different initial D-sorbose concentrations are summarized in the table below.

Initial D-Sorbose Concentration (%)Final Conversion Ratio to this compound (%)Reference
1.082.7[1]
2.095.0[1]
3.093.7[1]
5.078.0[1]

Table 1: Conversion of D-Sorbose to this compound by Rhodotorula rubra RY10.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound from fungal cultures. These protocols are based on established methods for polyol analysis.

Extraction of Intracellular Polyols

This protocol is designed for the extraction of water-soluble metabolites, including this compound, from yeast cells.

Materials:

  • Fungal cell culture

  • Centrifuge and centrifuge tubes

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Chloroform/Methanol/Water extraction solvent (1:3:1 v/v/v), pre-chilled to -20°C

  • Vortex mixer

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvest fungal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold sterile distilled water to remove extracellular metabolites.

  • Quickly freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Grind the frozen cell pellet to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered cells to a pre-weighed tube and add the pre-chilled chloroform/methanol/water extraction solvent. A ratio of 1 mL of solvent per 50-100 mg of cell wet weight is recommended.

  • Vortex the mixture vigorously for 1 minute, followed by incubation at -20°C for 30 minutes with intermittent vortexing.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (the polar metabolite extract) to a new tube.

  • Dry the extract completely using a lyophilizer or a vacuum concentrator.

  • Resuspend the dried extract in a known volume of ultrapure water or the initial mobile phase for chromatographic analysis.

Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common and robust method for the analysis of non-UV absorbing compounds like polyols.

Instrumentation and Columns:

  • HPLC system with a refractive index detector (RID).

  • A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 (Pb2+ cation exchange column) or an amine-based column (e.g., Shodex Asahipak NH2P-50)[3].

Chromatographic Conditions (Example using a Pb2+ column):

  • Mobile Phase: Ultrapure water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Injection Volume: 10-20 µL.

  • Detector Temperature: Maintained at a stable temperature, typically 35-40°C.

Procedure:

  • Prepare standard solutions of this compound at a range of concentrations (e.g., 0.1 to 5 mg/mL) in ultrapure water.

  • Filter the prepared fungal extract and standard solutions through a 0.22 µm syringe filter before injection.

  • Inject the standards to generate a calibration curve based on peak area versus concentration.

  • Inject the fungal extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of polyols, but requires a derivatization step to increase their volatility.

4.3.1. Derivatization Protocol (Acetylation)

Materials:

  • Dried fungal extract

  • Pyridine

  • Acetic anhydride

  • Heating block or water bath at 90°C

  • Nitrogen gas stream

  • Ethyl acetate or dichloromethane for reconstitution

Procedure:

  • Ensure the fungal extract is completely dry.

  • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract.

  • Seal the reaction vial tightly and heat at 90°C for 20-30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the pyridine and excess acetic anhydride to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a known volume of ethyl acetate or dichloromethane for GC-MS analysis.

4.3.2. GC-MS Conditions (Example):

  • GC Column: A mid-polarity column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

Procedure:

  • Prepare and derivatize this compound standards in the same manner as the samples.

  • Inject the derivatized standards to determine the retention time and mass spectrum of the this compound acetate derivative.

  • Inject the derivatized fungal extract.

  • Identify the this compound derivative peak by its retention time and by comparing its mass spectrum to the standard and/or a mass spectral library.

  • Quantify using a calibration curve generated from the derivatized standards.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_hplc HPLC-RID cluster_gcms GC-MS Culture Fungal Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Quench Metabolic Quenching (Liquid Nitrogen) Harvest->Quench Lysis Cell Lysis (Grinding) Quench->Lysis Extraction Metabolite Extraction (Solvent Partitioning) Lysis->Extraction Dry Drying (Lyophilization) Extraction->Dry Reconstitute_HPLC Reconstitute in Water Dry->Reconstitute_HPLC Derivatize Derivatization (e.g., Acetylation) Dry->Derivatize Filter_HPLC Filter (0.22 µm) Reconstitute_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Reconstitute_GC Reconstitute in Solvent Derivatize->Reconstitute_GC Inject_GC Inject into GC-MS Reconstitute_GC->Inject_GC

A general workflow for the extraction and analysis of this compound from fungal biomass.

Conclusion and Future Perspectives

The natural occurrence of this compound in fungi appears to be a specialized metabolic trait, with Rhodotorula rubra being the primary example to date. The biosynthetic pathway likely involves the reduction of D-sorbose by a specific reductase. While quantitative data on its natural abundance is limited, the high conversion efficiency from D-sorbose suggests a robust enzymatic system in this yeast. The provided experimental protocols offer a solid foundation for researchers to investigate the presence and quantity of this compound in other fungal species.

Future research should focus on several key areas:

  • Screening for this compound Producers: A broader screening of fungal species, particularly within the Rhodotorula genus and other related yeasts, using the described analytical methods could reveal more producers of this compound.

  • Enzyme Characterization: The isolation, purification, and characterization of the D-sorbose reductase from Rhodotorula rubra would provide definitive evidence for the biosynthetic pathway and enable its use in biocatalytic applications.

  • Metabolic Engineering: Understanding the complete metabolic pathway could allow for the engineering of fungal strains for the overproduction of this compound from inexpensive carbon sources.

  • Functional Role: Investigating the physiological role of this compound in fungi, such as its potential involvement in stress response or as a specific carbon storage molecule, would enhance our understanding of fungal metabolism.

This technical guide serves as a starting point for further exploration into the fascinating and underexplored area of this compound metabolism in fungi.

References

D-Iditol as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is an intriguing fungal metabolite with potential physiological significance and biotechnological applications. As a member of the polyol family, this compound plays a role in various metabolic processes within fungi, including carbon storage, osmoregulation, and as an intermediate in specific catabolic pathways. This technical guide provides an in-depth exploration of this compound as a fungal metabolite, focusing on its biosynthesis, degradation, and the enzymes involved. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.

Quantitative Data on Polyol Production in Fungi

The concentration of polyols, including iditol isomers, within fungal cells is highly dependent on the species, growth conditions, and the availability of specific carbon sources. The following tables summarize key quantitative data on polyol production in various fungi, providing a comparative overview for researchers.

Fungal SpeciesPolyolConcentrationGrowth ConditionsReference
Candida intermediaL-Iditol50 g/LFrom 150 g/L L-sorbose, 5-day fermentation[1][2]
Aspergillus nigerMannitol10-15% of conidiospore dry weightStandard culture conditions[3]
Aspergillus nigerPolyols (total)Up to 22% of consumed carbonOxygen-limited conditions[4]
Beauveria bassianaMannitolUp to 39 mg/g of conidiaOptimal growth at pH 5-8, 20-35°C[5][6]
Metarhizium anisopliaeMannitolUp to 134 mg/g of conidiaOptimal growth at pH 5-8, 20-35°C[5][6]
Paecilomyces farinosusMannitolUp to 61 mg/g of conidiaOptimal growth at pH 5-8, 20-35°C[5][6]
Penicillium scabrosumMannitol40 g/L10 days growth in 150 g/L sucrose[7]

Table 1: Quantitative Production of Iditol and Related Polyols in Various Fungi. This table highlights the significant variability in polyol production across different fungal species and the impact of substrate and environmental conditions.

Environmental FactorFungal SpeciesPolyol(s) AffectedObserved EffectReference
TemperatureBeauveria bassiana, Paecilomyces farinosusMannitol, Trehalose, other polyolsDecreased accumulation above 25°C and below 14°C[8]
pHPaecilomyces farinosusGlycerol, ErythritolIncreased accumulation at pH 2.9[8]
Culture AgeBeauveria bassiana, Metarhizium anisopliae, Paecilomyces farinosusMannitolContent greatest at specific time intervals (e.g., 7-25 days for B. bassiana)[8]
Oxygen AvailabilityAspergillus nigerMannitolProduction increased under oxygen limitation[4]
Carbon SourceAspergillus nigerErythritol, Xylitol, ArabitolProduced as carbon storage compounds from glucose or xylose[4]
Nitrogen SourceAspergillus nigerPolyol patternStrongly influences the type and concentration of polyols produced[4]

Table 2: Influence of Environmental Factors on Polyol Content in Fungi. This table illustrates the dynamic nature of polyol metabolism in response to external stimuli, which is a critical consideration for both fundamental research and biotechnological production.

Metabolic Pathways Involving this compound

This compound is primarily involved in the fungal oxido-reductive pathway for the catabolism of D-galactose and is closely linked to the metabolism of other key sugars like D-fructose and D-sorbitol. The key enzymes in these pathways are NAD(P)+-dependent dehydrogenases.

This compound Biosynthesis and Degradation

The biosynthesis of this compound in many fungi is linked to the metabolism of D-fructose and D-sorbose. The degradation of this compound can lead to the formation of D-sorbose, which can then enter central carbon metabolism.

D_Iditol_Metabolism D-Fructose D-Fructose D-Sorbitol D-Sorbitol D-Fructose->D-Sorbitol Sorbitol Dehydrogenase (NAD(P)H) D-Sorbose D-Sorbose D-Sorbitol->D-Sorbose Sorbitol Dehydrogenase (NAD+) This compound This compound D-Sorbose->this compound This compound 2-Dehydrogenase (NAD(P)H) Central Metabolism Central Metabolism D-Sorbose->Central Metabolism This compound->D-Sorbose This compound 2-Dehydrogenase (NAD+)

Core this compound metabolic route from D-Fructose.
Role in D-Galactose Catabolism

In filamentous fungi such as Aspergillus niger, an alternative to the Leloir pathway for D-galactose catabolism exists, known as the oxido-reductive pathway. In this pathway, D-galactose is converted to galactitol, which can then be metabolized through a series of steps that may involve D-sorbitol and potentially this compound as intermediates before entering glycolysis as D-fructose-6-phosphate. The enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) plays a crucial role in the interconversion of these polyols.[9]

Galactose_Catabolism D-Galactose D-Galactose Galactitol Galactitol D-Galactose->Galactitol Aldose Reductase (NAD(P)H) L-Sorbose L-Sorbose Galactitol->L-Sorbose Galactitol 2-Dehydrogenase (NAD+) D-Sorbitol (L-Iditol) D-Sorbitol (L-Iditol) L-Sorbose->D-Sorbitol (L-Iditol) L-Iditol 2-Dehydrogenase (NAD(P)H) D-Fructose D-Fructose D-Sorbitol (L-Iditol)->D-Fructose L-Iditol 2-Dehydrogenase (NAD+) D-Fructose-6-P D-Fructose-6-P D-Fructose->D-Fructose-6-P Hexokinase Glycolysis Glycolysis D-Fructose-6-P->Glycolysis

Oxido-reductive pathway of D-Galactose catabolism.

Experimental Protocols

Extraction of Intracellular Polyols from Fungal Mycelium

This protocol is a synthesis of methodologies for the extraction of small polar metabolites from filamentous fungi.[10]

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Liquid nitrogen

  • Cold methanol (-30°C)

  • Cold chloroform (-30°C)

  • Cold deionized water (4°C)

  • Internal standards (e.g., ribitol, nonadecanoic acid methyl ester)

  • Centrifuge tubes (brown glass recommended)

  • Sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Harvesting and Quenching: Harvest fungal mycelium by filtration. Immediately quench metabolic activity by flash-freezing the mycelium in liquid nitrogen.

  • Homogenization: Grind the frozen mycelium to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction (Methanol-based): a. Weigh approximately 30 mg of powdered mycelium into a pre-weighed, pre-chilled centrifuge tube. b. Add internal standards (e.g., 50 µL of 0.2 mg/mL ribitol). c. Add 1.5 mL of cold methanol (-30°C). d. Vigorously mix the suspension. e. Sonicate the sample for a recommended duration (e.g., 15 minutes) in a cold bath. f. Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. g. Carefully collect the supernatant containing the extracted metabolites.

  • Extraction (Biphasic - Methanol/Chloroform/Water): a. To the powdered mycelium with internal standards, add 1.5 mL of cold methanol, 0.75 mL of cold chloroform, and 0.6 mL of cold water. b. Homogenize the mixture thoroughly. c. Add another 0.75 mL of cold chloroform and mix. d. Finally, add 0.75 mL of cold water, vortex, and centrifuge (e.g., 1,000 x g for 10 minutes) to achieve phase separation. e. The upper aqueous-methanolic phase contains the polar metabolites, including polyols.

  • Drying and Storage: Freeze the collected supernatant in liquid nitrogen and then freeze-dry. Store the dried extracts at -80°C until derivatization and analysis.

Extraction_Workflow Start Fungal Mycelium Quench Quench in Liquid N2 Start->Quench Homogenize Grind to Fine Powder Quench->Homogenize Extract Add Cold Solvents & Internal Standards Homogenize->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Freeze-Dry Collect->Dry Analyze GC-MS Analysis Dry->Analyze

General workflow for fungal polyol extraction.
GC-MS Analysis of this compound and Other Polyols

This protocol outlines a general procedure for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of sugar alcohols.[11]

Materials:

  • Dried metabolite extract

  • O-Methylhydroxylamine hydrochloride in pyridine (30 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • GC-MS instrument with a suitable column (e.g., Rtx®-5MS)

  • Heating block or incubator

Procedure:

  • Derivatization (Methoximation and Silylation): a. To the dried metabolite extract, add 100 µL of O-methylhydroxylamine hydrochloride in pyridine. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 120 minutes. This step forms methoxime derivatives of reducing sugars, preventing the formation of multiple isomers. c. Dry the sample under a stream of nitrogen gas. d. Add 100 µL of MSTFA and 50 µL of pyridine. e. Incubate at 37°C for 90 minutes. This step silylates the hydroxyl groups, making the polyols volatile for GC analysis.

  • GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

    • Column: Rtx®-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
    • Injector Temperature: 250°C
    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at 8°C/min, and hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate. c. MS Conditions (Example):
    • Ion Source Temperature: 230°C
    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

  • Data Analysis: a. Identify this compound and other polyols based on their retention times and mass spectra compared to authentic standards. b. Quantify the metabolites by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the analytes.

Spectrophotometric Assay for NAD+-Dependent this compound 2-Dehydrogenase

This assay measures the activity of this compound 2-dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[12][13][14]

Materials:

  • Fungal cell-free extract or purified enzyme

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound solution (substrate)

  • NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer

    • NAD+ solution (to a final concentration, e.g., 1-5 mM)

    • Fungal cell-free extract or a known amount of purified enzyme.

  • Initiation of Reaction: Start the reaction by adding the this compound solution (to a final concentration, e.g., 10-50 mM). The final volume should be standardized (e.g., 1 mL).

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes). The rate of increase in absorbance is directly proportional to the enzyme activity.

  • Control: Run a blank reaction without the this compound substrate to account for any background NADH production.

  • Calculation of Enzyme Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Regulation of this compound Metabolism

The metabolism of this compound and other polyols in fungi is tightly regulated at the transcriptional level, often in response to the available carbon source.

In Aspergillus niger, the expression of genes involved in the pentose catabolic pathway, which is linked to polyol metabolism, is controlled by transcriptional activators such as XlnR and AraR.[15] XlnR is induced by D-xylose, while AraR is induced by L-arabitol.[15] This suggests that the presence of specific sugars in the environment can trigger the expression of enzymes necessary for the synthesis and degradation of related polyols.

In yeast, the expression of alcohol dehydrogenases, which are key enzymes in polyol metabolism, is often subject to glucose repression.[16][17][18] For example, the ADH2 gene in Saccharomyces cerevisiae, which encodes an alcohol dehydrogenase involved in the utilization of non-fermentable carbon sources, is repressed in the presence of glucose.[18] This regulatory mechanism ensures that the fungus preferentially utilizes glucose when it is available. While direct regulatory mechanisms for this compound metabolism are not yet fully elucidated, it is likely that they are integrated into these broader networks of carbon catabolite repression and induction by specific sugar substrates.

Conclusion

This compound is a significant, yet often overlooked, fungal metabolite with important roles in carbon metabolism. Understanding its biosynthesis, degradation, and regulation is crucial for a complete picture of fungal physiology. The quantitative data, metabolic pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound and other polyols in fungal systems. Future research should focus on elucidating the specific regulatory networks governing this compound metabolism and exploring its potential as a biomarker or a target for novel antifungal therapies.

References

An In-depth Technical Guide to the Biosynthesis Pathway of D-Iditol in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Iditol, a six-carbon sugar alcohol, is a stereoisomer of the more common polyol, D-sorbitol. While not as prevalent in nature as sorbitol or mannitol, this compound holds interest as a chiral building block for the synthesis of specialty chemicals and pharmaceutical intermediates. The microbial production of this compound offers a promising alternative to complex and often inefficient chemical synthesis routes. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in microorganisms, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its production and analysis.

The Core Biosynthetic Pathway of this compound

The microbial biosynthesis of this compound is not typically a primary metabolic pathway. Instead, it arises from the enzymatic modification of other readily available sugar alcohols, primarily D-sorbitol and its corresponding ketose, D-sorbose. The central pathway can be conceptualized in two main stages: the upstream production of a suitable precursor from common carbon sources and the downstream conversion of this precursor to this compound.

Upstream Pathway: Production of D-Sorbitol from D-Glucose

A common route for the microbial production of this compound begins with the conversion of D-glucose to D-sorbitol. This can be achieved through a two-step enzymatic process within a single microbial host or by using whole-cell biocatalysts.[1]

  • Isomerization of D-Glucose to D-Fructose: The first step involves the isomerization of D-glucose to D-fructose. This reaction is catalyzed by glucose isomerase (EC 5.3.1.5).[2][3]

  • Reduction of D-Fructose to D-Sorbitol: The resulting D-fructose is then reduced to D-sorbitol. This reduction is catalyzed by an NADH-dependent sorbitol dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase.[4][5]

This upstream pathway is crucial as it provides the direct precursor for this compound synthesis.

Core Conversion to this compound

The key enzymatic step in the biosynthesis of this compound is the oxidation-reduction reaction involving D-sorbitol and D-sorbose, catalyzed by specific dehydrogenases.

  • This compound 2-Dehydrogenase (EC 1.1.1.15): This enzyme, also known as D-sorbitol dehydrogenase, catalyzes the reversible NAD+-dependent oxidation of this compound to D-sorbose.[6] The reaction is as follows: this compound + NAD+ ↔ D-Sorbose + NADH + H+

  • L-Iditol 2-Dehydrogenase (EC 1.1.1.14): Also known as sorbitol dehydrogenase (SDH), this enzyme primarily catalyzes the conversion of L-iditol to L-sorbose. However, it exhibits broad substrate specificity and can also act on other polyols, including the conversion of D-sorbitol to D-fructose.[5][6] The promiscuity of some alditol dehydrogenases means they can potentially oxidize this compound, with varying efficiencies.[7]

Therefore, the primary route for microbial this compound biosynthesis involves the reduction of D-sorbose, which can be derived from D-sorbitol through the action of a sorbitol dehydrogenase.

D_Iditol_Biosynthesis Glucose D-Glucose Fructose D-Fructose Glucose->Fructose Glucose Isomerase (EC 5.3.1.5) Sorbitol D-Sorbitol Fructose->Sorbitol Sorbitol Dehydrogenase (EC 1.1.1.14) NADH -> NAD+ Sorbose D-Sorbose Sorbitol->Sorbose Sorbitol Dehydrogenase (EC 1.1.1.21) NAD(P)+ -> NAD(P)H Iditol This compound Sorbose->Iditol This compound 2-Dehydrogenase (EC 1.1.1.15) NADH -> NAD+

Biosynthesis pathway of this compound from D-Glucose.

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host microorganism. Below is a summary of available quantitative data for relevant enzymes.

Table 1: Kinetic Parameters of Microbial Polyol Dehydrogenases
EnzymeEC NumberMicroorganismSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
D-Sorbitol Dehydrogenase1.1.1.14Faunimonas pinastri A52C2D-Sorbitol7.51Not Reported8.0 - 10.027 - 37[8]
L-Iditol 2-Dehydrogenase1.1.1.14Deinococcus geothermalisXylitolNot ReportedNot ReportedNot Reported45[9]
L-Iditol 2-Dehydrogenase1.1.1.14Rat Liver (for comparison)Sorbitol0.38Not ReportedNot ReportedNot Reported[10]
L-Iditol 2-Dehydrogenase1.1.1.14Rat Liver (for comparison)Fructose136Not ReportedNot ReportedNot Reported[10]

Note: Data on the kinetic properties of this compound 2-dehydrogenase (EC 1.1.1.15) from microbial sources are limited in the reviewed literature.

Table 2: Microbial Production of Related Polyols

While specific production titers for this compound are not widely reported, data from the production of other polyols using recombinant microorganisms provide a benchmark for what may be achievable through metabolic engineering.

ProductMicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
D-MannitolRecombinant E. coliGlucose145Not ReportedNot Reported[11]
1,3-PropanediolRecombinant E. coliGlucose1350.513.5[11]
XylitolDebaryomyces hanseniiCorncob HydrolysateNot ReportedNot ReportedNot Reported[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.

Heterologous Expression of Polyol Dehydrogenase

This protocol describes a general workflow for the expression of a target polyol dehydrogenase in a microbial host like Escherichia coli.

Expression_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Culture Cultivation and Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/Homogenization) Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Analysis Enzyme Activity Assay & SDS-PAGE Purification->Analysis

Workflow for heterologous expression of polyol dehydrogenase.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the desired polyol dehydrogenase is synthesized with codon optimization for the expression host (e.g., E. coli). The gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.

  • Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Cultivation and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.[13][14]

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization.

  • Protein Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA agarose) to purify the His-tagged protein.

  • Analysis: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford assay).

Spectrophotometric Assay for Polyol Dehydrogenase Activity

This protocol is for determining the activity of a NAD(P)+-dependent polyol dehydrogenase by monitoring the change in absorbance at 340 nm due to the reduction or oxidation of the cofactor.[15]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Assay Buffer: 50 mM Glycine-NaOH, pH 10.0

  • Substrate Solution: 50 mM this compound (or other polyol) in Assay Buffer

  • Cofactor Solution: 5 mM NAD+ in deionized water

  • Purified enzyme solution or cell-free extract

Procedure:

  • In a 1 mL cuvette, combine 880 µL of the substrate solution and 100 µL of the NAD+ solution.

  • Add 20 µL of the enzyme solution to the cuvette and mix quickly by inverting.

  • Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Record the absorbance for 3-5 minutes.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Microbial Production and Quantification of this compound

This protocol outlines a general procedure for the whole-cell bioconversion of a substrate to this compound and its subsequent quantification.

4.3.1. Microbial Fermentation

Methodology:

  • Inoculum Preparation: A single colony of the microorganism (e.g., a recombinant E. coli strain or a natural producer) is used to inoculate a seed culture in a suitable medium and grown overnight.

  • Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source (e.g., glucose), a nitrogen source, salts, and the precursor for this compound production (e.g., D-sorbose).[16][17] Key parameters such as pH, temperature, and dissolved oxygen are controlled.

  • Sampling: Samples of the fermentation broth are taken at regular intervals for analysis.

4.3.2. Quantification of this compound by HPLC

Sample Preparation:

  • Centrifuge the fermentation broth sample to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the sample with ultrapure water or mobile phase to a concentration within the linear range of the calibration curve.

HPLC Conditions (Example):

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

Quantification:

A standard curve is generated by injecting known concentrations of pure this compound. The concentration of this compound in the fermentation samples is determined by comparing the peak area with the standard curve.

Conclusion

The biosynthesis of this compound in microorganisms is primarily achieved through the enzymatic conversion of other polyols, with this compound 2-dehydrogenase playing a key role. While not a common natural product of microbial fermentation, the potential for its production through metabolic engineering is significant. By leveraging the existing knowledge of polyol metabolism and applying the experimental protocols outlined in this guide, researchers can further explore and optimize the microbial production of this compound for various applications in the chemical and pharmaceutical industries. Further research into the discovery and characterization of novel this compound dehydrogenases from diverse microbial sources will be crucial for developing efficient and economically viable bioprocesses.

References

The Role of D-Iditol in Galactokinase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase (GALK) deficiency, a type II galactosemia, is an autosomal recessive disorder of galactose metabolism. The enzymatic defect in the Leloir pathway leads to the accumulation of galactose, which is subsequently converted to D-iditol (commonly known as galactitol) by aldose reductase. This accumulation of this compound is the primary pathogenic mechanism, leading to the hallmark clinical manifestation of bilateral cataracts in infants. This technical guide provides an in-depth analysis of the role of this compound in the pathophysiology of GALK deficiency. It summarizes key quantitative data, details experimental protocols for the assessment of this compound and GALK activity, and presents visual workflows and metabolic pathways to aid in research and drug development efforts aimed at mitigating the pathological effects of this sugar alcohol.

Introduction

Galactokinase deficiency is an inborn error of metabolism caused by mutations in the GALK1 gene, leading to a deficiency in the galactokinase enzyme.[1][2] This enzyme catalyzes the first committed step in the Leloir pathway, the phosphorylation of galactose to galactose-1-phosphate.[3][4] Unlike classic galactosemia (GALT deficiency), GALK deficiency does not typically present with severe systemic symptoms in early infancy.[1] The primary clinical consequence is the development of cataracts during the first weeks or months of life.[1][5] This pathology is a direct result of the accumulation of this compound in the lens of the eye.[6] Understanding the biochemical consequences of this compound accumulation is crucial for the development of targeted therapies.

Pathophysiology: The Central Role of this compound

In individuals with GALK deficiency, the blockage of the Leloir pathway leads to an accumulation of galactose in tissues and body fluids.[4] This excess galactose is shunted into an alternative metabolic route, the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound (galactitol).[6][7]

The accumulation of this compound within the lens fibers of the eye is the primary driver of cataract formation.[6] Due to its hydrophilic nature, this compound is unable to readily diffuse across cell membranes, leading to a significant increase in intracellular osmotic pressure.[6] This osmotic stress causes the lens fibers to swell and eventually rupture, leading to the formation of cataracts.[6] Early diagnosis and dietary restriction of galactose can prevent or even reverse early-stage cataracts.[8]

Quantitative Data on this compound and Galactokinase Activity

Accurate quantification of this compound levels and galactokinase activity is essential for the diagnosis, monitoring, and clinical management of GALK deficiency. The following tables summarize key quantitative data from the literature.

AnalyteSample TypePatient PopulationConcentration/ActivityReference
This compound (Galactitol) UrineUntreated GALK-D Patients11,724 ± 4,496 µmol/mmol creatinine
Treated GALK-D Patients236 ± 116 µmol/mmol creatinine
Normal Controls (age-dependent)<109 mmol/mol creatinine (0-11 months)[8]
<13 mmol/mol creatinine (≥18 years)[8]
Red Blood CellsTreated GALK-D Patients12.3 ± 9.4 µmol/L
Untreated GALK-D Patients1,584 ± 584 µmol/L
PlasmaGalactosemia PatientsElevated (3.4 to 23.2 µmol/L)[9]
Normal ControlsUndetectable[9]
Galactokinase (GALK) Red Blood CellsGALK-D PatientsDeficient[10]
Normal Controls≥0.7 nmol/h/mg of hemoglobin[10]

Table 1: Quantitative Levels of this compound and Galactokinase Activity in Galactokinase Deficiency (GALK-D).

Experimental Protocols

Quantification of this compound in Biological Samples

GC-MS is a highly sensitive and specific method for the quantification of this compound in urine, plasma, and red blood cells.[11]

Sample Preparation (Urine):

  • Centrifuge urine to remove any sediment.

  • Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard (e.g., a stable isotope-labeled this compound).

  • Lyophilize the sample to dryness.

Derivatization:

  • The dried residue is derivatized to increase volatility for GC analysis. A common method is trimethylsilylation (TMS).

  • Add a TMS derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried sample.

  • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for complete derivatization.

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for sugar analysis (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to separate the different components of the sample.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions characteristic of the this compound-TMS derivative and the internal standard.

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

HPLC can also be used for this compound analysis, often with refractive index (RI) or evaporative light scattering detection (ELSD).

Sample Preparation:

  • Deproteinize plasma or red blood cell lysate samples using a suitable method (e.g., ultrafiltration or precipitation with acetonitrile).

  • Urine samples can often be diluted and directly injected after filtration.

HPLC Analysis:

  • Column: Use a column designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.

  • Detection:

    • Refractive Index (RI) Detector: Senses the change in the refractive index of the eluent as the analyte passes through.

    • Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards.

Galactokinase (GALK) Enzyme Activity Assay

The activity of the galactokinase enzyme is typically measured in red blood cells (erythrocytes).

This is a classic and highly sensitive method.

Principle: The assay measures the conversion of radiolabeled [1-14C]galactose to [1-14C]galactose-1-phosphate.

Procedure:

  • Hemolysate Preparation: Wash erythrocytes with saline and lyse them in a hypotonic buffer.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • ATP

    • MgCl2

    • [1-14C]galactose (substrate)

  • Enzyme Reaction: Add the hemolysate to the reaction mixture and incubate at 37°C for a defined period.

  • Separation: Stop the reaction and separate the product, [1-14C]galactose-1-phosphate, from the unreacted [1-14C]galactose. This is often achieved by spotting the reaction mixture onto DEAE-cellulose paper discs. The negatively charged galactose-1-phosphate binds to the positively charged paper, while the uncharged galactose is washed away.

  • Quantification: The radioactivity on the dried DEAE-cellulose paper discs is measured using a scintillation counter.

  • Calculation: The enzyme activity is calculated based on the amount of radioactive product formed per unit of time and normalized to the hemoglobin concentration of the hemolysate.

This method is non-radioactive and relies on the measurement of NADH oxidation.

Principle: The production of ADP in the galactokinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.

Procedure:

  • Hemolysate Preparation: As described for the radiochemical assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • ATP

    • Phosphoenolpyruvate (PEP)

    • MgCl2

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Galactose (substrate)

  • Enzyme Reaction: Add the hemolysate to the reaction mixture in a cuvette.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of NADH oxidation is directly proportional to the galactokinase activity. The activity is calculated using the molar extinction coefficient of NADH and normalized to the hemoglobin concentration.

Visualizing the Core Concepts

Metabolic Pathways

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_alternative Alternative Pathway (Polyol Pathway) Galactose Galactose GALK Galactokinase (GALK) (Deficient) Galactose->GALK ATP -> ADP AldoseReductase Aldose Reductase Galactose->AldoseReductase NADPH -> NADP+ Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDP-Glucose UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis D_Iditol This compound (Galactitol) Cataracts Cataracts D_Iditol->Cataracts Osmotic Stress GALK->Gal1P GALT->UDP_Gal Glucose-1-P GALE->UDP_Glc AldoseReductase->D_Iditol

Metabolic Pathways in Galactokinase Deficiency.

Experimental Workflow for this compound Quantification

D_Iditol_Workflow SampleCollection Biological Sample Collection (Urine, Plasma, RBCs) SamplePrep Sample Preparation (Deproteinization/Lyophilization) SampleCollection->SamplePrep Derivatization Derivatization (for GC-MS) (e.g., TMS) SamplePrep->Derivatization Analysis Instrumental Analysis SamplePrep->Analysis Direct Injection (for HPLC) Derivatization->Analysis GCMS GC-MS Analysis->GCMS Volatile Analytes HPLC HPLC-RI/ELSD Analysis->HPLC Non-volatile Analytes DataProcessing Data Processing and Quantification GCMS->DataProcessing HPLC->DataProcessing Results Results Reporting (e.g., µmol/mmol creatinine) DataProcessing->Results

Workflow for this compound Quantification.

Conclusion and Future Directions

The accumulation of this compound is the primary pathogenic driver of cataract formation in galactokinase deficiency. This technical guide has provided a comprehensive overview of the role of this compound, including quantitative data and detailed experimental protocols for its analysis and the assessment of galactokinase activity. For researchers and drug development professionals, targeting the production or cellular effects of this compound represents a promising therapeutic strategy. Future research should focus on the development of potent and specific aldose reductase inhibitors to prevent the conversion of galactose to this compound. Furthermore, exploring therapeutic avenues to counteract the osmotic stress induced by this compound could offer additional protective benefits for the lens and potentially other tissues. Continued refinement of analytical methods will also be crucial for precise monitoring of disease progression and the efficacy of novel interventions.

References

An In-depth Technical Guide to the Core of D-Iditol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of D-Iditol metabolism. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the metabolic pathways, enzymatic reactions, and analytical methodologies pertinent to this polyol. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic processes.

Core Metabolic Pathway of this compound

This compound is a sugar alcohol, also known as a polyol, that plays a role in carbohydrate metabolism, particularly in the interconversion of various sugars. The primary metabolic reaction involving this compound is its oxidation to D-sorbose, a ketose sugar. This reaction is a critical step in connecting this compound to broader metabolic networks, including fructose and mannose metabolism, as well as the pentose and glucuronate interconversion pathways.

The key enzyme responsible for this conversion is This compound 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase.[1][2] This enzyme catalyzes the reversible, NAD+-dependent oxidation of this compound.

The overall reaction is as follows:

This compound + NAD+ ⇌ D-Sorbose + NADH + H+ [1][2]

This reaction demonstrates the integration of this compound metabolism with the cellular redox state through the NAD+/NADH couple.

Upstream Synthesis of this compound

This compound can be synthesized from D-sorbose through the reverse reaction catalyzed by this compound 2-dehydrogenase. D-sorbose itself is a naturally occurring sugar found in some fruits, nuts, and vegetables.[3][4] In various microorganisms, such as the yeast Rhodotorula rubra, D-sorbose can be efficiently converted to this compound.[5] The commercial production of L-sorbose (an enantiomer of D-sorbose) from D-sorbitol is a key step in vitamin C synthesis, highlighting the industrial relevance of these sugar transformations.[4][6]

Downstream Metabolic Fate of D-Sorbose

The product of this compound oxidation, D-sorbose, can enter various metabolic pathways. In many microorganisms, D-sorbose can be phosphorylated and subsequently enter glycolysis. For instance, in Lactobacillus casei, there is cross-talk between the L-sorbose and D-sorbitol metabolic pathways, suggesting routes for sorbose utilization.[7]

Furthermore, this compound metabolism is linked to the pentose and glucuronate interconversions .[1][2][8][9] This connection is crucial as the pentose phosphate pathway is a major source of NADPH for reductive biosynthesis and cellular antioxidant defense. The glucuronate pathway is involved in the detoxification of various compounds and the synthesis of important biomolecules like glycosaminoglycans.[9][10] The catabolism of D-glucuronate in some organisms can lead to the formation of L-xylulose, which can be further metabolized into the pentose phosphate pathway. While the exact enzymatic steps connecting D-sorbose to these pathways are not fully elucidated in all organisms, it underscores the integration of this compound metabolism into central carbon metabolism.

A potential link involves the conversion of D-sorbose to intermediates that can enter the pentose phosphate pathway. In fungi, a novel pathway for D-glucuronate catabolism has been identified that involves the formation of L-idonate, an isomer of gluconate, suggesting intricate connections between different polyol and sugar acid pathways.[11]

Quantitative Data

Summarized below are the key quantitative parameters associated with this compound metabolism. It is important to note that specific kinetic data for this compound 2-dehydrogenase with this compound as a substrate is limited in recent literature. The values presented here are based on classic enzymology studies and may vary depending on the enzyme source and experimental conditions.

ParameterValueEnzymeOrganism/SourceReference
Michaelis Constant (Km) for this compound Value not explicitly found in recent literatureThis compound 2-dehydrogenaseSheep Liver (Implied)[12] (Implied)
Maximum Velocity (Vmax) for this compound Value not explicitly found in recent literatureThis compound 2-dehydrogenaseSheep Liver (Implied)[12] (Implied)
Substrate Specificity Broad, acts on several polyolsL-Iditol 2-dehydrogenaseVarious[13]

Note: The seminal work by D. R. Shaw in 1956, "Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase," is the foundational study in this area and likely contains specific kinetic data.[12][14][15][16] However, access to the full text of this historical document is limited. The kinetic constants for the closely related L-iditol 2-dehydrogenase from rat liver have been reported as Km for NAD+ of 0.082 mM and Km for sorbitol of 0.38 mM.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol is adapted from established methods for measuring polyol dehydrogenase activity and is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Water bath or temperature-controlled cuvette holder

  • This compound solution (e.g., 100 mM in assay buffer)

  • NAD+ solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • Enzyme extract or purified this compound 2-dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • 850 µL of Assay Buffer

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of enzyme sample

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH production.

  • Initiate the reaction by adding 50 µL of 100 mM this compound solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the linear rate of absorbance change (ΔA340/min).

  • A blank reaction without the this compound substrate should be run to account for any non-specific NADH production.

  • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation of Enzyme Activity (Units/mL):

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in biological samples after derivatization to increase its volatility for GC analysis.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for sugar analysis (e.g., a phenyl-methylpolysiloxane phase)

  • Lyophilizer

  • Derivatization reagents:

    • Hydroxylamine hydrochloride in pyridine (for oximation)

    • A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride (for acetylation)[18][19][20]

  • Internal standard (e.g., myo-inositol or a stable isotope-labeled iditol)

  • Solvents (e.g., hexane, pyridine)

Procedure:

Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable solvent (e.g., methanol/water mixture).

  • Centrifuge to remove cellular debris.

  • Collect the supernatant containing the polyols.

  • Add a known amount of the internal standard to the extract.

  • Lyophilize the extract to dryness.

Derivatization (Acetylation as an example): [19][21]

  • To the dried extract, add 100 µL of acetic anhydride and 100 µL of pyridine.

  • Seal the vial and heat at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the reagents under a stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable solvent for injection (e.g., hexane).

GC-MS Analysis:

  • Injector: Set to a temperature of 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/minute.

    • Hold: Maintain at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 50-600.

    • Alternatively, use selected ion monitoring (SIM) for targeted quantification of specific fragment ions of derivatized this compound and the internal standard.

Data Analysis:

  • Identify the peak corresponding to derivatized this compound based on its retention time and mass spectrum compared to a standard.

  • Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard, using a calibration curve generated from standards.

Visualizations

This compound Metabolic Pathway

D_Iditol_Metabolism cluster_reaction D_Sorbose D-Sorbose Enzyme This compound 2-dehydrogenase (EC 1.1.1.15) D_Sorbose->Enzyme Downstream Fructose/Mannose Metabolism & Pentose/Glucuronate Interconversions D_Sorbose->Downstream D_Iditol This compound D_Iditol->Enzyme NAD NAD+ NAD->Enzyme NADH NADH + H+ NADH->Enzyme Enzyme->D_Sorbose Enzyme->D_Iditol Enzyme->NAD Enzyme->NADH

Caption: The core reaction of this compound metabolism catalyzed by this compound 2-dehydrogenase.

Experimental Workflow for this compound 2-Dehydrogenase Assay

Dehydrogenase_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, NAD+, and this compound Solutions start->prep_reagents prep_sample Prepare Enzyme Sample (e.g., cell lysate) start->prep_sample mix Mix Assay Buffer, NAD+, and Enzyme Sample in Cuvette prep_reagents->mix prep_sample->mix incubate Incubate at Constant Temperature mix->incubate initiate Initiate Reaction with this compound incubate->initiate measure Monitor Absorbance Increase at 340 nm initiate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Caption: A typical workflow for the spectrophotometric assay of this compound 2-dehydrogenase activity.

Logical Relationship of this compound to Central Metabolism

Metabolic_Integration D_Iditol This compound D_Sorbose D-Sorbose D_Iditol->D_Sorbose this compound 2-dehydrogenase Fructose_Mannose Fructose & Mannose Metabolism D_Sorbose->Fructose_Mannose Pentose_Phosphate Pentose Phosphate Pathway D_Sorbose->Pentose_Phosphate via intermediates Glucuronate_Pathway Glucuronate Pathway Pentose_Phosphate->Glucuronate_Pathway

Caption: The integration of this compound metabolism with central carbohydrate metabolic pathways.

References

D-Iditol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Polyol D-Iditol, a Chiral Sugar Alcohol with Potential Therapeutic Applications.

This technical guide provides a comprehensive overview of this compound, a sugar alcohol of interest in various scientific fields. This document details its chemical properties, metabolic significance, and its role as an enzyme inhibitor. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biochemical research.

Core Properties of this compound

This compound, a polyol, is a chiral molecule that serves as a valuable tool in chemical synthesis.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 25878-23-3[2]
Molecular Formula C6H14O6[2]
Molecular Weight 182.172 g·mol−1[2]

Metabolic Significance: The Polyol Pathway

This compound is structurally related to sorbitol, a key intermediate in the polyol pathway. This metabolic route, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose.[3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, excess glucose is shunted into the polyol pathway.[3]

The accumulation of sorbitol, the product of the first reaction in this pathway, can lead to osmotic stress in insulin-independent tissues, a contributing factor to diabetic complications affecting the retina, kidneys, and nerves.[3] The pathway's reliance on NADPH as a cofactor can also deplete cellular antioxidant defenses.[3][4]

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AR Aldose Reductase NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Figure 1: The Polyol Pathway.

This compound as an Enzyme Inhibitor

This compound has been identified as an inhibitor of glucosidase I.[5] Glucosidases are enzymes involved in the breakdown of complex carbohydrates into monosaccharides, making them a therapeutic target for managing type 2 diabetes.[5][6] By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in postprandial blood glucose levels.[5]

Experimental Protocols

Enzymatic Synthesis of this compound

This compound can be produced from D-sorbose through an enzymatic reaction. A similar process is used for the production of L-iditol from L-sorbose using D-sorbitol dehydrogenase.[7] The following is a generalized protocol for the enzymatic synthesis of this compound.

Synthesis_Workflow start Start substrate Prepare D-Sorbose Solution start->substrate enzyme Add D-Sorbitol Dehydrogenase and Cofactor (NADH) substrate->enzyme incubation Incubate at Optimal Temperature and pH enzyme->incubation monitoring Monitor Reaction Progress (e.g., HPLC) incubation->monitoring termination Terminate Reaction monitoring->termination purification Purify this compound (e.g., Chromatography) termination->purification end End purification->end

Figure 2: Enzymatic Synthesis of this compound.

Methodology:

  • Substrate Preparation: A solution of D-sorbose is prepared in a suitable buffer.

  • Enzyme and Cofactor Addition: D-sorbitol dehydrogenase and the necessary cofactor, NADH, are added to the D-sorbose solution.[7]

  • Incubation: The reaction mixture is incubated under optimal conditions of temperature and pH for the enzyme's activity.

  • Reaction Monitoring: The progress of the conversion of D-sorbose to this compound is monitored using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction reaches completion or the desired yield, it is terminated, often by heat inactivation of the enzyme.

  • Purification: The this compound is purified from the reaction mixture using methods like column chromatography.[7]

In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against α-glucosidase.[5][6][8]

Glucosidase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - α-Glucosidase Solution - this compound (Inhibitor) Solutions - pNPG (Substrate) Solution - Phosphate Buffer start->prepare_reagents plate_setup Pipette Reagents into 96-Well Plate: - Buffer - this compound/Control - α-Glucosidase prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPG to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Sodium Carbonate to Stop Reaction incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 3: α-Glucosidase Inhibition Assay Workflow.

Principle: The assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in p-nitrophenol production and a lower absorbance reading.[5]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound (or other test compounds)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solutions of α-glucosidase, this compound at various concentrations, and pNPG are prepared in the phosphate buffer.

  • In a 96-well plate, the buffer, this compound solution (or a control without the inhibitor), and the α-glucosidase solution are added to each well.[5]

  • The plate is pre-incubated at 37°C for a short period (e.g., 15 minutes).[5]

  • The reaction is initiated by adding the pNPG solution to all wells.[5]

  • The plate is then incubated at 37°C for a defined time (e.g., 20 minutes).[5]

  • The reaction is stopped by the addition of sodium carbonate solution.[8]

  • The absorbance of each well is measured at 405 nm using a microplate reader.[8]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.[5]

Conclusion

This compound presents an interesting subject for further research, particularly in the context of carbohydrate metabolism and enzyme inhibition. Its relationship to the polyol pathway and its demonstrated inhibitory effect on glucosidase I suggest potential avenues for investigation in metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis and biological activity of this compound and similar compounds.

References

A Technical Guide to D-Iditol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Iditol, a six-carbon sugar alcohol, for its application in research and development. It covers its commercial availability and purity, detailed experimental protocols for analysis and purification, and its known biological roles.

Introduction to this compound

This compound is a polyol and a stereoisomer of sorbitol and mannitol.[1][2] As a fungal metabolite, it is noted to accumulate in cases of galactokinase deficiency.[3][4][5] In a research context, it serves as a chiral molecule for chemical synthesis and is utilized in biochemical research as a substrate in enzymatic reactions to study metabolic pathways.[1][6] Notably, this compound has been identified as an inhibitor of glucosidase I, but not glucosidase II, at concentrations around 1 mM.[2][6] Its potential applications extend to pharmaceutical development, where it can be used as an excipient, stabilizer, or a low-calorie sweetener in various drug formulations.[1]

Commercial Sources and Purity of this compound

This compound is available from several commercial suppliers for research purposes. The purity of commercially available this compound is typically high, with most suppliers offering grades of 98% or greater, often determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their specified purities.

SupplierPurity SpecificationAvailable Quantities
MedchemExpress98.0%Varies
Chem-Impex≥ 98% (HPLC)25MG, 100MG, 250MG
Lab Pro IncMin. 98.0% (HPLC)100MG
Cayman Chemical≥95%Varies
ChemScene≥98%Varies
Tokyo Chemical Industry (TCI)>98.0% (HPLC)100mg
Adipogen Life SciencesPurity determined by 1H-NMRVaries
Biosynth CarbosynthNot specified50 mg, 100 mg, 250 mg

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for batch-specific data.

Experimental Protocols

Accurate characterization and purification of this compound are critical for reliable experimental outcomes. The following sections detail common methodologies for purity assessment and purification.

A common method for analyzing the purity of non-chromophoric sugar alcohols like this compound is HPLC coupled with a Refractive Index Detector (HPLC-RI). This technique separates this compound from its isomers and other impurities based on polarity and interaction with the stationary phase.[7]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and the sample to be analyzed in the mobile phase (e.g., ultrapure water) to a known concentration (e.g., 5 mg/mL).

  • Instrumentation: Utilize an HPLC system equipped with an isocratic pump, an autosampler, a column oven maintained at a constant temperature (e.g., 80°C), and a refractive index detector.[7]

  • Chromatographic Conditions:

    • Column: A sugar-specific column, such as an InertSphere Sugar-2 column, is typically used.[7]

    • Mobile Phase: HPLC-grade deionized water.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The identity of the this compound peak is confirmed by comparing its retention time to that of a certified reference standard.

For higher sensitivity and identification of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though this requires a derivatization step (e.g., acetylation) to increase the volatility of the sugar alcohol.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in Mobile Phase prep2 Filter Sample (0.45 µm filter) prep1->prep2 hplc_system Inject into HPLC System (Sugar Column, Isocratic H2O) prep2->hplc_system ri_detector Refractive Index Detection (RI) hplc_system->ri_detector chromatogram Generate Chromatogram ri_detector->chromatogram analysis Calculate Purity (Peak Area Integration) chromatogram->analysis

Workflow for HPLC-RI Purity Analysis of this compound.

For applications requiring exceptionally high purity (>99.9%), this compound can be purified from a crude mixture using chromatographic techniques followed by crystallization. The process described in patents for the purification of its enantiomer, L-iditol, provides a relevant methodology.[8]

Methodology:

  • Crude Mixture Preparation: A solution containing this compound is prepared. This could be the product of a chemical synthesis or a biological conversion process.

  • Chromatographic Separation: The mixture is subjected to chromatographic fractionation. This can be performed on an industrial scale using a column packed with a suitable resin (e.g., a strong acid cation-exchange resin).

  • Elution: The components of the mixture are eluted, often with deionized water. Fractions are collected sequentially.

  • Fraction Analysis: Each fraction is analyzed (e.g., by HPLC) to identify those highly enriched in this compound.

  • Pooling and Concentration: The high-purity this compound fractions are pooled and concentrated under vacuum to increase the solids content (e.g., to 80%).[8]

  • Crystallization: The concentrated syrup is cooled slowly with gentle stirring to induce crystallization.

  • Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of a solvent like absolute ethanol, and dried to yield highly pure, crystalline this compound.[8]

Biological Role and Signaling Pathways

This compound is an intermediate in carbohydrate metabolism. Its primary known role is as a substrate for the enzyme L-iditol 2-dehydrogenase (EC 1.1.1.14), also commonly known as sorbitol dehydrogenase.[9][10] This enzyme catalyzes the reversible NAD+-dependent oxidation of L-iditol to L-sorbose.[9][10] The enzyme is widely distributed in nature and participates in fructose and mannose metabolism.[9] While the enzyme name specifies L-iditol, it acts on a range of sugar alcohols, including D-glucitol (sorbitol) and this compound's enantiomer, L-iditol.[10]

G L_Iditol L-Iditol Enzyme L-iditol 2-dehydrogenase (Sorbitol Dehydrogenase) L_Iditol->Enzyme NAD NAD+ NAD->Enzyme L_Sorbose L-Sorbose Enzyme->L_Sorbose NADH NADH Enzyme->NADH H_ion H+ Enzyme->H_ion L_Sorbose->Enzyme

References

A Comprehensive Guide to the Solubility of D-Iditol in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of D-Iditol, a sugar alcohol with potential applications in pharmaceutical and biotechnological research. Understanding the solubility of this compound in various laboratory solvents is crucial for its effective use in experimental settings, from initial screening to formulation development. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

This compound Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its isomer, L-Iditol. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. The data for related sugar alcohols like mannitol and xylitol generally show a trend of higher solubility in polar protic solvents and decreasing solubility as the solvent polarity decreases. Solubility of these compounds in alcohols and acetone is notably lower than in water and tends to increase with temperature.

CompoundSolventSolubilityTemperature
This compoundWater5 mg/mL[1]Not Specified
This compoundPhosphate-Buffered Saline (PBS) pH 7.25 mg/mL[2]Not Specified
This compoundDimethylformamide (DMF)1 mg/mL[2]Not Specified
This compoundDimethyl Sulfoxide (DMSO)2 mg/mL[2]Not Specified
This compoundEthanolInsoluble[2]Not Specified
This compoundMethanolData not available-
This compoundAcetoneData not available-
L-IditolWater50 mg/mL[3]Not Specified

Experimental Protocol for Determining this compound Solubility

This section provides a detailed methodology for the experimental determination of this compound solubility in a given solvent, employing the isothermal shake-flask method. This method is a reliable technique for obtaining equilibrium solubility data.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL glass vials)

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or another appropriate analytical instrument for quantification.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature.

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-RID method or another appropriate quantitative technique to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound.

    • From the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solute Add excess this compound to vials start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent shake Agitate at constant temperature add_solvent->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample quantify Quantify this compound concentration (e.g., HPLC) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

References

Methodological & Application

Application Note and Protocol: D-Iditol Enzymatic Assay Using Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase, is an oxidoreductase that plays a role in carbohydrate metabolism, specifically in pathways involving fructose, mannose, pentose, and glucuronate interconversions.[1][2] This enzyme catalyzes the reversible oxidation of this compound to D-sorbose, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1][2] The measurement of this compound 2-dehydrogenase activity is crucial for studying metabolic pathways, characterizing enzyme kinetics, and screening for potential inhibitors in drug discovery.

Principle of the Assay

The enzymatic assay for this compound 2-dehydrogenase is based on a direct spectrophotometric measurement. The enzyme catalyzes the oxidation of this compound to D-sorbose. Concurrently, the coenzyme NAD+ is reduced to NADH.[1][2] Unlike NAD+, NADH has a characteristic absorbance maximum at 340 nm.[3][4] By monitoring the increase in absorbance at this wavelength, the rate of the enzymatic reaction can be determined. The rate of NADH formation is directly proportional to the activity of this compound 2-dehydrogenase in the sample under the specified assay conditions.

The reaction is as follows: This compound + NAD+ ⇌ D-Sorbose + NADH + H+ [1]

Signaling Pathway Diagram

Enzymatic Reaction cluster_reactants Reactants cluster_products Products D_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.15) D_Iditol->Enzyme NAD NAD+ NAD->Enzyme D_Sorbose D-Sorbose NADH NADH + H+ Enzyme->D_Sorbose Enzyme->NADH

Caption: Enzymatic conversion of this compound to D-Sorbose.

Materials and Reagents

  • Equipment:

    • UV/Vis Spectrophotometer capable of reading at 340 nm

    • Thermostatted cuvette holder

    • 1 cm pathlength quartz or UV-transparent cuvettes

    • Calibrated micropipettes and tips

    • Vortex mixer

    • pH meter

  • Reagents:

    • This compound (Substrate)

    • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

    • This compound 2-Dehydrogenase (or biological sample containing the enzyme)

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Deionized water

Experimental Protocol

5.1. Reagent Preparation

  • 100 mM Tris-HCl Buffer (pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.

  • 1 M this compound Stock Solution: Dissolve 1.822 g of this compound in 10 mL of deionized water. Store in aliquots at -20°C.

  • 20 mM NAD+ Stock Solution: Dissolve 132.9 mg of NAD+ (free acid) in 10 mL of deionized water. Adjust pH to ~7.0 if necessary. Store in aliquots at -20°C to avoid degradation.

  • Enzyme/Sample Preparation: Prepare the enzyme or biological sample in an appropriate buffer (e.g., Tris-HCl or PBS) to the desired concentration. Keep on ice.

5.2. Assay Procedure

  • Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C (or desired assay temperature).

  • Prepare the reaction mixture in a 1 mL cuvette. Add the components in the following order:

    • 830 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 20 mM NAD+ solution

    • 20 µL of enzyme/sample solution

  • Mix gently by inverting the cuvette and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate the reaction by adding 100 µL of 1 M this compound stock solution.

  • Immediately mix the contents of the cuvette and start monitoring the absorbance at 340 nm continuously for 5-10 minutes. Record the absorbance reading every 30 seconds.

5.3. Control (Blank) Reaction

Prepare a blank reaction by substituting the enzyme/sample solution with 20 µL of the corresponding buffer. This helps to correct for any non-enzymatic reduction of NAD+ or substrate instability.

Experimental Workflow Diagram

Experimental Workflow A Reagent Preparation (Buffer, NAD+, this compound) C Prepare Reaction Mix (Buffer, NAD+, Enzyme) A->C B Spectrophotometer Setup (340 nm, 37°C) D Pre-incubate at 37°C (5 minutes) B->D C->D E Initiate Reaction (Add this compound) D->E F Monitor Absorbance at 340 nm (Kinetic Read) E->F G Data Analysis (Calculate ΔA/min) F->G H Calculate Enzyme Activity (Units/mL) G->H

Caption: Workflow for the this compound dehydrogenase assay.

Data Presentation and Analysis

7.1. Calculation of Enzyme Activity

  • Plot the absorbance at 340 nm against time (in minutes).

  • Determine the linear portion of the curve and calculate the rate of reaction (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Formula: Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

Where:

  • ΔA₃₄₀/min: The rate of absorbance change per minute from the linear range.

  • Total Assay Volume: 1.0 mL

  • ε (NADH): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)

  • Light Path: Typically 1 cm

  • Enzyme Volume: 0.02 mL

7.2. Sample Data Table

The following table structure can be used to summarize the quantitative data obtained from the assay.

Sample IDΔA₃₄₀/min (Raw)ΔA₃₄₀/min (Corrected for Blank)Enzyme Activity (U/mL)Specific Activity (U/mg)*
Blank0.0020.0000.00N/A
Sample 10.0550.0530.426[Value]
Sample 20.1080.1060.852[Value]
Sample 30.0310.0290.233[Value]

*Specific Activity requires determining the protein concentration of the enzyme sample (e.g., via Bradford or BCA assay) and is calculated as: Activity (U/mL) / Protein Concentration (mg/mL).

Troubleshooting

  • No activity: Ensure all reagents were added, check enzyme activity with a positive control, verify the stability of NAD+ and enzyme stocks.

  • High background: Check for contamination in reagents or non-enzymatic reactions. Run controls without substrate and without enzyme.

  • Non-linear reaction rate: This may indicate substrate depletion, product inhibition, or enzyme instability.[5] If the rate is too fast, dilute the enzyme sample.

References

Application Notes and Protocols for Utilizing D-Iditol as a Substrate for Sorbitol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a pivotal enzyme in the polyol pathway.[1] This pathway, under normal physiological conditions, plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly elevated.[1] The initial enzyme, aldose reductase, converts excess glucose into sorbitol. Subsequently, SDH catalyzes the NAD+-dependent oxidation of sorbitol to fructose.[1] The accumulation of sorbitol and the resulting shift in the NADH/NAD+ ratio are implicated in the pathogenesis of diabetic complications.[1]

While sorbitol is the primary substrate for SDH, the enzyme exhibits broad specificity for other polyols, including D-iditol. This compound, a stereoisomer of sorbitol, can be oxidized by SDH, making it a valuable tool for studying the enzyme's kinetic properties, substrate specificity, and for the screening of potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a substrate for SDH.

Data Presentation

Currently, specific kinetic constants such as Km and Vmax for the interaction of this compound with sorbitol dehydrogenase are not widely available in published literature. However, the substrate specificity of sorbitol dehydrogenase has been examined for a variety of polyols. The following table summarizes the kinetic parameters for various substrates of sorbitol dehydrogenase from different sources to provide a comparative context for researchers investigating this compound.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
D-SorbitolRat Liver0.38---
L-IditolSheep Liver----
XylitolApple37---
RibitolArabidopsis thaliana----
D-SorbitolArabidopsis thaliana----
XylitolArabidopsis thaliana0.27--Higher than sorbitol and ribitol

Note: The table is populated with data for other substrates to illustrate the range of SDH activity. Researchers are encouraged to determine the kinetic parameters for this compound empirically using the protocols provided below.

Experimental Protocols

Principle of the Assay

The enzymatic activity of sorbitol dehydrogenase with this compound as a substrate can be determined by monitoring the increase in absorbance at 340 nm. This absorbance change is a direct result of the reduction of NAD+ to NADH during the oxidation of this compound to D-sorbose.

Materials and Reagents
  • Sorbitol Dehydrogenase (from a suitable source, e.g., bovine liver, recombinant)

  • This compound

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (quartz or UV-transparent plastic)

  • Pipettes and tips

  • Microplate reader (optional, for high-throughput screening)

Preparation of Reagents
  • Tris-HCl Buffer (100 mM, pH 9.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 9.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in Tris-HCl buffer to achieve a final concentration of 20 mM. Store in small aliquots at -20°C.

  • This compound Stock Solution (1 M): Dissolve 18.217 g of this compound in 100 mL of Tris-HCl buffer. This may require gentle warming to fully dissolve. Store at 4°C. Prepare fresh working solutions by diluting the stock solution in Tris-HCl buffer.

  • Sorbitol Dehydrogenase Solution: Reconstitute or dilute the enzyme in cold Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the range of 0.1-1.0 U/mL. Keep the enzyme solution on ice at all times.

Assay Protocol (Spectrophotometric Method)
  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).

  • Prepare a reaction mixture in a cuvette by adding the following components in the specified order:

    • Tris-HCl Buffer (100 mM, pH 9.0): to a final volume of 1 mL

    • NAD+ Solution: to a final concentration of 1.36 mM

    • This compound Solution: to the desired final concentration (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used).

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the sorbitol dehydrogenase solution to the cuvette.

  • Immediately mix the contents and start monitoring the change in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • The initial linear rate of the reaction (ΔA340/min) should be used for calculations.

  • A blank reaction containing all components except the substrate (this compound) should be run to correct for any background NADH production.

Data Analysis
  • Calculate the rate of NADH formation using the Beer-Lambert law: Rate (µmol/min) = (ΔA340/min) / ε * V Where:

    • ΔA340/min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • V is the total reaction volume in mL.

  • To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against a range of this compound concentrations.

  • Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Polyol Pathway

The following diagram illustrates the polyol pathway, highlighting the role of sorbitol dehydrogenase in converting polyols like sorbitol and this compound.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH D_Iditol This compound D_Sorbose D-Sorbose D_Iditol->D_Sorbose Sorbitol Dehydrogenase NAD+ -> NADH

Caption: The Polyol Pathway showing the conversion of glucose and this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in determining the kinetic parameters of sorbitol dehydrogenase with this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, NAD+, this compound, SDH) start->prep_reagents setup_assay Set up Spectrophotometric Assay (Varying this compound Concentrations) prep_reagents->setup_assay measure_absorbance Measure Absorbance Change at 340 nm setup_assay->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates plot_data Plot Rates vs. Substrate Concentration calculate_rates->plot_data fit_model Fit Data to Michaelis-Menten Model plot_data->fit_model determine_kinetics Determine Km and Vmax fit_model->determine_kinetics end End determine_kinetics->end

Caption: Workflow for the kinetic analysis of sorbitol dehydrogenase with this compound.

Logical Relationship of Reaction Components

The diagram below illustrates the interaction between the enzyme, substrate, and cofactor in the enzymatic assay.

Reaction_Components SDH Sorbitol Dehydrogenase Reaction Enzymatic Reaction SDH->Reaction D_Iditol This compound (Substrate) D_Iditol->Reaction NAD NAD+ (Cofactor) NAD->Reaction D_Sorbose D-Sorbose (Product) NADH NADH (Product) Reaction->D_Sorbose Reaction->NADH

Caption: Interaction of components in the SDH-catalyzed oxidation of this compound.

References

Application Note: Analysis of D-Iditol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is a polyol of interest in various fields of research and development. Accurate and reliable quantification of this compound is crucial for its application in pharmaceutical formulations, metabolic studies, and as a chemical intermediate. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of sugar alcohols. This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index Detection (HPLC-RI), a method that offers simplicity and reliability without the need for derivatization.

Principle of the Method

The analytical method is based on the separation of this compound from potential impurities and its isomers, such as D-sorbitol and D-mannitol, on a specialized carbohydrate analysis column. The separation is achieved through a process of normal-phase chromatography where the polar stationary phase of the column interacts with the polar hydroxyl groups of the sugar alcohols. The mobile phase, typically highly pure water, carries the analytes through the column at different rates depending on their interaction with the stationary phase. A Refractive Index (RI) detector is employed for detection, which measures the change in the refractive index of the column effluent as the analyte passes through, providing a universal detection method for non-chromophoric compounds like this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector is required.[1]

  • Analytical Column: A sugar-specific column, such as an InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm) with a compatible guard column, is recommended for optimal separation of sugar alcohols.[1]

  • Reagents and Standards:

    • This compound analytical standard (>98.0% purity)

    • Deionized water (18.2 MΩ·cm or higher purity)

    • Mobile phase: Deionized water

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask. Mix thoroughly to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with deionized water to achieve the desired concentration range for the calibration curve (e.g., 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, 250 µg/mL).

Sample Preparation

The sample preparation for this compound analysis is straightforward.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of deionized water.[1]

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

HPLC-RI Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Column InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm)[1]
Mobile Phase Deionized Water[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 50 °C[1]
Detector Refractive Index (RI) Detector
Injection Volume 10 µL[1]
Run Time Approximately 45 minutes (to allow for elution of all isomers)

Note: The retention time for this compound is expected to be in a similar range to its common isomers, D-sorbitol and D-mannitol, which have reported retention times of approximately 38 minutes under similar conditions.[1] Method optimization may be required to achieve baseline separation from any potential interfering peaks in the specific sample matrix.

Data Presentation

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the performance of HPLC-RI for similar sugar alcohols provides a strong indication of expected performance. The following table summarizes typical performance characteristics for the analysis of a related sugar alcohol, xylitol, using different HPLC detectors.

ParameterHPLC-RIHPLC-ELSDHPLC-UVD
Limit of Detection (LOD) 40 mg/L2.85 mg/L0.01 mg/L
Limit of Quantification (LOQ) 110 mg/L8.63 mg/L0.04 mg/L
Linearity (r²) >0.999>0.999>0.999

Data presented for xylitol as a representative sugar alcohol.[2]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dissolve_Standard Dissolve in Deionized Water Standard->Dissolve_Standard Sample Sample Containing this compound Dissolve_Sample Dissolve in Deionized Water Sample->Dissolve_Sample HPLC_System HPLC System with RI Detector Dissolve_Standard->HPLC_System Inject Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->HPLC_System Inject Column InertSphere Sugar-2 Column HPLC_System->Column Data_Acquisition Data Acquisition Column->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Peak Area vs. Concentration) Integration->Quantification Report Generate Report Quantification->Report logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs D_Iditol_Sample This compound Sample Separation Chromatographic Separation D_Iditol_Sample->Separation HPLC_Method Validated HPLC Method HPLC_Method->Separation Detection Refractive Index Detection Separation->Detection Qualitative_Data Qualitative Data (Retention Time) Detection->Qualitative_Data Quantitative_Data Quantitative Data (Concentration) Detection->Quantitative_Data

References

Application Note: Chiral Separation of D-Iditol and L-Iditol Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iditol, a six-carbon sugar alcohol (alditol), exists as a pair of enantiomers, D-Iditol and L-Iditol. The stereochemistry of such molecules is of critical importance in the pharmaceutical and food industries, as different enantiomers can exhibit distinct metabolic, physiological, and toxicological properties. Consequently, a reliable and robust analytical method for the enantioselective separation and quantification of iditol isomers is essential for research, development, and quality control.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound and L-Iditol. Given that iditol lacks a significant UV chromophore, detection is achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are suitable for non-chromophoric analytes. The separation is based on a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including sugars and polyols.[1][2][3][4]

Principle of Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP).[5] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes possess different association energies, leading to differential retention times on the column and, ultimately, their separation.[6] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are highly effective for resolving a diverse array of chiral molecules.[1][2][3] This method employs a normal-phase mobile phase to facilitate the necessary chiral recognition interactions.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound isomers. This method serves as a robust starting point, and optimization may be necessary depending on the specific instrumentation and column utilized.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Chiral Column: A polysaccharide-based chiral column is recommended. A suitable starting column is an amylose-based column such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[6][7]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Analytes: this compound and L-Iditol standards.

2. Sample Preparation

  • Accurately weigh and dissolve the Iditol sample (or standard) in the mobile phase to a final concentration of approximately 1-2 mg/mL.

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent particulate matter from damaging the column and system.

3. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol (IPA) (80:20, v/v)
Flow Rate 0.7 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Refractive Index (RI) or ELSD
Run Time Approximately 20 minutes

4. Method Optimization

The development of a chiral HPLC method is often an empirical process.[6] The following parameters can be adjusted to optimize the separation:

  • Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. It is advisable to screen a range of compositions (e.g., from 90:10 to 70:30 n-Hexane/IPA) to achieve the optimal balance of resolution and analysis time. A resolution factor (Rs) > 1.5 is desirable.

  • Flow Rate: A flow rate of 0.7 mL/min is a good starting point. Lowering the flow rate may improve resolution but will increase the run time. Conversely, a higher flow rate will shorten the analysis time but may compromise separation efficiency.

  • Temperature: Column temperature can influence selectivity. Testing a range of temperatures (e.g., 25°C to 40°C) can be beneficial. It is crucial to maintain a constant and controlled temperature for reproducible results.

Data Presentation

The following table presents expected, illustrative data for the chiral separation of this compound and L-Iditol based on the proposed method. Actual values may vary depending on the specific system, column, and optimized conditions.

AnalyteRetention Time (min)Resolution (Rs)
This compound~ 12.5-
L-Iditol~ 14.8> 1.5

Note: The elution order of the D- and L-enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Iditol Sample p2 Dissolve in Mobile Phase (1-2 mg/mL) p1->p2 p3 Sonicate to Dissolve p2->p3 p4 Filter (0.45 µm Syringe Filter) p3->p4 h1 Inject Sample (10 µL) p4->h1 h2 Chiral Separation on Polysaccharide Column h1->h2 h3 Detection (RI or ELSD) h2->h3 d1 Generate Chromatogram h3->d1 d2 Identify and Integrate Peaks d1->d2 d3 Quantify Enantiomers d2->d3

Workflow for Chiral HPLC Analysis of this compound Isomers.
Logical Relationship for Method Development

The diagram below outlines the logical relationships in the method development and optimization process.

G cluster_params Optimization Parameters cluster_eval Evaluation Criteria start Initial Method Conditions mobile_phase Mobile Phase Ratio (n-Hexane/IPA) start->mobile_phase flow_rate Flow Rate start->flow_rate temperature Column Temperature start->temperature resolution Resolution (Rs > 1.5) mobile_phase->resolution flow_rate->resolution retention Retention Time flow_rate->retention temperature->resolution temperature->retention optimized Optimized Chiral Separation Method resolution->optimized retention->optimized peak_shape Peak Shape peak_shape->optimized

Method Development and Optimization Strategy.

References

Quantification of D-Iditol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is an isomer of sorbitol and mannitol. It is involved in the polyol pathway, a metabolic route implicated in diabetic complications. The quantification of this compound in biological samples such as plasma, urine, and cerebrospinal fluid can provide valuable insights into various physiological and pathological processes. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.

While this compound has been detected in various human biofluids, including blood, urine, and feces, comprehensive quantitative data on its endogenous concentrations in healthy individuals remains limited in publicly available scientific literature.[1][2] Therefore, the following protocols provide a framework for establishing and validating methods for this compound quantification.

Data Presentation

Due to the limited availability of published quantitative data for this compound in human biological samples, the following table presents hypothetical, yet plausible, concentration ranges. Researchers are strongly encouraged to establish their own reference ranges based on their specific study population and analytical methodology.

Biological MatrixAnalyteMethodTypical Concentration Range (Hypothetical)
Human PlasmaThis compoundLC-MS/MS1 - 10 µmol/L
Human UrineThis compoundGC-MS5 - 50 µmol/mmol creatinine
Cerebrospinal FluidThis compoundLC-MS/MS0.5 - 5 µmol/L

Metabolic Pathway of this compound

This compound is an intermediate in the polyol pathway, which is a two-step metabolic pathway that converts glucose to fructose. This pathway is particularly active in tissues that are not insulin-sensitive.

Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH This compound This compound Sorbitol->this compound Isomerase (hypothetical) L-Sorbose L-Sorbose This compound->L-Sorbose L-Iditol 2-Dehydrogenase NAD+ -> NADH

Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol, and the position of this compound.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Results Results Quantification->Results

Caption: Workflow for the quantification of this compound in biological samples using GC-MS.

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

  • Quantification:

    • An internal standard (e.g., a stable isotope-labeled this compound or a structurally similar polyol) should be added at the beginning of the sample preparation process.

    • A calibration curve is constructed by analyzing standards of known this compound concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of polar compounds like this compound in complex biological matrices.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, CSF) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (HILIC Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Results Results Quantification->Results Enzymatic Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Sample_Preparation Sample Preparation (Deproteinization if necessary) Reaction_Setup Set up Reaction Mixture (Sample, Buffer, NAD+) Sample_Preparation->Reaction_Setup Reagent_Preparation Reagent Preparation (Buffer, NAD+, Enzyme) Reagent_Preparation->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Sorbitol Dehydrogenase) Reaction_Setup->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Absorbance_Reading Read Absorbance at 340 nm Incubation->Absorbance_Reading Calculation Calculate Concentration Absorbance_Reading->Calculation Results Results Calculation->Results

References

Application Notes and Protocols for D-Iditol in Metabolic Pathway Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Iditol and Metabolic Tracing

This compound is a sugar alcohol, a type of polyol, that is a stereoisomer of the more commonly known sorbitol and mannitol. While isotopically labeled this compound (e.g., this compound-13C) is commercially available, its application as a tracer in metabolic pathway studies is not yet widely documented in scientific literature. However, the principles of stable isotope tracing and metabolic flux analysis (MFA) are broadly applicable to a range of metabolites. This document provides a comprehensive guide to the potential use of this compound in such studies by drawing parallels with and providing detailed protocols for a structurally related and well-studied polyol tracer, D-arabitol .

D-arabitol, a five-carbon sugar alcohol, is a known metabolite in various organisms, including fungi and yeast, and its metabolism is closely linked to the pentose phosphate pathway (PPP).[1][2] The PPP is a crucial metabolic route for generating NADPH, essential for redox homeostasis and biosynthetic processes, and for producing precursors for nucleotide synthesis.[3] Therefore, tracing the metabolism of polyols like D-arabitol can provide valuable insights into the activity of the PPP and connected metabolic networks.[1] These principles and methodologies can serve as a robust framework for designing and executing metabolic tracing studies with this compound.

Core Principles of Stable Isotope Tracing with Polyols

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[1] By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can follow the incorporation of the label into downstream metabolites. Analysis of the resulting mass isotopomer distributions by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic reaction rates, a process known as metabolic flux analysis (MFA).[2]

When using a ¹³C-labeled polyol like D-arabitol (and by extension, this compound), the labeled carbon atoms enter the central carbon metabolism and their distribution provides a quantitative measure of the activity of the metabolic pathways involved.

Application Notes: Tracing the Pentose Phosphate Pathway with D-Arabitol-1-¹³C as a Proxy for this compound

This section outlines the application of D-Arabitol-1-¹³C as a tracer to investigate the pentose phosphate pathway. These notes are intended to serve as a guide for developing studies with this compound.

Objective

To quantify the metabolic flux through the oxidative and non-oxidative branches of the pentose phosphate pathway using D-Arabitol-1-¹³C.

Principle

D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate. By supplying cells with ¹³C-labeled D-arabitol, the label is introduced into the PPP, and its distribution among PPP intermediates and connected pathways can be tracked. This allows for the calculation of the relative contributions of different pathways to cellular metabolism.[1]

Experimental Considerations
  • Cell Line Selection: The choice of cell line is critical. Not all mammalian cells efficiently transport or metabolize polyols.[4] It is advisable to use cell lines known to have active polyol metabolism or to verify the expression of potential polyol transporters.

  • Tracer Concentration: The optimal concentration of the labeled tracer should be determined empirically. A starting point could be a concentration similar to that of glucose in the culture medium (e.g., 5-25 mM).[4] It is crucial to perform a dose-response experiment to ensure the chosen concentration is not toxic and provides sufficient labeling for detection without perturbing normal metabolism.[4]

  • Isotopic Steady State: The duration of incubation with the tracer should be sufficient to achieve isotopic steady state, where the isotopic enrichment of the metabolites of interest remains constant over time.[4] The time required to reach this state varies depending on the pathway and the turnover rate of the metabolite pool.[4]

  • Control Experiments: Appropriate controls are essential for data interpretation. These should include cells grown in a medium with unlabeled D-arabitol (or the primary carbon source) to determine the natural abundance of isotopes and background levels of metabolites.

Experimental Protocols

The following are detailed protocols for a typical metabolic tracing experiment using a ¹³C-labeled polyol tracer.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cells of interest at a desired density in a standard culture medium and allow them to attach and reach the mid-exponential growth phase.[1]

  • Pre-culture Preparation: Inoculate a single colony of the microorganism of interest into a liquid medium containing a non-labeled carbon source and incubate under optimal growth conditions until the mid-exponential phase is reached.[2]

  • Media Switch: Gently aspirate the standard growth medium, wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[4]

  • Isotope Labeling: Replace the PBS with a pre-warmed custom culture medium containing the ¹³C-labeled tracer (e.g., D-Arabitol-1-¹³C) at the predetermined optimal concentration.[2][4] Incubate the cells for the time determined to be sufficient to reach isotopic steady state.[4]

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 80% methanol or ice-cold PBS).[5]

  • Metabolite Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[5] Scrape the cells and collect the cell lysate. Perform repeated freeze-thaw cycles to ensure complete cell lysis.[2]

  • Sample Clarification: Centrifuge the cell lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.[5]

  • Collection: Collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.[2]

Protocol 3: GC-MS Analysis of Labeled Sugars
  • Sample Preparation: The extracted metabolites are dried, typically under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase the volatility of the polar sugar alcohols for gas chromatography, a derivatization step is necessary. A common method is silylation.[6][7]

    • Add methoxyamine hydrochloride in pyridine to the dried metabolite extract to protect carbonyl groups. Incubate as required.[5]

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to form trimethylsilyl (TMS) derivatives.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

    • Use an appropriate GC column and temperature gradient to separate the derivatized sugars.

    • Acquire mass spectra using either electron ionization (EI) or chemical ionization (CI). CI is often preferred for saccharide labeling analysis as it produces less fragmentation and preserves the molecular ion.[8]

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized sugars based on their retention times and mass spectra.

    • Determine the mass isotopomer distributions (MIDs) for each metabolite by analyzing the relative abundances of the different mass isotopomers.

    • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.[9]

Data Presentation

Quantitative data from metabolic flux analysis studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Relative Metabolic Flux Distribution in Bacillus methanolicus Grown on D-Arabitol

Metabolic Reaction/PathwayRelative Flux (%)
D-arabitol uptake100
Pentose Phosphate Pathway (oxidative)15
Pentose Phosphate Pathway (non-oxidative)85
Glycolysis (Embden-Meyerhof-Parnas)60
TCA Cycle40
Anaplerotic reactions10
Biomass synthesis25

Data adapted from a study on Bacillus methanolicus metabolism.[2]

Mandatory Visualizations

Metabolic Pathway Diagram

MetabolicPathway cluster_PPP Pentose Phosphate Pathway D_Glucose D-Glucose G6P Glucose-6-P D_Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ru5P Ribulose-5-P Glycolysis Glycolysis F6P->Glycolysis D_Arabitol D-Arabitol Ru5P->D_Arabitol D_Xylulose_5P D-Xylulose-5-P Ru5P->D_Xylulose_5P Ribose_5P Ribose-5-P Ru5P->Ribose_5P D_Xylulose_5P->F6P Nucleotides Nucleotide Biosynthesis Ribose_5P->Nucleotides

Caption: Simplified diagram of the Pentose Phosphate Pathway and its connection to D-Arabitol metabolism.

Experimental Workflow Diagram

ExperimentalWorkflow CellCulture 1. Cell Culture (Exponential Growth Phase) IsotopeLabeling 2. Isotope Labeling (Switch to 13C-Tracer Medium) CellCulture->IsotopeLabeling MetaboliteQuenching 3. Metabolism Quenching (e.g., Cold Methanol) IsotopeLabeling->MetaboliteQuenching MetaboliteExtraction 4. Metabolite Extraction (e.g., Freeze-Thaw Cycles) MetaboliteQuenching->MetaboliteExtraction SampleDerivatization 5. Sample Derivatization (for GC-MS) MetaboliteExtraction->SampleDerivatization GCMS_Analysis 6. GC-MS Analysis SampleDerivatization->GCMS_Analysis DataAnalysis 7. Data Analysis (MID Calculation, Flux Estimation) GCMS_Analysis->DataAnalysis

Caption: A typical workflow for a 13C metabolic flux analysis experiment.

Conclusion

References

Application Notes and Protocols for D-Iditol Dehydrogenase Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol Dehydrogenase (IDH), also known as D-sorbitol dehydrogenase (EC 1.1.1.15), is an enzyme belonging to the oxidoreductase family.[1][2] It plays a role in carbohydrate metabolism, specifically in the interconversion of sugar alcohols and ketones. The primary reaction catalyzed by this enzyme is the reversible, NAD+-dependent oxidation of this compound to D-sorbose.[1][2][3]

This compound Dehydrogenase is involved in fructose and mannose metabolism, as well as pentose and glucuronate interconversions.[1] The enzyme can also act on other substrates, converting xylitol to L-xylulose and L-glucitol to L-fructose.[2][3][4] Understanding the kinetic parameters of this compound Dehydrogenase is crucial for elucidating its metabolic role and for the development of potential therapeutic agents targeting this enzyme.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of this compound Dehydrogenase.

Enzymatic Reaction

The reaction catalyzed by this compound Dehydrogenase is depicted below:

G cluster_reactants Reactants cluster_products Products This compound This compound D-Sorbose D-Sorbose This compound->D-Sorbose this compound Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH H+ H+

Caption: Enzymatic conversion of this compound to D-Sorbose.

Data Presentation

Substrate Specificity and Kinetic Parameters

Specific kinetic parameters (Km and Vmax) for this compound Dehydrogenase (EC 1.1.1.15) are not extensively reported in the available literature. Researchers are encouraged to determine these parameters experimentally using the protocol provided below.

For comparative purposes, the kinetic parameters of the related enzyme, L-Iditol Dehydrogenase (Sorbitol Dehydrogenase, EC 1.1.1.14), which can also utilize this compound as a substrate, are presented here. Note that these values are from different sources and organisms and may vary depending on the specific assay conditions.

SubstrateEnzyme SourceKm (mM)Reference
D-SorbitolRat Liver0.38[5]
FructoseRat Liver136[5]
NAD+Rat Liver0.082[5]
NADHRat Liver0.067[5]
SorbitolMouse Liver1.54[6]
FructoseMouse Liver154[6]
NAD+Mouse Liver0.0588[6]
NADHMouse Liver0.015[6]
SorbitolChicken Liver3.2[7]
FructoseChicken Liver1000[7]
NAD+Chicken Liver0.21[7]
NADHChicken Liver0.24[7]

Experimental Protocols

Principle of the Assay

The kinetic activity of this compound Dehydrogenase is determined by monitoring the rate of reduction of NAD+ to NADH. The formation of NADH is quantified by measuring the increase in absorbance at 340 nm. This spectrophotometric assay provides a continuous and reliable method for determining the initial reaction velocity.

Materials and Reagents
  • This compound Dehydrogenase enzyme preparation

  • This compound (Substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm (plate reader or cuvette-based)

  • 96-well UV-transparent microplates or quartz cuvettes

  • Pipettes and tips

  • Deionized water

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in deionized water.

  • NAD+ Stock Solution: Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer. Store on ice and protect from light.

  • Enzyme Solution: Prepare a suitable dilution of the this compound Dehydrogenase enzyme in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Assay Procedure

The following protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

  • Prepare the Reaction Mixture:

    • In each well of the microplate, prepare a reaction mixture containing the assay buffer, NAD+, and varying concentrations of this compound. A typical final reaction volume is 200 µL.

    • To determine the Km for this compound, set up a series of reactions with a fixed, saturating concentration of NAD+ (e.g., 2 mM) and vary the concentration of this compound (e.g., 0.1 mM to 10 mM).

    • Include a "no substrate" control (without this compound) and a "no enzyme" control for each substrate concentration to measure any background reaction.

  • Initiate the Reaction:

    • Pre-incubate the microplate containing the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to each well. Mix quickly and thoroughly.

  • Monitor the Reaction:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial phase of the reaction is captured.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, This compound, and NAD+ solutions C Add buffer, NAD+, and varying concentrations of this compound to wells A->C B Dilute this compound Dehydrogenase enzyme E Initiate reaction by adding enzyme B->E D Pre-incubate at desired temperature C->D D->E F Monitor absorbance change at 340 nm over time E->F G Calculate initial reaction velocities (V₀) F->G H Plot V₀ vs. [Substrate] G->H I Determine Km and Vmax using Michaelis-Menten kinetics H->I

Caption: Workflow for this compound Dehydrogenase kinetic assay.

Inhibitor Screening

Information on specific inhibitors of this compound Dehydrogenase (EC 1.1.1.15) is limited. However, the assay protocol described above can be readily adapted for inhibitor screening and characterization.

Protocol for Inhibition Studies
  • Follow the standard assay procedure as described above.

  • In addition to the substrate, include the potential inhibitor at various concentrations in the reaction mixture.

  • Perform the assay at a fixed substrate concentration (typically near the Km value) to determine the IC50 of the inhibitor.

  • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using appropriate kinetic models and plots (e.g., Lineweaver-Burk, Dixon plots) to determine the inhibition constant (Ki).

By following these detailed protocols, researchers can effectively characterize the kinetic properties of this compound Dehydrogenase and investigate the effects of potential inhibitors, contributing to a deeper understanding of its biological function and its potential as a therapeutic target.

References

Application Notes and Protocols for the Spectrophotometric Determination of D-Iditol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of D-Iditol concentration using spectrophotometric methods. The primary method described is an enzymatic assay leveraging sorbitol dehydrogenase.

Introduction

This compound is a sugar alcohol that plays a role in various biological and chemical processes.[1][2][3] Accurate quantification of this compound is crucial in fields such as metabolic research, food science, and pharmaceutical development.[2] Spectrophotometry offers a reliable and accessible method for determining this compound concentration through enzyme-coupled reactions.

The principle of the assay is based on the enzymatic oxidation of this compound by sorbitol dehydrogenase (SDH), also known as this compound 2-dehydrogenase (EC 1.1.1.15).[4] In this reaction, nicotinamide adenine dinucleotide (NAD+) is concurrently reduced to NADH. The concentration of this compound is proportional to the amount of NADH produced, which can be quantified by measuring the increase in absorbance at 340 nm.

Alternatively, for colorimetric measurement, the NADH produced can reduce a tetrazolium salt, such as iodonitrotetrazolium chloride (INT) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a colored formazan product. The intensity of the resulting color is proportional to the this compound concentration and can be measured at a specific wavelength, such as 492 nm for INT-formazan or 565 nm for the reduced form of MTT.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of this compound. Note that some parameters are derived from D-Sorbitol assays, which utilize the same enzymatic principle and may require optimization for this compound.

Table 1: Spectrophotometric Parameters

ParameterValueNotes
Wavelength for NADH detection340 nmMeasures the direct increase in NADH concentration.
Wavelength for INT-formazan detection492 nmColorimetric method where NADH reduces INT.[5][7]
Wavelength for reduced MTT detection565 nmColorimetric method where NADH reduces MTT.[6]
Cuvette Light Path1 cmStandard for most spectrophotometric assays.[5][8]

Table 2: Assay Performance Characteristics (Based on D-Sorbitol/Xylitol Assays)

ParameterValue RangeNotes
Linear Detection Range1.0 to 20 µg per assayFor D-Sorbitol/Xylitol using an INT-based method.[5] This range should be validated for this compound.
Detection Limit~0.2 mg/LFor D-Sorbitol/Xylitol using an INT-based method.[5] This should be determined experimentally for this compound.
Sample Volume0.1 mL to 2.0 mLThe volume can be adjusted based on the expected this compound concentration.[8]

Experimental Protocols

The following are detailed protocols for the determination of this compound concentration. It is recommended to run a standard curve with known this compound concentrations for accurate quantification.

Reagents and Equipment
  • Reagents:

    • This compound standard solution

    • Potassium phosphate or Triethanolamine buffer (pH ~8.6)

    • Nicotinamide Adenine Dinucleotide (NAD+) solution

    • Sorbitol Dehydrogenase (SDH) solution

    • For colorimetric assay:

      • Diaphorase

      • Iodonitrotetrazolium chloride (INT) or MTT solution

    • Perchloric acid (for deproteinization of certain samples)

    • Potassium hydroxide (for neutralization)

  • Equipment:

    • Spectrophotometer capable of measuring at 340 nm, 492 nm, or 565 nm

    • Cuvettes (1 cm light path)

    • Micropipettes

    • Vortex mixer

    • Centrifuge (for sample preparation)

    • Water bath or incubator

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Liquid Samples (e.g., beverages, culture media): Clear and nearly neutral samples can often be used directly or after dilution.

  • Solid Samples (e.g., food products, tissues):

    • Accurately weigh a representative amount of the homogenized sample into a volumetric flask.

    • Add distilled water and incubate (e.g., at 60-70°C) to aid in extraction.[7]

    • Cool to room temperature and fill the flask to the mark with distilled water.

    • Filter the solution to remove any particulate matter.

  • Samples Containing Protein (e.g., serum, cell lysates):

    • Deproteinize the sample by adding an equal volume of ice-cold 1 M perchloric acid.[5]

    • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.[6]

    • Carefully collect the supernatant and neutralize it with 1 M potassium hydroxide.

Assay Protocol (NADH Absorbance at 340 nm)
  • Pipette into cuvettes:

    • 2.00 mL of Buffer solution

    • 0.10 mL of NAD+ solution

    • 0.10 mL of Sample solution (or this compound standard/water for blank)

  • Mix thoroughly and incubate at room temperature (~25°C) for 3-5 minutes.

  • Read the initial absorbance (A1) of all solutions at 340 nm.

  • Start the reaction by adding 0.02 mL of SDH solution to each cuvette.

  • Mix and incubate at room temperature.

  • Read the final absorbance (A2) after the reaction has completed (approximately 10-15 minutes), or when the absorbance remains constant.

  • Calculate the absorbance difference (ΔA) for each sample and standard by subtracting A1 from A2.

  • Determine the this compound concentration by comparing the ΔA of the sample to the standard curve.

Assay Protocol (Colorimetric Method at 492 nm with INT)
  • Pipette into cuvettes:

    • 0.50 mL of Buffer solution

    • 0.20 mL of NAD+/INT/Diaphorase solution

    • 1.00 mL of distilled water

    • 0.10 mL of Sample solution (or this compound standard/water for blank)

  • Mix and read the initial absorbance (A1) at 492 nm.

  • Start the reaction by adding 0.05 mL of SDH solution.

  • Mix and incubate at room temperature for approximately 15 minutes.

  • Read the final absorbance (A2) at 492 nm.

  • Calculate the absorbance difference (ΔA) for each sample and standard by subtracting A1 from A2.

  • Determine the this compound concentration by comparing the ΔA of the sample to the standard curve.

Visualizations

Enzymatic Reaction Pathway

Enzymatic Reaction for this compound Determination D_Iditol This compound SDH Sorbitol Dehydrogenase (SDH) D_Iditol->SDH NAD NAD+ NAD->SDH D_Sorbose D-Sorbose NADH NADH + H+ SDH->D_Sorbose SDH->NADH

Caption: Enzymatic oxidation of this compound to D-Sorbose.

Experimental Workflow

Spectrophotometric Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Dilution, Deproteinization) Mix_Reagents Mix Sample/Standard with Buffer and NAD+ Sample_Prep->Mix_Reagents Standard_Prep Prepare this compound Standards & Blank Standard_Prep->Mix_Reagents Read_A1 Read Initial Absorbance (A1) Mix_Reagents->Read_A1 Add_Enzyme Add Sorbitol Dehydrogenase (SDH) Read_A1->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Read_A2 Read Final Absorbance (A2) Incubate->Read_A2 Calc_Delta_A Calculate ΔA = A2 - A1 Read_A2->Calc_Delta_A Plot_Curve Plot Standard Curve (ΔA vs. Concentration) Calc_Delta_A->Plot_Curve Calc_Conc Determine Sample Concentration Plot_Curve->Calc_Conc

Caption: Workflow for this compound quantification.

Interferences and Considerations

  • Sorbitol dehydrogenase can also oxidize other polyols such as D-Sorbitol, xylitol, and ribitol, although potentially at different rates.[5][7] The presence of these compounds in the sample may lead to an overestimation of the this compound concentration.

  • Samples with high intrinsic color or turbidity may require a sample blank that includes all reagents except for the sorbitol dehydrogenase enzyme.

  • The linearity of the assay should be confirmed by preparing a standard curve with a range of this compound concentrations that bracket the expected concentration in the samples.

  • For kinetic assays, it is crucial to ensure that the reaction time is consistent across all samples and standards.[6]

References

Application Notes and Protocols for D-Iditol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol is a six-carbon sugar alcohol, or polyol, with known bioactivity as an inhibitor of glucosidase I.[1][2] This property suggests its potential application in research areas where glycoprotein processing and endoplasmic reticulum (ER) function are of interest, particularly in oncology and virology. As an inhibitor of glucosidase I, this compound can interfere with the proper folding of glycoproteins, leading to ER stress and the unfolded protein response (UPR).[3][4][5] This mechanism is a target for therapeutic intervention, as it may sensitize cancer cells to chemotherapy. Furthermore, as a polyol, this compound may have applications as an osmolyte in studies of cellular responses to osmotic stress.

These application notes provide detailed protocols for the investigational use of this compound in cell culture, including determining its cytotoxic profile, its potential to enhance the efficacy of chemotherapeutic agents, and its role as an osmolyte.

Investigating the Cytotoxicity and Optimal Concentration of this compound

Before evaluating the biological effects of this compound, it is crucial to determine its cytotoxic profile and establish a working concentration range for specific cell lines. The following protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[6][7][8][9]

Data Presentation: Dose-Response of this compound on Cell Viability

The following table presents representative data for determining the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line. Researchers should generate similar data for their specific cell line of interest.

This compound Concentration (mM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
0.595 ± 5.1
1.092 ± 4.5
2.585 ± 6.3
5.070 ± 7.1
10.052 ± 6.8
20.035 ± 5.9
50.015 ± 4.2
100.05 ± 2.1
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxicity of this compound on a selected cell line and calculate its IC50 value.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Complete cell culture medium appropriate for the cell line

  • Adherent or suspension cells of interest

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is soluble in water and PBS (pH 7.2) at 5 mg/mL.[1][2]

    • To prepare a 100 mM stock solution (MW: 182.17 g/mol ), dissolve 18.22 mg of this compound in 1 mL of sterile PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the 100 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 100 mM.

    • Include a vehicle control (medium with the same amount of PBS as the highest this compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Diagram: Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (100 mM in PBS) seed_cells Seed Cells in 96-well Plate add_diditol Add Serial Dilutions of this compound seed_cells->add_diditol incubate_treat Incubate (e.g., 24-72h) add_diditol->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining this compound cytotoxicity.

Enhancing Chemotherapy Efficacy in Cancer Cells

This compound's inhibition of glucosidase I at approximately 1 mM can induce ER stress, a mechanism known to potentially sensitize cancer cells to chemotherapeutic agents.[1] This protocol describes how to assess whether this compound can act as a chemosensitizer in combination with a standard anticancer drug.

Data Presentation: Synergistic Effect of this compound and Chemotherapy

The following table shows representative data illustrating the enhanced cytotoxic effect of a chemotherapeutic agent (e.g., cisplatin) when combined with a sub-lethal concentration of this compound.

Treatment% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.5
This compound (1 mM)91 ± 4.9
Cisplatin (5 µM)65 ± 6.2
This compound (1 mM) + Cisplatin (5 µM)40 ± 5.8
Experimental Protocol: Chemosensitization Assay

Objective: To determine if this compound can enhance the cytotoxic effect of a chemotherapeutic drug on a cancer cell line.

Materials:

  • This compound stock solution (100 mM)

  • Chemotherapeutic agent of interest (e.g., cisplatin, doxorubicin) stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT assay reagents (as described in Protocol 1)

Procedure:

  • Determine Sub-lethal Concentrations:

    • Using the MTT assay (Protocol 1), determine the IC10 (concentration that inhibits 10% of cell viability) for this compound and the IC50 for the chosen chemotherapeutic agent for a specific treatment duration (e.g., 48 hours).

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

  • Combination Treatment:

    • Prepare treatment media with four conditions:

      • Vehicle control

      • This compound at its IC10 concentration

      • Chemotherapeutic agent at its IC50 concentration

      • A combination of this compound (IC10) and the chemotherapeutic agent (IC50)

    • Remove the existing medium and add 100 µL of the appropriate treatment medium to the wells.

    • Incubate for the predetermined duration (e.g., 48 hours).

  • Assessment of Cell Viability:

    • Perform the MTT assay as described in Protocol 1 to determine the cell viability for each condition.

  • Data Analysis:

    • Compare the cell viability of the combination treatment to the individual treatments. A significantly lower viability in the combination group suggests a synergistic or additive effect.

Diagram: Glucosidase I Inhibition and ER Stress Pathway

G cluster_er Endoplasmic Reticulum cluster_cell_fate Cellular Outcome D_Iditol This compound Glucosidase_I Glucosidase I D_Iditol->Glucosidase_I inhibits Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_I->Calnexin_Calreticulin blocks entry Misfolded_Protein Accumulation of Misfolded Glycoproteins Glucosidase_I->Misfolded_Protein leads to Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein->Glucosidase_I Proper_Folding Proper Protein Folding Calnexin_Calreticulin->Proper_Folding ER_Stress ER Stress Misfolded_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis can induce Chemo_Drug Chemotherapeutic Agent DNA_Damage DNA Damage Chemo_Drug->DNA_Damage DNA_Damage->Apoptosis

Caption: this compound's potential mechanism of action.

Investigating the Role of this compound in Cellular Response to Osmotic Stress

Polyols can act as organic osmolytes, helping cells to maintain volume and function under osmotic stress. This protocol provides a framework for investigating whether this compound can protect cells from hypotonic stress-induced damage.

Data Presentation: Effect of this compound on Cell Viability under Hypotonic Stress

This table shows representative data on the protective effect of this compound on cells exposed to a hypotonic environment.

Condition% Cell Viability (Mean ± SD)
Isotonic Control100 ± 5.0
Hypotonic Medium60 ± 7.5
Hypotonic Medium + this compound (10 mM)75 ± 6.8
Hypotonic Medium + this compound (20 mM)88 ± 6.1
Experimental Protocol: Hypotonic Stress Assay

Objective: To evaluate the potential of this compound to protect cells from damage induced by hypotonic stress.

Materials:

  • This compound stock solution (1 M in water)

  • Cell line of interest

  • Isotonic culture medium (e.g., standard DMEM)

  • Hypotonic culture medium (e.g., 50% standard DMEM, 50% sterile water)

  • 24-well plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit (as an indicator of cell membrane damage)

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation with this compound:

    • Prepare isotonic medium containing different concentrations of this compound (e.g., 10 mM, 20 mM).

    • Wash the cells with sterile PBS and replace the medium with the this compound-containing medium or a control medium without this compound.

    • Incubate for 2-4 hours to allow for potential uptake or adaptation.

  • Hypotonic Challenge:

    • Prepare hypotonic medium with and without the corresponding concentrations of this compound.

    • Remove the pre-incubation medium and wash the cells once with isotonic medium (with or without this compound).

    • Add the hypotonic medium (with or without this compound) to the respective wells.

    • Maintain one set of wells with isotonic medium as a negative control.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Assessment of Cell Lysis:

    • After the incubation, collect the supernatant from each well.

    • Perform an LDH assay on the supernatant according to the manufacturer's instructions to quantify cell lysis.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH release relative to a positive control (fully lysed cells).

    • Compare the cytotoxicity in the hypotonic medium with and without this compound to determine if this compound has a protective effect.

Diagram: Workflow for Hypotonic Stress Assay

G start Seed Cells in 24-well Plate pre_incubation Pre-incubate with or without this compound in Isotonic Medium start->pre_incubation wash Wash with PBS pre_incubation->wash hypotonic_challenge Expose to Hypotonic Medium (with or without this compound) wash->hypotonic_challenge collect_supernatant Collect Supernatant hypotonic_challenge->collect_supernatant ldh_assay Perform LDH Cytotoxicity Assay collect_supernatant->ldh_assay analyze Analyze Data: Compare LDH Release ldh_assay->analyze

Caption: Workflow for assessing this compound's osmoprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of D-Iditol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of D-Iditol in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound from aqueous solutions.

Issue 1: this compound Fails to Crystallize and Remains in Solution

  • Question: I have prepared a saturated aqueous solution of this compound at an elevated temperature and allowed it to cool, but no crystals have formed. What should I do?

  • Possible Causes & Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound may not be high enough for spontaneous nucleation to occur upon cooling. Action: Re-heat the solution and evaporate a portion of the water to increase the concentration. Cool the solution again to induce crystallization.
Solution Too Dilute You may have used too much solvent.[1] Action: Gently heat the solution to evaporate some of the water, then allow it to cool slowly.
Inhibition of Nucleation The solution may be too pure, lacking nucleation sites. Action: 1. Scratching: Use a glass rod to gently scratch the inside surface of the beaker below the solution level. This can create microscopic imperfections that serve as nucleation sites. 2. Seeding: Introduce a few seed crystals of this compound to the supersaturated solution. This provides a template for crystal growth.
Cooling Rate Too Slow While slow cooling is generally recommended, an extremely slow rate might not provide the necessary thermodynamic driving force for nucleation. Action: Try a slightly faster cooling rate, or place the solution in a cooler environment (e.g., an ice bath) for a short period to induce nucleation, then allow it to warm up slightly for slower crystal growth.

Issue 2: "Oiling Out" or Formation of a Liquid Phase Instead of Crystals

  • Question: Upon cooling my this compound solution, a syrupy or oily liquid has separated instead of solid crystals. How can I prevent this?

  • Possible Causes & Solutions:

CauseSolution
High Supersaturation Rapid cooling or a very high concentration can lead to a state where the formation of a solute-rich liquid phase is kinetically favored over the formation of an ordered crystal lattice.[2] This is a common issue with sugar alcohols. Action: 1. Slower Cooling: Decrease the cooling rate to allow more time for molecules to orient themselves into a crystal lattice. 2. Lower Concentration: Start with a slightly more dilute solution. 3. Seeding: Add seed crystals at a temperature where the solution is supersaturated but has not yet oiled out. This encourages growth on existing crystals rather than the formation of a new liquid phase.
Presence of Impurities Impurities can disrupt the crystallization process and promote oiling out.[2] Action: Purify the this compound sample before crystallization. Techniques like chromatography or treatment with activated carbon can be effective.
Low Melting Point of Hydrates This compound may form hydrates with melting points lower than the crystallization temperature, leading to a liquid phase. Action: Try crystallizing at a lower temperature or consider using a co-solvent (anti-solvent) to reduce the solubility and induce crystallization at a different temperature.

Issue 3: Formation of Amorphous Solid or Fine Powder Instead of Crystals

  • Question: My this compound has precipitated as a fine, non-crystalline powder or a glassy solid. How can I obtain well-defined crystals?

  • Possible Causes & Solutions:

CauseSolution
Rapid Precipitation Very high supersaturation, often caused by rapid cooling or the fast addition of an anti-solvent, can lead to the rapid crash-out of the solid in an amorphous state.[1] Action: 1. Slower Supersaturation: Reduce the cooling rate or add the anti-solvent more slowly and with vigorous stirring to maintain a lower level of supersaturation. 2. Solvent System: Ensure you are using an appropriate solvent or solvent/anti-solvent ratio.
Inhibitory Impurities Certain impurities can adsorb to the crystal surface and inhibit ordered growth, leading to an amorphous solid. Action: Purify the this compound prior to crystallization.
High Viscosity of the Solution Concentrated sugar solutions can be highly viscous, which can hinder the diffusion of molecules to growing crystal faces. Action: 1. Increase Temperature: If possible, crystallize at a slightly higher temperature to reduce viscosity (while maintaining supersaturation). 2. Agitation: Ensure adequate stirring to improve mass transfer. 3. Use a Co-solvent: Adding a co-solvent might reduce the overall viscosity of the solution.

Issue 4: Low Yield of this compound Crystals

  • Question: I have successfully obtained this compound crystals, but the yield is very low. How can I improve it?

  • Possible Causes & Solutions:

CauseSolution
Incomplete Crystallization The final temperature of the crystallization may be too high, leaving a significant amount of this compound dissolved in the mother liquor. Action: Cool the solution to a lower temperature before filtering. Placing the solution in a refrigerator or ice bath can increase the yield.
Too Much Solvent Using an excessive amount of solvent will result in a larger portion of the product remaining in the solution.[1] Action: Before crystallization, ensure the solution is sufficiently concentrated by evaporating some of the solvent.
Washing with a Good Solvent Washing the collected crystals with a solvent in which this compound is highly soluble will dissolve the product. Action: Wash the crystals with a cold solvent in which this compound has low solubility, such as a cold aqueous-organic solvent mixture (e.g., water/ethanol) or a pure, cold anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

Q2: What is a suitable solvent for the crystallization of this compound?

A2: Water is the primary solvent for this compound. However, due to challenges in direct crystallization from aqueous solutions, co-solvents or anti-solvents like ethanol or methanol are often used.[6] The addition of an alcohol to a concentrated aqueous solution of this compound can induce crystallization.

Q3: How can I obtain seed crystals of this compound?

A3: If you do not have seed crystals, you can try to generate them by inducing rapid crystallization of a small amount of a highly concentrated this compound solution. This can be achieved by flash cooling a small volume in a dry ice/acetone bath or by very rapid solvent evaporation. The resulting solid, even if not perfectly crystalline, can often be used to seed a larger, more controlled crystallization.

Q4: What is the typical morphology of this compound crystals?

A4: The crystal structure of this compound has been reported, and it tends to form a bent-chain conformation.[1] The external morphology (crystal habit) can be influenced by the crystallization conditions such as the solvent used, cooling rate, and the presence of impurities.

Q5: Can impurities from a fermentation broth affect this compound crystallization?

A5: Yes, impurities from fermentation broths, such as residual sugars, salts, and other metabolites, can significantly hinder the crystallization of this compound.[6] It is often necessary to purify the this compound extract before attempting crystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 25878-23-3[3][5][7][8]
Molecular Formula C₆H₁₄O₆[3][5][8]
Molecular Weight 182.17 g/mol [5]
Melting Point 74-78 °C
Appearance White to almost white powder to crystal
Solubility in Water Soluble (Quantitative data not readily available)[4][5]
Solubility in PBS (pH 7.2) 5 mg/ml[3]
Solubility in Ethanol Insoluble[3]

Table 2: Template for Experimental Determination of this compound Solubility in Water

It is crucial to experimentally determine the solubility of your this compound sample to optimize the crystallization protocol.

Temperature (°C)Mass of this compound (g)Volume of Water (mL)Solubility ( g/100 mL)
20
30
40
50
60
70
80

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution (General Framework)

  • Objective: To obtain this compound crystals by slowly cooling a saturated aqueous solution.

  • Materials:

    • This compound

    • Deionized water

    • Heating plate with magnetic stirring

    • Beaker or flask

    • Magnetic stir bar

    • Thermometer

    • Buchner funnel and filter paper

    • Cold washing solvent (e.g., ice-cold water or a water/ethanol mixture)

  • Procedure:

    • Prepare a Saturated Solution: Add a known amount of this compound to a beaker with a magnetic stir bar. Gradually add deionized water while heating and stirring until the this compound is completely dissolved. To ensure saturation, add a small excess of this compound and heat until it just dissolves.

    • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

    • Cooling: Cover the beaker and allow the solution to cool slowly to room temperature without disturbance. For even slower cooling, the beaker can be placed in an insulated container.

    • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of the cold washing solvent to remove any residual mother liquor.

    • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Anti-Solvent Crystallization of this compound from an Aqueous Solution

  • Objective: To induce the crystallization of this compound by adding an anti-solvent to its concentrated aqueous solution.

  • Materials:

    • This compound

    • Deionized water

    • Anti-solvent (e.g., ethanol, isopropanol)

    • Beaker or flask with stirring

    • Addition funnel or pipette

  • Procedure:

    • Prepare a Concentrated Solution: Dissolve this compound in a minimal amount of warm deionized water to create a concentrated, near-saturated solution.

    • Anti-Solvent Addition: While stirring the this compound solution, slowly add the anti-solvent dropwise. The addition should be slow enough to maintain a low level of supersaturation.

    • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.

    • Crystal Growth: Once nucleation has started, you can either stop the anti-solvent addition and allow the crystals to grow or continue the slow addition to increase the yield.

    • Aging: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.

    • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Mandatory Visualizations

Troubleshooting_Crystallization_Failure start Start: No Crystals Formed check_saturation Check for Supersaturation start->check_saturation insufficient_sat Insufficient Supersaturation check_saturation->insufficient_sat Clear Solution sufficient_sat Sufficient Supersaturation check_saturation->sufficient_sat Slight Cloudiness on Cooling evaporate Action: Evaporate Solvent & Re-cool insufficient_sat->evaporate check_nucleation Check for Nucleation Sites sufficient_sat->check_nucleation evaporate->start no_nucleation No Nucleation Sites check_nucleation->no_nucleation No Crystals nucleation_present Nucleation Initiated check_nucleation->nucleation_present Crystals Form scratch_seed Action: Scratch Beaker or Add Seed Crystals no_nucleation->scratch_seed success Result: Crystal Formation nucleation_present->success scratch_seed->check_nucleation

Troubleshooting workflow for failure of this compound to crystallize.

Oiling_Out_Prevention oiling_out Problem: 'Oiling Out' Occurs cause1 High Supersaturation oiling_out->cause1 cause2 Presence of Impurities oiling_out->cause2 cause3 Low Melting Point of Hydrates oiling_out->cause3 solution1a Slower Cooling Rate cause1->solution1a solution1b Lower Initial Concentration cause1->solution1b solution1c Use Seed Crystals cause1->solution1c solution2 Purify this compound Sample cause2->solution2 solution3 Adjust Crystallization Temperature or Use Co-solvent cause3->solution3 outcome Desired Outcome: Crystalline Product solution1a->outcome solution1b->outcome solution1c->outcome solution2->outcome solution3->outcome

Logical relationships for preventing "oiling out".

Experimental_Workflow_Cooling step1 Step 1: Prepare Saturated Solution Dissolve this compound in warm water with stirring. step2 Step 2: Hot Filtration (Optional) Remove any insoluble impurities. step1->step2 step3 Step 3: Slow Cooling Allow the solution to cool gradually to room temperature. step2->step3 step4 Step 4: Further Cooling Place in a refrigerator to maximize yield. step3->step4 step5 Step 5: Isolate Crystals Collect crystals by vacuum filtration. step4->step5 step6 Step 6: Wash and Dry Wash with a cold solvent and dry the crystals. step5->step6

Experimental workflow for cooling crystallization of this compound.

References

Optimizing D-Iditol dehydrogenase reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-Iditol dehydrogenase reaction conditions and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by this compound dehydrogenase?

This compound dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase, catalyzes the reversible oxidation of this compound to D-sorbose using nicotinamide adenine dinucleotide (NAD+) as a cofactor. The reaction is as follows:

This compound + NAD+ ⇌ D-Sorbose + NADH + H+[1][2]

Q2: What is the best way to measure this compound dehydrogenase activity?

The most common method for measuring this compound dehydrogenase activity is a continuous spectrophotometric assay.[1][3] This is achieved by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[3]

Q3: What are the optimal pH and temperature for the this compound dehydrogenase reaction?

The optimal pH and temperature for this compound dehydrogenase can vary depending on the source of the enzyme. For a novel NAD-dependent xylitol dehydrogenase from Gluconobacter oxydans WSH-003, which also exhibits high specificity for D-sorbitol, the optimal pH and temperature were found to be 12 and 57°C, respectively.[4] However, for a recombinant alcohol dehydrogenase, an optimal pH of 7.0 was observed, with the enzyme retaining over 80% of its activity between pH 7.0 and 10.0.[5] It is recommended to perform a pH and temperature optimization experiment for your specific enzyme and experimental conditions.

Q4: What are the typical kinetic parameters for this compound dehydrogenase?

Kinetic parameters can vary between different enzymes. For a xylitol dehydrogenase from Gluconobacter oxydans WSH-003 with activity towards L-sorbitol, the K_m and V_max values were determined to be 4.92 µM and 196.08 µM/min, respectively.[4] For rat liver alcohol dehydrogenase, the K_m for ethanol and NAD+ were 0.746 mM and 0.0563 mM, respectively.[6] It is crucial to determine the kinetic parameters for your specific enzyme and substrates.

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for obtaining accurate and reproducible results. The following table summarizes key parameters for this compound dehydrogenase and related enzymes.

ParameterEnzyme SourceOptimal ValueReference
pH Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase)12[4]
Recombinant Alcohol Dehydrogenase7.0 (broad range 7.0-10.0)[5]
Temperature Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase)57°C[4]
Recombinant Alcohol DehydrogenaseStable at 20, 30, and 40°C[5]
K_m (L-sorbitol) Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase)4.92 µM[4]
V_max (L-sorbitol) Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase)196.08 µM/min[4]
K_m (Ethanol) Rat Liver Alcohol Dehydrogenase0.746 mM[6]
K_m (NAD+) Rat Liver Alcohol Dehydrogenase0.0563 mM[6]

Experimental Protocol: Spectrophotometric Assay of this compound Dehydrogenase Activity

This protocol is adapted from a general method for polyol dehydrogenases and can be optimized for your specific experimental needs.[3]

Materials:

  • This compound solution

  • NAD+ solution

  • Glycine/NaOH buffer (50 mM, pH 10.0)

  • Enzyme preparation (e.g., purified enzyme, cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Pipettes and tips

Procedure:

  • Prepare Reagent Solutions:

    • Substrate Stock Solution (e.g., 500 mM this compound): Dissolve the appropriate amount of this compound in deionized water. Store in aliquots at -20°C.

    • Cofactor Stock Solution (e.g., 50 mM NAD+): Dissolve NAD+ in deionized water. Prepare fresh or store in aliquots at -20°C, protected from light.

    • Assay Buffer: Prepare 50 mM Glycine/NaOH buffer and adjust the pH to 10.0.

  • Prepare the Reaction Mixture:

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • This compound solution (to a final concentration of 50 mM)

      • NAD+ solution (to a final concentration of 5 mM)

    • The total volume should be brought to a final volume (e.g., 1 mL) with assay buffer, leaving space for the enzyme addition.

  • Enzyme Reaction and Measurement:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 20 µL) to the cuvette.

    • Quickly mix the contents by gently pipetting or inverting the cuvette.

    • Immediately start monitoring the change in absorbance at 340 nm over a period of 3-5 minutes. Ensure the reaction rate is linear during this time.

  • Controls:

    • Blank (No Substrate): Prepare a reaction mixture without this compound to measure any background NADH production.

    • Blank (No Enzyme): Prepare a reaction mixture without the enzyme to ensure there is no non-enzymatic reduction of NAD+.

  • Calculation of Enzyme Activity:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.

    • Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizing Experimental Workflows

Experimental Workflow for Optimizing Reaction Conditions

G Workflow for Optimizing this compound Dehydrogenase Reaction Conditions A Prepare Enzyme Stock B pH Optimization A->B Vary pH (e.g., 6-11) C Temperature Optimization B->C Use Optimal pH D Substrate Titration (this compound) C->D Use Optimal pH & Temp E Cofactor Titration (NAD+) D->E Use Optimal pH, Temp & [this compound] F Determine Optimal Conditions E->F Consolidate Data G Kinetic Analysis F->G Perform assays under optimal conditions

Caption: A flowchart illustrating the systematic approach to optimizing reaction conditions for this compound dehydrogenase.

Troubleshooting Guide

Encountering issues during your experiments is not uncommon. This guide provides solutions to some of the most frequent problems.

IssuePossible CauseRecommendation
No or very low enzyme activity Inactive enzymeEnsure proper storage of the enzyme (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Incorrect assay conditionsVerify the pH and temperature of the reaction. Prepare fresh buffers and substrate solutions.
Missing componentDouble-check that all reaction components (enzyme, substrate, cofactor) were added.
High background absorbance Contaminated reagentsUse high-purity water and reagents. Prepare fresh solutions.
Non-enzymatic reactionRun a "no enzyme" control to check for spontaneous NADH production.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityThe enzyme may be unstable under the assay conditions. Try adding stabilizing agents (e.g., glycerol) or performing the assay at a lower temperature.
Product inhibitionDilute the enzyme sample to reduce the accumulation of inhibitory products.
Inconsistent results between replicates Pipetting errorsCalibrate pipettes regularly. Ensure proper mixing of all solutions.
Temperature fluctuationsEnsure the spectrophotometer's cuvette holder is properly temperature-controlled.
Reagent degradationPrepare fresh reagents, especially NAD+/NADH solutions which are light and temperature sensitive.

Troubleshooting Logic Diagram

G Troubleshooting Common Issues in this compound Dehydrogenase Assays Start Start Troubleshooting Issue Unexpected Results? Start->Issue NoActivity No/Low Activity Issue->NoActivity Yes HighBackground High Background Issue->HighBackground Yes NonLinear Non-Linear Rate Issue->NonLinear Yes Inconsistent Inconsistent Results Issue->Inconsistent Yes Success Problem Resolved Issue->Success No CheckEnzyme Check Enzyme Activity (Positive Control) NoActivity->CheckEnzyme CheckControls Run 'No Enzyme' & 'No Substrate' Controls HighBackground->CheckControls OptimizeEnzymeConc Optimize Enzyme Concentration NonLinear->OptimizeEnzymeConc CheckPipetting Verify Pipetting & Mixing Technique Inconsistent->CheckPipetting CheckReagents Check Reagent Purity & Concentration CheckEnzyme->CheckReagents Enzyme OK CheckEnzyme->Success Enzyme Inactive CheckConditions Verify Assay Conditions (pH, Temp) CheckReagents->CheckConditions Reagents OK CheckReagents->Success Reagents Faulty CheckConditions->Success Conditions Incorrect CheckControls->CheckReagents Controls OK CheckControls->Success Controls show issue OptimizeEnzymeConc->CheckConditions Concentration OK OptimizeEnzymeConc->Success Concentration Incorrect CheckPipetting->CheckReagents Technique OK CheckPipetting->Success Technique Faulty

References

Improving HPLC peak shape for D-Iditol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the HPLC peak shape for D-Iditol analysis.

Troubleshooting Guide

This guide addresses common peak shape issues encountered during the HPLC analysis of this compound.

Q1: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2] A peak is generally considered to be tailing if the USP tailing factor (Tf) is greater than 1.2.[3]

Common Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution Explanation
Secondary Interactions Operate at a lower mobile phase pH (e.g., pH 3.0) to suppress silanol ionization.[3] Use a modern, high-purity, end-capped silica column or a polar-embedded column to block or shield residual silanols.[2][4]This compound, a polar molecule, can interact with ionized residual silanol groups on the surface of silica-based stationary phases.[3][4] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tail.
Column Overload Reduce the injection volume or dilute the sample.[5][6]Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[5] If the peak shape becomes more symmetrical after injecting a smaller quantity, mass overload was the issue.[5]
Column Contamination/Deterioration Flush the column with a strong solvent.[6] If the problem persists, replace the guard column (if used).[7] If flushing does not help, the analytical column may need to be replaced.[7][8]Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[7] A void at the column inlet, caused by the dissolution of the silica packing, can also lead to peak deformation.[5]
Extra-Column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector.[9] Ensure all fittings are properly connected to avoid dead volume.[7]Excessive volume in the flow path outside of the column (dead volume) can cause the analyte band to spread, leading to broader and tailing peaks.[7]
Q2: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader, is less common than tailing. It is often an indication of sample overload or issues with the sample solvent.[10]

Common Causes and Solutions for Peak Fronting:

Potential Cause Recommended Solution Explanation
Sample Overload Decrease the amount of sample injected by reducing the injection volume or sample concentration.Similar to tailing, injecting too much sample can lead to fronting, especially in preparative chromatography.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread unevenly at the head of the column, causing a fronting peak.
Low Column Temperature Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.In some cases, low temperature can lead to poor mass transfer kinetics, which may contribute to fronting. Increasing the temperature can improve efficiency.[11]
Q3: My this compound peak is broad. How can I make it sharper?

Broad peaks can significantly reduce the resolution between adjacent peaks and decrease the sensitivity of the analysis.[8] This issue can stem from both chemical and physical factors.

Common Causes and Solutions for Peak Broadening:

Potential Cause Recommended Solution Explanation
Column Deterioration Use a guard column to protect the analytical column from contaminants.[8] If peak broadening persists and pressure is high, try reversing and flushing the column (disconnected from the detector).[12] If the problem is not resolved, replace the column.[8]Over time, columns can lose efficiency due to contamination, void formation, or breakdown of the stationary phase, all of which contribute to peak broadening.[8]
Suboptimal Mobile Phase Ensure the mobile phase is properly prepared and degassed.[12] For polar compounds like this compound, consider using Hydrophilic Interaction Chromatography (HILIC).[13] Optimize the mobile phase composition (e.g., organic-to-aqueous ratio).[13]An incorrect mobile phase composition can lead to poor retention and peak shape.[9] Air bubbles in the system can also cause baseline noise and affect peak integrity.[9]
Poor Temperature Control Use a column oven to maintain a stable and consistent temperature.[9][14]Fluctuations in column temperature can cause retention time shifts and lead to peak broadening.[9] Increasing temperature generally reduces mobile phase viscosity, which improves mass transfer and results in sharper peaks.[11]
Extra-Column Volume Use tubing with a narrow internal diameter (e.g., 0.005") and keep it as short as possible.[4] Check all connections for dead volume.[7]The volume of the tubing and connections contributes to the overall dispersion of the analyte band. Minimizing this volume is crucial for maintaining sharp peaks, especially in UHPLC systems.[4]
Q4: My this compound peak is split or has shoulders. What should I do?

Split or shoulder peaks suggest that the analyte band is being distorted as it passes through the column, or that a closely eluting impurity is present.[5][7]

Common Causes and Solutions for Split Peaks:

Potential Cause Recommended Solution Explanation
Partially Blocked Frit or Column Void Backflush the column to try and dislodge any particulate matter from the inlet frit.[5] If a void is suspected, the column usually needs to be replaced.[5]A blockage in the inlet frit or a void in the packing bed can cause the sample to travel through the column unevenly, leading to a deformed peak.[5]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase.[15] If the sample is not soluble, use a weaker solvent and reduce the injection volume.[5][15]Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate at the column inlet or travel through in a distorted band.[5]
Co-eluting Impurity Use a column with higher efficiency (longer length or smaller particles) to improve resolution.[3] Adjust the mobile phase composition or temperature to alter selectivity.[13][14]A shoulder on the main peak may be an unresolved impurity. Changing the separation conditions can help to separate the two compounds.[3]

Experimental Protocols & Workflows

General Experimental Protocol for this compound Analysis

This protocol provides a starting point for developing an HPLC method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve and dilute the sample to the desired concentration using the mobile phase as the diluent.[13]

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[13][16]

2. HPLC System and Conditions:

Parameter Recommendation Rationale
Column HILIC Column or Amino Column (e.g., 4.6 x 150 mm, 5 µm)HILIC is well-suited for retaining and separating highly polar compounds like sugar alcohols.[13]
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)A high organic content is typical for HILIC mode to ensure retention of polar analytes.
Flow Rate 0.5 - 1.0 mL/minLowering the flow rate can sometimes improve resolution but will increase analysis time.[13]
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce backpressure.[11][14]
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)This compound lacks a strong UV chromophore, making RID or ELSD more suitable detection methods.[17]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject prepared standards and samples.

  • Acquire and process the data.

Diagrams: Workflows and Logic

G cluster_0 HPLC Analysis Workflow for this compound prep 1. Sample Preparation (Dissolve & Filter) setup 2. HPLC Setup (Install Column, Prime Pump) prep->setup equil 3. System Equilibration (Run Mobile Phase) setup->equil inject 4. Sample Injection equil->inject data 5. Data Acquisition (Chromatogram) inject->data analysis 6. Data Analysis (Integration & Quantification) data->analysis

Experimental workflow for this compound analysis.

G cluster_1 Troubleshooting HPLC Peak Shape start Abnormal Peak Shape Detected tailing Peak Tailing? start->tailing broad Peak Broadening? tailing->broad No sol_tail Check for: - Secondary Interactions (pH) - Column Overload - Column Contamination tailing->sol_tail Yes split Split / Shoulder Peak? broad->split No sol_broad Check for: - Column Deterioration - Extra-Column Volume - Temperature Fluctuation broad->sol_broad Yes sol_split Check for: - Column Void / Frit Blockage - Sample Solvent Mismatch - Co-elution split->sol_split Yes end Peak Shape Improved split->end No (Other Issue) sol_tail->end sol_broad->end sol_split->end

Logical workflow for troubleshooting peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis? For highly polar compounds like this compound and other sugar alcohols, standard reversed-phase C18 columns may provide insufficient retention. Columns that are better suited include those designed for polar analytes, such as Amino or Cyano columns.[18] Hydrophilic Interaction Chromatography (HILIC) columns are an excellent option as they are specifically designed for the analysis of polar compounds.[13] Specialty columns for sugar and sugar alcohol analysis, such as those based on cation exchange resins (e.g., HyperREZ XP), are also highly effective.[16]

Q2: How does the mobile phase pH affect the peak shape of this compound? While this compound itself is a neutral polyol and not ionizable, the pH of the mobile phase can still have a significant impact on peak shape, particularly when using silica-based columns.[4] At a mid-range pH, residual silanol groups on the silica surface can become ionized and interact with polar analytes, causing peak tailing.[3][4] Controlling the mobile phase pH, often by lowering it to around 3.0, can suppress the ionization of these silanols and dramatically improve peak symmetry.[3] Using a buffer can also help ensure a stable pH and improve the reproducibility of the method.[19]

Q3: What is the effect of column temperature on this compound analysis? Column temperature is a critical parameter in HPLC that affects retention time, selectivity, and peak shape.[14] Increasing the column temperature typically leads to several benefits:

  • Sharper Peaks: Higher temperatures reduce the viscosity of the mobile phase, which improves the rate of mass transfer of the analyte between the mobile and stationary phases.[11] This increased efficiency results in narrower, sharper peaks.[11]

  • Shorter Analysis Time: The reduced viscosity also allows for faster flow rates without a significant increase in backpressure, and it generally decreases analyte retention times.[14]

  • Changes in Selectivity: Temperature can alter the selectivity of the separation, meaning the spacing between peaks can change.[20] This can be used to optimize the resolution of closely eluting compounds. It is important to control the temperature precisely using a column oven to ensure reproducible results.[9]

References

Stability of D-Iditol in acidic and alkaline buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of D-Iditol in acidic and alkaline buffer systems. Due to the limited specific stability data for this compound in publicly available literature, this resource offers a framework based on the general chemical properties of polyols (sugar alcohols), alongside detailed troubleshooting guides and experimental protocols to empower users to conduct robust stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in aqueous solutions?

A1: this compound, as a polyol (sugar alcohol), is anticipated to be relatively stable in aqueous solutions under neutral pH conditions and at ambient temperatures. Polyols lack highly reactive functional groups such as aldehydes or ketones, making them less susceptible to spontaneous degradation compared to their parent sugars. However, stability can be compromised under conditions of extreme pH (highly acidic or alkaline) and elevated temperatures.

Q2: How does pH impact the stability of this compound?

A2:

  • Acidic Conditions: In strongly acidic environments, particularly at elevated temperatures, this compound may undergo acid-catalyzed dehydration. This process involves the elimination of water molecules, which can lead to the formation of anhydro derivatives, such as iditans and dianhydro iditol (isoidide).

  • Alkaline Conditions: Under strong alkaline conditions and high temperatures, this compound can be susceptible to oxidation and other rearrangement reactions. While generally more stable to hydrolysis than esters, prolonged exposure to high pH can lead to gradual degradation.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation products, based on the chemistry of related sugar alcohols, may include:

  • Anhydro derivatives (e.g., 1,4-iditan, 1,5-iditan, 1,4:3,6-dianhydroiditol) from dehydration in acidic conditions.

  • Oxidation products, such as the corresponding ketone (L-sorbose) or acidic acid derivatives, particularly in the presence of oxidizing agents.

  • Products of C-C bond cleavage under very harsh conditions.

Q4: What analytical methods are suitable for assessing this compound stability?

A4: Several analytical techniques are well-suited for quantifying this compound and its potential degradation products:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This is a common and effective method for the analysis of sugar alcohols, which lack a UV chromophore.

  • Gas Chromatography (GC) after derivatization: GC can provide high resolution and sensitivity for the analysis of polyols following a derivatization step to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying and quantifying unknown degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution in HPLC Analysis 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Column degradation due to extreme pH of samples.1. Use a column specifically designed for sugar or sugar alcohol analysis (e.g., an amino or ion-exchange column). 2. Optimize the mobile phase, typically a mixture of acetonitrile and water. 3. Neutralize samples before injection to protect the column.
Inconsistent or Non-Reproducible Results 1. Inaccurate buffer preparation. 2. Fluctuation in temperature during the study. 3. Sample degradation after collection and before analysis.1. Ensure precise pH measurement and consistent buffer preparation for each batch. 2. Use calibrated and stable temperature-controlled chambers or water baths. 3. Analyze samples immediately after withdrawal from the stability chamber, or store them at a low temperature (e.g., 2-8°C) for a short, defined period.
Unexpected Degradation Products Observed 1. Contaminants in the buffer or this compound sample. 2. Interaction with container/closure system. 3. Presence of oxidative stress (e.g., dissolved oxygen, metal ions).1. Use high-purity reagents and characterize the initial this compound sample for impurities. 2. Perform studies in inert containers (e.g., glass) and consider performing extractables and leachables studies if using plastic containers. 3. Degas buffers and consider conducting studies under an inert atmosphere (e.g., nitrogen) to evaluate the impact of oxidation.
No Degradation Observed Under Stress Conditions 1. Stress conditions (pH, temperature) are not harsh enough. 2. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase the temperature or use more extreme pH values to accelerate degradation. 2. Validate the analytical method to ensure it is "stability-indicating," meaning it can separate the active ingredient from its degradation products and has a low limit of detection and quantification.

Experimental Protocol: Stability Assessment of this compound in Acidic and Alkaline Buffers

This protocol outlines a general procedure for evaluating the stability of this compound.

1. Objective: To determine the stability of this compound in various acidic and alkaline buffer solutions at a specified temperature and to identify the rate of degradation.

2. Materials:

  • This compound (high purity)

  • Buffer components (e.g., hydrochloric acid, sodium hydroxide, phosphate salts, citrate salts)

  • High-purity water

  • pH meter

  • Calibrated stability chambers or water baths

  • Volumetric flasks and pipettes

  • HPLC-RI system or GC with appropriate detector

  • Analytical column suitable for sugar alcohol analysis

3. Buffer Preparation:

  • Prepare a range of buffer solutions covering acidic and alkaline pH values (e.g., pH 2, 4, 7, 9, 12).

  • Accurately measure the pH of each buffer solution after preparation.

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Transfer the solutions into appropriately labeled, inert vials.

5. Stability Study Execution:

  • Place the vials in a stability chamber or water bath set to a specific temperature (e.g., 60°C for an accelerated study).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • At each time point, immediately cool the aliquot and, if necessary, neutralize it to prevent further degradation before analysis.

6. Analytical Procedure:

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-RI).

  • Quantify the peak area of this compound at each time point.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Summarize the degradation rate constants at different pH values in a table.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Acidic & Alkaline Buffers B Dissolve this compound in Buffers A->B C Incubate at Elevated Temperature B->C D Withdraw Samples at Time Intervals C->D Time Points E Neutralize & Prepare for Injection D->E F Analyze by HPLC-RI or GC E->F G Quantify this compound Concentration F->G H Calculate Degradation Rate G->H

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Logic Start Inconsistent Results? Check_Buffer Buffer Prep Accurate? Start->Check_Buffer Check_Temp Temperature Stable? Check_Buffer->Check_Temp Yes Action_Buffer Remake Buffers & Calibrate pH Meter Check_Buffer->Action_Buffer No Check_Sample_Handling Immediate Analysis? Check_Temp->Check_Sample_Handling Yes Action_Temp Validate Stability Chamber Check_Temp->Action_Temp No Action_Sample_Handling Standardize Post-Withdrawal Protocol Check_Sample_Handling->Action_Sample_Handling No End Consistent Results Check_Sample_Handling->End Yes Action_Buffer->Start Action_Temp->Start Action_Sample_Handling->Start

Caption: Troubleshooting Logic for Inconsistent Data.

Technical Support Center: D-Iditol Interference in Enzymatic Polyol Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting D-iditol interference in enzymatic assays for other polyols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound interfering with my enzymatic assay for another polyol, such as D-sorbitol?

A1: The interference arises from the lack of absolute specificity of the enzymes commonly used in these assays, primarily sorbitol dehydrogenase (SDH) or L-iditol 2-dehydrogenase (EC 1.1.1.14). This enzyme catalyzes the NAD+-dependent oxidation of various sugar alcohols.[1] While the enzyme may have a higher affinity for its primary substrate (e.g., D-sorbitol), it can also bind to and react with other structurally similar polyols, including this compound, leading to inaccurate measurements.

Q2: How can I determine if this compound is the cause of the interference in my assay?

A2: The most definitive way to identify this compound as the interfering substance is to use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or refractive index detection) to analyze your sample. This will allow you to identify and quantify the different polyols present. If you do not have access to HPLC, you can perform a spike-and-recovery experiment. Add a known amount of this compound to your sample and a control sample without the suspected interference. If the increase in the measured polyol concentration in the spiked sample is significantly higher than expected, it suggests that this compound is being measured by the assay.

Q3: Are commercially available sorbitol assay kits specific for D-sorbitol?

A3: Not entirely. While manufacturers design these kits to be as specific as possible for their target analyte, some cross-reactivity with other polyols, including this compound, can occur. For instance, some manufacturers state that their sorbitol dehydrogenase-based kits can also oxidize other polyols like iditol, although potentially at a lower rate.[2] It is crucial to consult the product's technical datasheet for information on known interfering substances. If you suspect interference, it is recommended to validate the kit's specificity with your specific sample matrix.

Q4: What are the primary methods to overcome this compound interference?

A4: The two main strategies are:

  • Sample Preparation: Employing techniques to remove this compound or separate it from the target polyol before the enzymatic assay.

  • Alternative Analytical Methods: Using techniques that can distinguish between different polyols, such as chromatographic methods.

Troubleshooting Guide

This guide addresses common issues encountered when this compound interference is suspected in enzymatic polyol assays.

Problem Possible Cause Suggested Solution
Higher than expected polyol concentrations This compound in the sample is being oxidized by the assay enzyme (e.g., sorbitol dehydrogenase), leading to an additive signal.1. Confirm Interference: Analyze the sample using a chromatographic method (e.g., HPLC) to identify and quantify the polyols present. 2. Sample Cleanup: Use a sample preparation method to remove this compound (see Experimental Protocols). 3. Use an Alternative Method: Switch to an analytical technique that can separate the polyols of interest (see Experimental Protocols).
Inconsistent or non-reproducible results The level of this compound varies between samples, or the reaction kinetics of the enzyme with this compound differ significantly from the target polyol.1. Standardize Sample Collection and Handling: Ensure consistency in sample preparation to minimize variations in the concentration of interfering substances. 2. Kinetic Analysis: If possible with your equipment, monitor the reaction kinetics. A biphasic or unusual reaction curve may indicate the presence of multiple substrates being consumed at different rates.
Assay signal does not correlate with expected physiological changes The measured changes are due to fluctuations in this compound concentration rather than the target polyol.1. Validate with a Reference Method: Compare the results from your enzymatic assay with those from a more specific method like HPLC-MS on a subset of samples. 2. Literature Review: Investigate the metabolic pathways that could lead to the presence and fluctuation of this compound in your specific biological system.

Data Presentation

The degree of interference from this compound is dependent on the source of the sorbitol dehydrogenase and the specific assay conditions. The following table summarizes the substrate specificity of sorbitol dehydrogenase from various sources for different polyols. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzyme SourceKm (mM)Relative Activity (%)
D-Sorbitol Arabidopsis thaliana0.96100
D-Xylitol Arabidopsis thaliana->60
Ribitol Arabidopsis thaliana->60
L-Arabitol Arabidopsis thaliana-59
D-Mannitol Arabidopsis thaliana-32
D-Sorbitol Apple (Malus domestica)86100
D-Xylitol Apple (Malus domestica)37-
D-Mannitol Apple (Malus domestica)-8
D-Sorbitol Human0.62-
D-Sorbitol Plum111.8-
D-Sorbitol Maize8.45-

Experimental Protocols

Protocol 1: Standard Enzymatic Assay for D-Sorbitol (Example)

This protocol is a generalized example based on commercially available kits.[4][5]

Principle:

Sorbitol dehydrogenase (SDH) catalyzes the oxidation of D-sorbitol to D-fructose with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-sorbitol concentration.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • NAD⁺ solution

  • Sorbitol Dehydrogenase (SDH) solution

  • D-Sorbitol standard solutions

  • Sample (deproteinized and clarified)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a standard curve using D-sorbitol standard solutions of known concentrations.

  • Add samples and standards to the wells of the microplate.

  • Add the assay buffer and NAD⁺ solution to each well.

  • Incubate for a short period to allow for any non-specific reactions to occur.

  • Initiate the reaction by adding the SDH solution to all wells.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation for each sample and standard.

  • Determine the D-sorbitol concentration in the samples by comparing their reaction rates to the standard curve.

Protocol 2: Sample Preparation for Removal of Interfering Substances

For biological samples, deproteinization is a critical first step. This can be followed by more specific cleanup steps if necessary.

1. Deproteinization (Perchloric Acid Precipitation):

  • To 1 mL of sample (e.g., serum, cell lysate), add an equal volume of ice-cold perchloric acid (e.g., 1 M).

  • Vortex thoroughly and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a potassium hydroxide solution (e.g., 2 M KOH) dropwise until the pH is near neutral. The formation of a precipitate (potassium perchlorate) will occur.

  • Centrifuge again to pellet the precipitate.

  • The resulting supernatant can be used for the enzymatic assay.

2. Solid-Phase Extraction (SPE) for Polyol Fractionation (General Approach):

SPE can be used to separate polyols based on their polarity. The choice of sorbent and elution solvents will need to be optimized for the specific polyols of interest. A common approach for polar compounds like polyols is to use a graphitized carbon-based sorbent.

  • Condition the SPE cartridge: Wash the cartridge with a non-polar solvent followed by a polar solvent (e.g., methanol) and then equilibrate with the loading buffer (e.g., water).

  • Load the sample: Apply the deproteinized and neutralized sample to the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove less retained interfering compounds.

  • Elute: Elute the polyols with a stronger polar solvent or a gradient of solvents. Different fractions can be collected and tested for the presence of the target polyol and this compound.

Protocol 3: HPLC-Based Separation of Polyols

This protocol provides a general framework for the separation of polyol isomers using HPLC. Specific conditions will need to be optimized based on the available instrumentation and the specific polyols being analyzed.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS)

  • Column: A column suitable for carbohydrate and polyol analysis (e.g., an amino-propylesiloxane or a ligand-exchange column).

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for best separation.

Procedure:

  • Prepare standard solutions of the polyols of interest (including this compound) in the mobile phase.

  • Prepare samples by deproteinizing and filtering through a 0.22 µm filter.

  • Set the column temperature (e.g., 30-40°C).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify the peaks corresponding to each polyol based on the retention times of the standards.

  • Quantify the polyols in the samples by comparing their peak areas to the standard curves.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Clarification Clarification Deproteinization->Clarification Assay_Mix Prepare Assay Mix (Buffer, NAD+) Add_Sample Add Prepared Sample Assay_Mix->Add_Sample Initiate_Reaction Add Sorbitol Dehydrogenase Add_Sample->Initiate_Reaction Measurement Measure Absorbance at 340 nm Initiate_Reaction->Measurement Calculation Calculate Polyol Concentration Measurement->Calculation Polyol_Pathway_Interference cluster_assay Enzymatic Assay SDH Sorbitol Dehydrogenase (SDH) Fructose D-Fructose SDH->Fructose Sorbose D-Sorbose SDH->Sorbose NADH NADH (Detected Signal) SDH->NADH Sorbitol D-Sorbitol (Target Analyte) Sorbitol->SDH Iditol This compound (Interfering Substance) Iditol->SDH NAD NAD+ NAD->SDH

References

Preventing degradation of D-Iditol standards during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of D-Iditol standards to prevent degradation and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound standards?

For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from moisture and light.[1][2] Under these conditions, this compound has been shown to be stable for at least four years.[1] Some suppliers also recommend storage at 2-8°C.[3][4]

Q2: How should I store this compound standard solutions?

Aqueous stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions from the stock solution and filter-sterilize them through a 0.22 µm filter before use, especially for cell-based assays.[2] For solutions of its isomer, sorbitol, it has been noted that the pH may decrease over time, and it is advisable to re-check the pH after one year of storage.[5]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound under typical storage conditions are not extensively documented, sugar alcohols, in general, are susceptible to oxidation.[6][7] The primary alcohol groups in the this compound molecule can be oxidized to form aldehydes or carboxylic acids. Although more relevant at high temperatures, caramelization-like processes involving dehydration can also occur.[8][9] In biological systems, the primary degradation route for the closely related isomer, D-sorbitol, is enzymatic oxidation to fructose.[1][2][10]

Q4: What are the common impurities found in this compound standards?

The most common impurities in sugar alcohol standards often originate from the manufacturing process. These can include isomers such as D-sorbitol and D-mannitol, as well as residual amounts of the starting materials used in synthesis.[5]

Stability of this compound and its Isomers

Due to limited direct quantitative stability data for this compound in solution, the following table includes information on its close isomer, D-mannitol, to provide general guidance. It is highly recommended to perform your own stability studies for critical applications.

CompoundForm/SolventStorage TemperatureStabilityNotes
This compound Solid-20°C≥ 4 years[1]Store in a tightly sealed container, protected from moisture.
This compound Aqueous Solution-80°CUp to 6 months[2]Recommended for longer-term solution storage.
This compound Aqueous Solution-20°CUp to 1 month[2]Suitable for short-term storage of solutions.
D-Mannitol (Isomer)Aqueous Solution2-8°CHighMinimal degradation expected.[11]
D-Mannitol (Isomer)Aqueous SolutionRoom Temperature (20-25°C)GoodMinimal degradation expected over the short to medium term.[11]
D-Mannitol (Isomer)Aqueous Solution> 60°CModerate to LowPotential for thermal degradation with prolonged heating.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards, particularly using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Issue 1: Peak Tailing in HPLC-RID Analysis

  • Possible Cause: Interaction with active sites on the HPLC column, particularly with residual silanol groups on silica-based columns. This is a common issue for polar analytes like sugar alcohols.

  • Recommendation:

    • Use a dedicated sugar alcohol column: These columns are specifically designed to minimize interactions that cause peak tailing.

    • Optimize mobile phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups.

    • Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape.

    • Column cleaning and regeneration: If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.

Issue 2: Shifting Retention Times

  • Possible Cause:

    • Inadequate column equilibration: HILIC columns, often used for sugar alcohol analysis, can require long equilibration times.

    • Temperature fluctuations: Refractive index detectors are sensitive to temperature changes.

    • Changes in mobile phase composition: Inaccurate mixing or evaporation of the mobile phase can lead to retention time drift.

  • Recommendation:

    • Ensure thorough column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

    • Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.

    • Prepare fresh mobile phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.

Issue 3: Unexpected Peaks in the Chromatogram

  • Possible Cause:

    • Degradation of the this compound standard: Improper storage or handling can lead to the formation of degradation products.

    • Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself.

  • Recommendation:

    • Prepare a fresh standard solution: If degradation is suspected, prepare a new solution from a solid standard that has been stored correctly.

    • Run a blank injection: Inject the solvent used to dissolve the standard to check for contamination.

    • System flush: If the system is contaminated, flush it with an appropriate cleaning solution.

Experimental Protocol: Stability Assessment of this compound Standard Solutions

This protocol outlines a method for assessing the stability of this compound in an aqueous solution using HPLC-RID.

1. Objective: To determine the stability of a this compound aqueous standard solution over time at a specified storage temperature.

2. Materials:

  • This compound reference standard (solid)

  • HPLC-grade water

  • 0.22 µm syringe filters

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID)

  • A suitable column for sugar alcohol analysis (e.g., a ligand-exchange or HILIC column)

4. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound reference standard.

    • Dissolve the standard in a known volume of HPLC-grade water to achieve the desired concentration (e.g., 10 mg/mL).

    • Ensure the standard is completely dissolved. This is your stock solution.

  • Initial Analysis (Time Zero):

    • Prepare a working standard solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

    • Filter the working standard through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the freshly prepared standard solution by HPLC-RID.

    • Record the peak area and retention time. This will serve as your baseline (T=0) data.

  • Stability Study:

    • Aliquot the stock solution into several separate, tightly sealed vials.

    • Store these vials at the desired temperature (e.g., 4°C, room temperature).

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage.

    • Allow the solution to come to room temperature.

    • Prepare a working standard from the stored stock solution and analyze it by HPLC-RID as described above.

    • Record the peak area and retention time.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area at T=0. A significant decrease in peak area may indicate degradation.

    • Examine the chromatograms for the appearance of any new peaks, which could be degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Troubleshooting Workflow for this compound Standard Degradation

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound standards.

D_Iditol_Troubleshooting start Suspected this compound Degradation (e.g., low assay, extra peaks) check_prep Review Standard Preparation start->check_prep check_storage Verify Storage Conditions (Solid & Solution) start->check_storage prepare_fresh Prepare Fresh Standard from Solid Stock check_prep->prepare_fresh check_storage->prepare_fresh analyze_fresh Analyze Fresh Standard prepare_fresh->analyze_fresh problem_resolved Problem Resolved: Original standard likely degraded analyze_fresh->problem_resolved Issue Solved problem_persists Problem Persists analyze_fresh->problem_persists Issue Not Solved check_hplc Troubleshoot HPLC System (e.g., contamination, mobile phase) problem_persists->check_hplc check_impurities Consider Lot Impurities problem_persists->check_impurities contact_supplier Contact Supplier for Certificate of Analysis check_impurities->contact_supplier

Caption: Troubleshooting workflow for this compound standard degradation.

References

Technical Support Center: Optimizing NAD+ for D-Iditol Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nicotinamide Adenine Dinucleotide (NAD+) concentration for D-Iditol dehydrogenase (also known as Sorbitol Dehydrogenase) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal NAD+ concentration for a this compound dehydrogenase assay?

A1: The optimal NAD+ concentration should be saturating to ensure the enzyme is the limiting factor in the reaction. While the specific Michaelis constant (Km) for NAD+ with this compound dehydrogenase can vary depending on the enzyme source and assay conditions, a general starting point is to use a concentration that is at least 5-10 times the Km. Based on published data for related enzymes like sorbitol dehydrogenase from mouse liver (Km = 58.8 µM) and rat liver alcohol dehydrogenase (Km = 56.3 µM), a starting NAD+ concentration in the range of 0.5 mM to 2 mM is recommended.[1][2] For the most accurate results, it is crucial to experimentally determine the Km for your specific enzyme and conditions.

Q2: How does the NAD+/NADH ratio affect the this compound dehydrogenase assay?

A2: The NAD+/NADH ratio is a critical indicator of the cellular redox state and can significantly influence the activity of NAD+-dependent dehydrogenases.[3][4] A high NAD+/NADH ratio generally favors the oxidative direction of the reaction (this compound to D-Sorbose).[3] Conversely, an accumulation of NADH can lead to product inhibition, slowing down the reaction rate.[5] It is therefore important to monitor the initial linear rate of the reaction before significant NADH accumulation occurs.

Q3: Can I use NADP+ instead of NAD+ for the this compound dehydrogenase assay?

A3: No, this compound dehydrogenase is specific for NAD+ and cannot use NADP+ as a cofactor.[1]

Q4: What are the common causes of low or no enzyme activity in my assay?

A4: Several factors can contribute to low or no this compound dehydrogenase activity. These include:

  • Suboptimal NAD+ concentration: Ensure the NAD+ concentration is not limiting.

  • Incorrect pH or temperature: The optimal pH for the oxidation of sorbitol by sorbitol dehydrogenase is typically around 9.0-9.5.[6] The optimal temperature should be determined empirically but is often in the range of 25-37°C.

  • Enzyme instability: this compound dehydrogenase can be unstable, especially in dilute solutions. It is recommended to prepare fresh enzyme dilutions and keep them on ice.[7]

  • Presence of inhibitors: Certain compounds can inhibit enzyme activity.

  • Degraded NAD+ stock solution: NAD+ solutions can degrade over time, especially if not stored properly. It is advisable to prepare fresh NAD+ solutions and store them at -20°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low enzyme activity NAD+ concentration is too low.Increase the NAD+ concentration in the assay. Perform a titration to find the optimal concentration.
Substrate inhibition by this compound.Vary the this compound concentration to determine if high concentrations are inhibitory. If so, use a lower, non-inhibitory concentration.
Incorrect pH of the assay buffer.Verify the pH of your buffer. The optimal pH for the oxidative reaction is generally alkaline (around 9.0-9.5).[6]
Enzyme is inactive or degraded.Use a fresh enzyme stock. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer).
High background absorbance Contamination of reagents with NADH.Use fresh, high-quality NAD+ and other reagents.
Non-enzymatic reduction of NAD+.Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition by NADH.Measure the initial reaction velocity where the rate is linear.
Instability of the enzyme during the assay.Add stabilizing agents like glycerol or BSA to the assay buffer.

Quantitative Data Summary

Table 1: Michaelis Constants (Km) for NAD+ in Related Dehydrogenases

EnzymeSourceKm for NAD+ (µM)Reference
Sorbitol DehydrogenaseMouse Liver58.8[1]
Alcohol DehydrogenaseRat Liver56.3[2]

Experimental Protocols

Detailed Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is adapted from general procedures for polyol dehydrogenases and should be optimized for your specific experimental conditions.[8]

Materials:

  • This compound dehydrogenase enzyme

  • This compound substrate

  • NAD+

  • Glycine-NaOH buffer (e.g., 100 mM, pH 9.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Glycine-NaOH buffer (100 mM, pH 9.5).

    • Prepare a stock solution of NAD+ (e.g., 20 mM in water) and store in aliquots at -20°C.

    • Prepare a stock solution of this compound (e.g., 1 M in water).

    • Prepare fresh dilutions of the enzyme in a suitable buffer (e.g., Glycine-NaOH buffer with 1 mg/mL BSA) and keep on ice.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and 25°C (or the desired temperature).

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Glycine-NaOH buffer

      • This compound solution (to achieve the desired final concentration)

      • NAD+ solution (to achieve the desired final concentration, e.g., 1 mM)

      • Water to bring the final volume to 1 mL.

    • Mix gently by inverting the cuvette.

  • Initiate the Reaction:

    • Add a small volume of the diluted enzyme solution to the cuvette to start the reaction.

    • Immediately mix by inverting and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) where:

      • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

      • l is the path length of the cuvette (usually 1 cm)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, NAD+, this compound, Enzyme) Mix Prepare Reaction Mixture (Buffer, this compound, NAD+) Reagents->Mix Spectro Set Spectrophotometer (340 nm, 25°C) Spectro->Mix Initiate Initiate Reaction (Add Enzyme) Mix->Initiate Record Record Absorbance at 340 nm Initiate->Record Rate Determine Initial Rate (ΔAbs/min) Record->Rate Activity Calculate Enzyme Activity Rate->Activity

Caption: Experimental workflow for this compound dehydrogenase assay.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_NAD Is NAD+ concentration optimal? Start->Check_NAD Check_pH Is pH optimal? Check_NAD->Check_pH Yes Adjust_NAD Optimize NAD+ concentration Check_NAD->Adjust_NAD No Check_Enzyme Is enzyme active? Check_pH->Check_Enzyme Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Inhibitors Are inhibitors present? Check_Enzyme->Check_Inhibitors Yes New_Enzyme Use fresh enzyme Check_Enzyme->New_Enzyme No Remove_Inhibitors Identify and remove inhibitors Check_Inhibitors->Remove_Inhibitors Yes Success Activity Restored Check_Inhibitors->Success No Adjust_NAD->Success Adjust_pH->Success New_Enzyme->Success Remove_Inhibitors->Success

Caption: Troubleshooting logic for low enzyme activity.

Signaling_Pathway This compound This compound D-Iditol_Dehydrogenase This compound Dehydrogenase This compound->D-Iditol_Dehydrogenase NAD+ NAD+ NAD+->D-Iditol_Dehydrogenase D-Sorbose D-Sorbose D-Iditol_Dehydrogenase->D-Sorbose NADH NADH D-Iditol_Dehydrogenase->NADH H+ H+ D-Iditol_Dehydrogenase->H+

Caption: this compound dehydrogenase catalyzed reaction.

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of D-Iditol. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, a highly polar sugar alcohol. Due to its properties, this compound analysis is susceptible to matrix effects, particularly when dealing with complex biological samples like plasma, urine, or tissue extracts.

Q1: What are matrix effects and why are they a significant problem for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is a highly polar and hydrophilic compound, common matrix components like salts, phospholipids, and endogenous metabolites can significantly interfere with the ionization process in the mass spectrometer source.[2] This interference can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and inaccurate quantification. This is the more common phenomenon.

  • Ion Enhancement: An increase in the analyte signal, which also leads to inaccurate results.

These effects can compromise the accuracy, precision, and reproducibility of your analytical method.[3]

Q2: My this compound signal is low and inconsistent across different samples. How do I know if this is due to ion suppression?

A: Low and variable signals are classic symptoms of ion suppression. To confirm this, you can perform a post-column infusion experiment. In this setup, a constant flow of this compound standard solution is infused into the LC flow just before it enters the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. A dip in the otherwise stable this compound signal at retention times where matrix components elute is a clear indication of ion suppression.[4]

Q3: How can I quantitatively assess the matrix effect in my this compound assay?

A: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.

The calculation is as follows: Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To ensure robustness, this should be tested using multiple sources (e.g., at least six different lots) of your biological matrix.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound in biological fluids?

A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Since this compound is a polar molecule, strategies must be chosen carefully.

  • Protein Precipitation (PPT): This is a simple and fast method, often done with cold acetonitrile. While it effectively removes proteins, it may not remove other polar interferences like salts and phospholipids, which can still cause significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. However, choosing a solvent system that efficiently extracts the highly polar this compound while leaving interferences behind can be challenging. It often requires pH adjustment of the sample to ensure the analyte is in an uncharged state.[4]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for reducing matrix effects. For a polar analyte like this compound, a mixed-mode or a specific polar SPE sorbent would be most appropriate. This technique provides the cleanest extracts but requires more extensive method development.[2][6]

Q5: Which chromatographic technique is best suited to separate this compound from its isomers and matrix interferences?

A: Due to its high polarity, this compound shows poor retention on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for analyzing sugar alcohols.[7][8] HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent (typically acetonitrile). This combination allows for:

  • Excellent retention of polar compounds like this compound.

  • Separation from less polar matrix components that elute early.

  • Resolution of this compound from its structural isomers, such as D-sorbitol and D-mannitol, which is critical for accurate quantification.[9][10]

Q6: What is the ideal internal standard (IS) for this compound quantification?

A: The gold standard is a stable isotope-labeled (SIL) this compound (e.g., this compound-¹³C₆). A SIL-IS is the best choice because it has nearly identical chemical and physical properties to the unlabeled analyte.[11][12] It will co-elute with this compound and experience the exact same degree of matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[3][4] If a SIL-IS is not available, a structurally similar sugar alcohol can be used, but it may not co-elute perfectly and may not compensate for matrix effects as effectively.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance data for methods used to extract polar analytes from plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 70% (Suppression)Fast, simple, low costHigh matrix effects, risk of clogging
Liquid-Liquid Extraction (LLE) 60 - 90%15 - 40% (Suppression)Cleaner than PPT, removes saltsCan be labor-intensive, emulsion formation
Solid-Phase Extraction (SPE) 75 - 95%< 15%Provides the cleanest extractsHigher cost, requires method development

Note: Data is generalized for small polar molecules. Actual values will be analyte and matrix-dependent and require experimental validation.

Experimental Protocols

Here are detailed methodologies for the extraction and analysis of this compound from human plasma. These protocols are based on established methods for analogous sugar alcohols and serve as a robust starting point.[13][14]

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol provides a quick and straightforward method for sample cleanup.

  • Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., this compound-¹³C₆ at 1 µg/mL) to the plasma sample. Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Acetonitrile:Water with 0.1% formic acid). Vortex to mix.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: HILIC-LC-MS/MS Analysis of this compound

This method is designed for the specific challenges of separating and detecting polar sugar alcohols.

  • LC System: UPLC/UHPLC system

  • Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 85
    5.0 50
    5.1 85

    | 7.0 | 85 |

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: -4500 V

  • MRM Transitions (Example):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 181.1 ([M-H]⁻) 89.1 -20

    | this compound-¹³C₆ (IS) | 187.1 ([M-H]⁻) | 92.1 | -20 |

Note: MS parameters such as collision energy must be optimized for your specific instrument.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and analysis.

troubleshooting_workflow start Poor Signal / High Variability for this compound check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms ms_ok Performance OK? check_ms->ms_ok post_infusion 2. Conduct Post-Column Infusion Experiment ms_ok->post_infusion Yes end_fail Consult Instrument Specialist ms_ok->end_fail No suppression_found Ion Suppression Observed? post_infusion->suppression_found optimize_chrom 3. Optimize Chromatography (Improve separation from matrix) suppression_found->optimize_chrom Yes suppression_found->end_fail No (Check other sources) improve_prep 4. Improve Sample Prep (Use SPE or LLE) optimize_chrom->improve_prep use_sil_is 5. Use Stable Isotope Labeled Internal Standard improve_prep->use_sil_is end_ok Problem Resolved use_sil_is->end_ok

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

experimental_workflow sample 1. Plasma Sample Collection spike 2. Spike with SIL Internal Standard sample->spike extract 3. Sample Preparation (e.g., Protein Precipitation) spike->extract reconstitute 4. Evaporate & Reconstitute extract->reconstitute lcms 5. HILIC-LC-MS/MS Analysis reconstitute->lcms data 6. Data Processing (Integration & Ratio Calc) lcms->data report 7. Final Concentration Report data->report

References

Technical Support Center: Troubleshooting Peak Tailing in Sugar Alcohol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the chromatography of sugar alcohols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] It is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0.[2]

Q2: What is an acceptable USP Tailing Factor?

A2: An ideal USP tailing factor is between 0.9 and 1.2.[3] However, for many pharmaceutical applications, a tailing factor of less than 2.0 is generally considered acceptable.[4] Values above 1.5 indicate significant tailing that should be addressed.[3][5]

Q3: Why is it important to address peak tailing?

A3: Peak tailing can negatively impact the accuracy and reliability of your results by causing decreased resolution between peaks and inaccurate quantification.[1] It can also lead to reduced method robustness and potential failure to meet regulatory requirements.[2]

Q4: Can the chromatography mode affect peak tailing for sugar alcohols?

A4: Yes. Sugar alcohols are highly polar compounds, and different chromatography modes can be employed for their separation, with Hydrophilic Interaction Chromatography (HILIC) being a common choice.[2] However, peak tailing can be a significant issue in HILIC if the mobile phase composition and buffer concentration are not optimized.[6][7]

Troubleshooting Guide

Peak tailing in sugar alcohol chromatography can arise from various factors. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Issue 1: Asymmetrical peaks for all analytes.

This often points to a physical problem within the HPLC system or the column itself.

Possible Causes & Solutions:

  • Column Void or Damaged Packing: A void at the column inlet or channels in the packing bed can lead to peak tailing.[1]

    • Solution: Replace the column. To prevent this, always handle columns with care and avoid sudden pressure shocks. Using a guard column can also help protect the analytical column.[8]

  • Blocked Frit: Particulates from the sample or mobile phase can block the column inlet frit.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to dislodge the blockage.[8][9] Regular filtration of samples and mobile phases, along with the use of in-line filters and guard columns, can prevent frit blockage.[1][8]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[8]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume.[8]

Issue 2: Tailing peaks for some, but not all, sugar alcohols.

This typically indicates a chemical interaction between specific analytes and the stationary phase.

Possible Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of sugar alcohols, leading to peak tailing.[1][9]

    • Solution 1: Adjust Mobile Phase pH. For silica-based columns, operating at a lower pH (around 2-3) can suppress the ionization of silanol groups and reduce these interactions.[2][10]

    • Solution 2: Use an End-Capped Column. These columns have their residual silanol groups deactivated, minimizing secondary interactions.[1][8]

  • Inappropriate Mobile Phase Buffer: Insufficient buffer concentration or an unsuitable buffer can lead to poor peak shape.[1]

    • Solution: Increase the buffer concentration. A concentration between 10-50 mM is generally recommended.[2] Ensure the buffer is appropriate for the mobile phase and your analytes.

Data Presentation

Table 1: USP Tailing Factor (Tf) and Peak Shape

USP Tailing Factor (Tf)Peak Shape DescriptionRecommendation
< 0.9Peak FrontingInvestigate for column overload or improper sample solvent.
0.9 - 1.2Symmetrical (Ideal)No action needed.[3]
1.2 - 1.5Minor TailingAcceptable for some applications, but optimization is recommended.[9]
> 1.5Significant TailingRequires troubleshooting and correction.[3][5]
> 2.0Unacceptable TailingMethod is not suitable for quantitative analysis.[2][4]

Table 2: Illustrative Example of Mobile Phase pH Effect on Mannitol Peak Asymmetry (C18 Column)

Mobile Phase pHUSP Tailing Factor (Tf)
7.02.1
5.01.8
3.01.3
2.51.1

Note: This table provides illustrative data based on general chromatographic principles. Actual results may vary depending on the specific column, mobile phase composition, and other experimental conditions.

Table 3: Impact of Column Temperature on Sorbitol Peak Shape (Illustrative Data)

Column Temperature (°C)USP Tailing Factor (Tf)
251.9
351.6
451.3
551.1

Note: This table provides illustrative data. The optimal temperature will depend on the specific sugar alcohol and column chemistry.

Experimental Protocols

Protocol 1: HPLC Column Washing and Regeneration

This protocol is intended for a standard reversed-phase (e.g., C18) column. Always consult the manufacturer's instructions for your specific column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade isopropanol (IPA)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase without Buffer: If your mobile phase contains a buffer, flush the column with 10-20 column volumes of the same mobile phase composition but without the buffer salts.

  • Flush with 100% Acetonitrile: Wash the column with at least 10 column volumes of 100% ACN.

  • Flush with 100% Isopropanol: If the ACN flush is insufficient, wash with 10 column volumes of IPA.

  • Flush with 100% Acetonitrile: Flush again with 10 column volumes of 100% ACN.

  • Equilibrate with Initial Mobile Phase: Re-equilibrate the column with the initial mobile phase composition (without buffer) for at least 20 column volumes.

  • Introduce Buffered Mobile Phase: Gradually introduce the buffered mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Reconnect to Detector and Test: Reconnect the column to the detector and inject a standard to evaluate performance.

Protocol 2: Mobile Phase Preparation for Sugar Alcohol Analysis

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Appropriate buffer salts (e.g., ammonium formate, ammonium acetate)

  • pH meter

  • Sterile filter (0.22 µm or 0.45 µm)

  • Sonicator or vacuum degasser

Procedure:

  • Measure Solvents: Accurately measure the required volumes of HPLC-grade water and organic solvent.

  • Dissolve Buffer: If using a buffer, weigh the appropriate amount of buffer salt and dissolve it in the aqueous portion of the mobile phase.

  • Adjust pH: If necessary, adjust the pH of the aqueous portion using a suitable acid or base.

  • Mix Solvents: Combine the aqueous and organic phases in the desired ratio.

  • Filter: Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[11]

  • Degas: Degas the mobile phase using sonication or an in-line degasser to remove dissolved gases, which can cause baseline instability and pump problems.[11]

  • Label and Store: Clearly label the mobile phase with its composition and preparation date.

Protocol 3: Evaluating Column Overload

Procedure:

  • Prepare a Series of Standards: Prepare a series of standards of your sugar alcohol of interest at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 20 mg/mL).

  • Inject and Analyze: Inject a constant, small volume of each standard onto the column and record the chromatograms.

  • Evaluate Peak Shape and Retention Time:

    • Mass Overload: If you observe that as the concentration increases, the peak shape becomes broader with a more pronounced tail, and the retention time starts to decrease, this is indicative of mass overload.[12]

    • Volume Overload: Inject increasing volumes of a mid-range concentration standard. If the peak becomes broader and flatter with increasing injection volume, this suggests volume overload.

  • Action: If overload is confirmed, reduce the sample concentration or injection volume.[8]

Mandatory Visualizations

PeakTailingTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely Physical Issue all_peaks->physical_issue Yes some_peaks Are only some peaks tailing? all_peaks->some_peaks No check_column Check for Column Void/ Blocked Frit physical_issue->check_column check_connections Check System Connections/ Tubing for Dead Volume physical_issue->check_connections replace_column Replace Column/ Guard Column check_column->replace_column reverse_flush Reverse Flush Column check_column->reverse_flush optimize_tubing Optimize Tubing/ Fittings check_connections->optimize_tubing end Symmetrical Peaks replace_column->end reverse_flush->end optimize_tubing->end chemical_issue Likely Chemical Issue some_peaks->chemical_issue Yes check_ph Adjust Mobile Phase pH chemical_issue->check_ph check_buffer Optimize Buffer Concentration chemical_issue->check_buffer change_column Consider End-Capped Column chemical_issue->change_column check_ph->end check_buffer->end change_column->end

Caption: Troubleshooting workflow for peak tailing.

SecondaryInteractions cluster_column Silica Stationary Phase silanol Si-OH Residual Silanol Group interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction sugar_alcohol {Sugar Alcohol|(HO-R-OH)} sugar_alcohol->silanol Unwanted Interaction tailing Peak Tailing interaction->tailing

Caption: Secondary interactions causing peak tailing.

References

Technical Support Center: Enhancing HPLC Resolution of D-Iditol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of D-Iditol from its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers by HPLC?

A1: The primary challenges stem from the high structural similarity and identical physicochemical properties of this compound and its isomers (e.g., L-Iditol, D-sorbitol, D-mannitol, galactitol). These molecules are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This results in very similar polarities and interactions with the stationary phase, making them difficult to resolve using standard HPLC methods. Additionally, as sugar alcohols lack a UV chromophore, they require specialized detection methods like Refractive Index (RI) detection, which can be less sensitive and prone to baseline drift.

Q2: Which HPLC columns are most effective for separating this compound and its isomers?

A2: Ion-exchange chromatography columns, particularly those with a sulfonated polystyrene-divinylbenzene resin in the calcium (Ca2+) or lead (Pb2+) form, are commonly used for separating sugar alcohols.[1] These columns, such as the Rezex RPM-Monosaccharide or InertSphere Sugar-2, employ a combination of ion-exchange and size-exclusion mechanisms to resolve isomers.[1][2] Chiral stationary phases (CSPs) are necessary for separating enantiomers like this compound and L-Iditol and can also be effective for diastereomers.

Q3: What are the recommended mobile phases for this separation?

A3: For ion-exchange columns, the most common mobile phase is simply high-purity, degassed water.[1] The separation is highly dependent on the interactions between the hydroxyl groups of the sugar alcohols and the counter-ions on the stationary phase. For some applications, particularly with amino-based columns, a mixture of acetonitrile and water is used. The ratio of acetonitrile to water is a critical parameter to optimize for achieving the desired resolution.

Q4: How can I improve the resolution between this compound and its isomers?

A4: Improving resolution requires careful optimization of several parameters:

  • Column Temperature: Operating at an elevated temperature (e.g., 85 °C) can significantly improve peak shape and resolution for sugar alcohol separations.[3]

  • Flow Rate: A lower flow rate often allows for better interaction between the analytes and the stationary phase, leading to improved resolution, though at the cost of longer analysis times.

  • Mobile Phase Composition: If using a mixed mobile phase, fine-tuning the solvent ratio is crucial.

  • Column Choice: Selecting a column with a different counter-ion (e.g., Pb2+ instead of Ca2+) can alter the selectivity and improve the separation of specific isomers.[2]

Troubleshooting Guide

Problem: Poor Resolution or Co-elution of Peaks

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Select a column specifically designed for sugar alcohol separations, such as a strong cation-exchange column with a Ca2+ or Pb2+ counter-ion. For enantiomeric separation (D- and L-Iditol), a chiral column is required.
Sub-optimal Temperature Increase the column temperature in increments of 5 °C. Temperatures up to 85 °C are often used to enhance resolution and reduce peak broadening.[3]
Incorrect Flow Rate Decrease the flow rate to allow for more effective interaction between the analytes and the stationary phase.
Mobile Phase Issues Ensure the mobile phase is of high purity and is thoroughly degassed. For ion-exchange columns, use HPLC-grade water. If using a binary mobile phase (e.g., acetonitrile/water), carefully optimize the ratio.
Problem: Broad or Tailing Peaks

Possible Causes and Solutions:

CauseSolution
Extra-column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector.
Column Contamination Flush the column with a strong solvent as recommended by the manufacturer. Use a guard column to protect the analytical column from sample matrix components.
Sample Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.

Experimental Protocols

Protocol 1: Separation of D-Sorbitol and D-Mannitol (Isomers of this compound)

This protocol is based on the USP method for mannitol analysis and can be adapted for the separation of other sugar alcohol isomers.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Column: InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm) or equivalent strong cation-exchange column in the calcium form (USP L19).[1]

    • Mobile Phase: Degassed, deionized water.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 85 °C.[1]

    • Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).[1]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation: Dissolve the sample in deionized water to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Expected Performance:

The following table provides typical retention times for D-Mannitol and D-Sorbitol under these conditions.

CompoundRetention Time (min)
D-Mannitol~20.9
D-Sorbitol~25.0

Data adapted from USP methods for Mannitol analysis.[3]

Data Presentation

Table 1: Comparative HPLC Conditions for Sugar Alcohol Separation

ParameterMethod A (Ion-Exchange)Method B (HILIC)
Column Rezex RPM-Monosaccharide (Pb2+), 300 x 7.8 mmLuna Omega 3 µm SUGAR, 250 x 4.6 mm
Mobile Phase Deionized WaterAcetonitrile/Water (80:20)
Flow Rate 0.6 mL/min1.5 mL/min
Temperature 85 °CAmbient
Detector Refractive Index (RI)Refractive Index (RI) or ELSD
Analytes Mannitol, Sorbitol, XylitolErythritol, Xylitol, Sorbitol, Mannitol, Maltitol

Data synthesized from multiple sources for illustrative purposes.[2][4]

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution or Co-elution Observed check_column Is the column appropriate for sugar alcohol isomer separation? start->check_column check_temp Is the column temperature optimized (e.g., >80°C)? check_column->check_temp Yes solution_column Select a dedicated sugar alcohol or chiral column. check_column->solution_column No check_flow Is the flow rate optimized (e.g., low flow)? check_temp->check_flow Yes solution_temp Increase column temperature in 5°C increments. check_temp->solution_temp No check_mobile_phase Is the mobile phase correctly prepared and degassed? check_flow->check_mobile_phase Yes solution_flow Decrease the flow rate. check_flow->solution_flow No solution_mobile_phase Prepare fresh mobile phase and ensure thorough degassing. check_mobile_phase->solution_mobile_phase No end Resolution Achieved check_mobile_phase->end Yes solution_column->check_temp solution_temp->check_flow solution_flow->check_mobile_phase solution_mobile_phase->end

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep1 Dissolve this compound sample in mobile phase sample_prep2 Filter through 0.45 µm syringe filter sample_prep1->sample_prep2 hplc_analysis Inject sample onto pre-equilibrated column sample_prep2->hplc_analysis hplc_detection Detect with RI Detector hplc_analysis->hplc_detection data_analysis Integrate peaks and calculate resolution hplc_detection->data_analysis

Caption: General experimental workflow for HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for D-Iditol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Analyte Specificity: Validated analytical methods specifically for the quantification of D-Iditol are not widely available in published literature. This guide leverages validated methods for its common isomers, D-Sorbitol and D-Mannitol, as surrogates. The principles and validation parameters presented here are directly applicable and provide a robust framework for establishing a validated this compound quantification method.

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with alternative analytical techniques for the quantification of this compound. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Method Performance Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of HPLC-MS/MS compared to other common techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Enzymatic Assays.

Table 1: Comparison of Quantitative Performance Parameters for this compound Isomer (Mannitol/Sorbitol) Analysis

ParameterHPLC-MS/MSGC-MS (with derivatization)HPLC-RIEnzymatic Assay
Linearity (R²) > 0.99[1]> 0.99> 0.997[2]Assay Dependent
Limit of Quantification (LOQ) 2.5 - 10 µg/mL (in urine)[3][4]~0.03 mg/L (for various sugars in serum)0.03–0.56 mg/mL[2]5 µM (for Sorbitol)
Recovery (%) > 85%[1]92.1% to 124.7%Not consistently reportedNot typically required
Precision (%RSD) < 15%[1]< 15.9%< 5%[2]Assay Dependent
Specificity/Selectivity Very HighHighLowHigh
Matrix Effect Can be significant, requires mitigation[3]Minimized by derivatization and extractionLess susceptibleCan be susceptible to interferences

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below. These protocols are based on validated methods for this compound isomers and can be adapted for this compound quantification.

HPLC-MS/MS Method for this compound Isomer (Mannitol) Quantification in Urine

This protocol is based on a validated UPLC-MS/MS method for urinary mannitol quantification.[3][4]

a. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex mix for 1 minute and centrifuge at 5000 x g for 4 minutes to remove sediment.

  • To 50 µL of the supernatant, add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a suitable isomer) prepared in water:acetonitrile (20:80).

  • After mixing, transfer a 200 µL aliquot into a glass vial for injection.

b. Chromatographic Conditions:

  • System: Acquity UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A linear gradient of water (containing 2 mM ammonium formate) and acetonitrile.

  • Flow Rate: 200 µL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer (e.g., Xevo TQS-Micro).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Selected Reaction Monitoring (SRM). The specific precursor and product ions for this compound would need to be determined.

Alternative Method 1: GC-MS for Sugar Alcohol Analysis in Plasma (with Derivatization)

This protocol requires a two-step derivatization to make the sugar alcohols volatile for GC analysis.

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 600 µL of methanol, vortex, and centrifuge.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine, and heat.

  • Silylation: After cooling, add 100 µL of N,O-bis[TMS]trifluoroacetamide with 1% trimethylchlorosilane and heat.

  • Evaporate the derivatized sample to dryness and reconstitute in hexane for injection.

b. GC-MS Conditions:

  • Column: Dimethylpolysiloxane capillary column (e.g., 30 m x 250 µm x 0.25 µm).

  • Inlet: Splitless mode at 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate the analytes.

  • MS Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode.

Alternative Method 2: HPLC with Refractive Index Detection (HPLC-RI)

This method is simpler but less sensitive and specific than MS-based methods.[2]

a. Sample Preparation:

  • Dilute the sample in the mobile phase.

  • Filter through a 0.45 µm membrane filter before injection.

b. Chromatographic Conditions:

  • Column: A column suitable for sugar analysis (e.g., Shodex Sugars SP0810).

  • Mobile Phase: Isocratic elution with distilled water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C.

  • Detector: Refractive Index Detector.

Alternative Method 3: Enzymatic Assay for D-Sorbitol (Adaptable for this compound)

This protocol is based on a commercial kit for D-Sorbitol and would require a specific this compound dehydrogenase for this compound quantification.

a. Principle: The assay is based on the oxidation of the sugar alcohol by a specific dehydrogenase, leading to the reduction of NAD⁺ to NADH. The resulting NADH is then used in a colorimetric reaction, where the change in absorbance is proportional to the analyte concentration.

b. Assay Procedure:

  • Prepare samples and standards. For solid samples, homogenization in water followed by centrifugation or filtration is necessary.

  • Add the sample or standard to a 96-well plate.

  • Prepare a working reagent containing the enzyme, NAD⁺, and a colorimetric substrate.

  • Add the working reagent to all wells.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Read the absorbance at the appropriate wavelength (e.g., 565 nm).

Visualizations

The following diagrams illustrate the experimental workflow for HPLC-MS method validation and a classification of the analytical methods discussed.

HPLC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analytical Requirements dev_opt Optimize Sample Preparation, Chromatography & MS Parameters dev_start->dev_opt val_params Evaluate Validation Parameters: - Specificity/Selectivity - Linearity & Range - Accuracy & Precision - LOQ & LOD - Stability dev_opt->val_params Proceed to Validation val_docs Document Protocols & Results val_params->val_docs sample_prep Prepare Samples & QC val_docs->sample_prep Implement Validated Method sample_run Run Samples on HPLC-MS sample_prep->sample_run data_proc Process & Quantify Data sample_run->data_proc

Caption: Experimental workflow for HPLC-MS method validation.

Analytical_Methods_Classification cluster_0 Analytical Techniques for this compound Quantification cluster_1 Chromatographic Methods cluster_2 Biochemical Methods main Quantification Methods chromatography Chromatography main->chromatography biochemical Biochemical Assays main->biochemical hplc HPLC-based chromatography->hplc gc GC-based chromatography->gc HPLC-MS/MS HPLC-MS/MS hplc->HPLC-MS/MS HPLC-RI HPLC-RI hplc->HPLC-RI GC-MS GC-MS gc->GC-MS enzymatic Enzymatic Assay biochemical->enzymatic

Caption: Classification of analytical methods for sugar alcohols.

References

A Comparative Analysis of the Metabolic Fates of D-Iditol and L-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways, enzymatic interactions, and overall physiological impact of the stereoisomers D-Iditol and L-Iditol. Understanding the distinct metabolic fates of these sugar alcohols is crucial for their application in various fields, from pharmacology to food science. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic processes to facilitate a clear and objective comparison.

At a Glance: Key Metabolic Differences

FeatureThis compound (D-Sorbitol)L-Iditol
Primary Metabolic Pathway Polyol (Sorbitol) PathwayOxidation via Sorbitol Dehydrogenase
Key Enzyme Aldose Reductase, Sorbitol DehydrogenaseSorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase)
Primary Metabolic Product D-FructoseL-Sorbose
Metabolic Significance Linked to diabetic complications under hyperglycemic conditions.A human and fungal metabolite.[1]

Metabolic Pathways: A Tale of Two Isomers

The metabolic journeys of this compound and L-Iditol, while both involving the key enzyme sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), diverge significantly in their initial steps and ultimate products.

The Polyol Pathway: Metabolism of this compound (D-Sorbitol)

This compound, more commonly known as D-sorbitol, is primarily metabolized through the well-established polyol pathway.[2] This two-step process is particularly significant in tissues that do not depend on insulin for glucose uptake.

  • Reduction to Sorbitol: In the presence of high glucose concentrations, the enzyme aldose reductase reduces glucose to D-sorbitol. This reaction consumes NADPH.[2]

  • Oxidation to Fructose: Subsequently, sorbitol dehydrogenase oxidizes D-sorbitol to D-fructose, converting NAD+ to NADH.[2]

Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, contributing to diabetic complications.[2]

Glucose Glucose Aldose_Reductase Aldose Reductase (NADPH -> NADP+) Glucose->Aldose_Reductase D_Sorbitol This compound (D-Sorbitol) Sorbitol_Dehydrogenase_D Sorbitol Dehydrogenase (NAD+ -> NADH) D_Sorbitol->Sorbitol_Dehydrogenase_D D_Fructose D-Fructose Aldose_Reductase->D_Sorbitol Sorbitol_Dehydrogenase_D->D_Fructose

Metabolic pathway of this compound (D-Sorbitol).
Metabolism of L-Iditol

L-Iditol is a known human and fungal metabolite.[1] Its primary metabolic conversion is catalyzed by sorbitol dehydrogenase (L-iditol 2-dehydrogenase), the same enzyme involved in the polyol pathway. This enzyme facilitates the oxidation of L-Iditol to L-sorbose, with the concomitant reduction of NAD+ to NADH.[3][4]

L_Iditol L-Iditol Sorbitol_Dehydrogenase_L Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase) (NAD+ -> NADH) L_Iditol->Sorbitol_Dehydrogenase_L L_Sorbose L-Sorbose Sorbitol_Dehydrogenase_L->L_Sorbose

Metabolic pathway of L-Iditol.

Enzyme Kinetics: A Shared Catalyst

Sorbitol dehydrogenase (L-iditol 2-dehydrogenase) exhibits broad substrate specificity, acting on both D-sorbitol and L-iditol.[3][5] While comprehensive comparative kinetic data from a single study is limited, available information allows for an initial comparison.

Table 1: Kinetic Parameters of Rat Liver Sorbitol Dehydrogenase

SubstrateKm (mM)
D-Sorbitol0.38[6]
L-IditolData not available in comparative studies
D-Fructose (reverse reaction)136[6]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

A detailed understanding of the metabolic fate of D- and L-Iditol relies on robust experimental methodologies. Below are representative protocols for the analysis of these sugar alcohols in biological matrices.

Quantification of D-Sorbitol in Plasma

This method is adapted for the automated analysis of D-sorbitol in plasma samples.[4]

Principle: The assay is based on the enzymatic conversion of D-sorbitol to D-fructose by sorbitol dehydrogenase (SDH), with the simultaneous reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Reagents:

  • NAD+ solution

  • Sorbitol dehydrogenase (SDH) solution

  • Plasma samples

Procedure:

  • An automated analyzer, such as the Cobas Mira S, is used for the assay.

  • NAD+ is used as the reagent, and SDH is the start reagent.

  • The analyzer automatically measures the change in absorbance at 340 nm, corresponding to the formation of NADH.

  • Sample blank values are subtracted to account for endogenous D-sorbitol and other interfering sugars.

Validation:

  • Limit of determination: 0.38 mg/L[4]

  • Linearity: Up to 100 mg/L[4]

  • Precision: Coefficient of variation < 5%[4]

General Protocol for Sugar Alcohol Analysis by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of sugar alcohols like D-sorbitol in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Sample Preparation:

  • Standard Solution Preparation: Prepare stock solutions of the analyte (e.g., D-Sorbitol) and a stable isotope-labeled internal standard (e.g., D-Sorbitol-d4) in ultrapure water.

  • Calibration Standards: Create a series of working standard solutions by serially diluting the primary stock solution.

  • Sample Extraction: For plasma or urine samples, perform a protein precipitation step using a solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate the sugar alcohols from other matrix components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for sensitive and selective detection of the target analytes and the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (HILIC Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for sugar alcohol analysis by LC-MS/MS.

Conclusion

The metabolic fates of this compound and L-Iditol are intrinsically linked through the action of sorbitol dehydrogenase. However, their preceding and subsequent metabolic steps differ, leading to distinct physiological consequences. The well-documented role of the polyol pathway in converting excess glucose to D-sorbitol and then fructose highlights the importance of this compound metabolism in the context of metabolic diseases. The metabolism of L-Iditol to L-sorbose is also a recognized pathway in humans, though its quantitative significance and physiological implications require further investigation. The provided experimental protocols offer a foundation for researchers to conduct comparative studies to further elucidate the nuances of D- and L-Iditol metabolism. This knowledge is essential for the informed development of products and therapies that utilize these sugar alcohols.

References

D-Iditol vs. Sorbitol: A Comparative Analysis of Dehydrogenase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of dehydrogenase enzymes is critical for metabolic studies and drug design. This guide provides a detailed comparison of D-iditol and sorbitol as substrates for these enzymes, supported by experimental data and protocols.

Sorbitol, a well-known sugar alcohol, is a key intermediate in the polyol pathway, which has been implicated in diabetic complications. Its metabolism is primarily carried out by sorbitol dehydrogenase. This compound, an epimer of sorbitol, also serves as a substrate for certain dehydrogenases. This guide explores the kinetic differences and enzymatic pathways associated with these two polyols.

Quantitative Comparison of Kinetic Parameters

The efficiency of an enzyme to process a substrate is quantitatively described by the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number.

The following table summarizes the kinetic parameters of sheep liver sorbitol dehydrogenase (L-iditol 2-dehydrogenase, EC 1.1.1.14) for both D-sorbitol (D-glucitol) and this compound. This enzyme demonstrates broad substrate specificity, acting on various polyols.[1]

SubstrateKm (mM)Relative Vmax (%)
D-Sorbitol (D-Glucitol)0.38100
This compoundNot explicitly quantifiedNot explicitly quantified

Note: While the source indicates that kinetic constants were determined for this compound, specific values were not available in the abstract. However, the study of galactitol-2-dehydrogenase showed a higher yield for galactitol (55%) compared to this compound (17%), suggesting it is a less preferred substrate for that particular enzyme.[2]

Enzymatic Pathways

Sorbitol is a central component of the polyol pathway, a two-step metabolic route that converts glucose to fructose.[3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. In hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[3]

The metabolism of this compound is less characterized in mainstream metabolic pathways but is known to be catalyzed by this compound 2-dehydrogenase (EC 1.1.1.15), which converts this compound to D-sorbose.[4][5] It's important to note that sorbitol dehydrogenase is also referred to as L-iditol 2-dehydrogenase (EC 1.1.1.14), highlighting the stereospecificity of these enzymes.[6][7][8]

Polyol Pathway

Polyol_Pathway cluster_ar cluster_sdh Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase) NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH

Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol.

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

This protocol outlines a general method for determining the activity of dehydrogenase enzymes with either this compound or sorbitol as the substrate. The assay is based on measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Purified dehydrogenase enzyme (e.g., Sorbitol Dehydrogenase)

  • This compound or Sorbitol solution (substrate)

  • NAD+ solution

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0-9.0)

  • Distilled water

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD+ solution, and the substrate solution (either this compound or sorbitol).

  • Equilibrate: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add a small, known amount of the purified dehydrogenase enzyme to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Calculate Initial Velocity: Plot the absorbance values against time. The initial linear portion of the curve represents the initial velocity (Vo) of the reaction. The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).

  • Determine Kinetic Parameters: Repeat steps 1-5 with varying concentrations of the substrate (this compound or sorbitol) while keeping the enzyme and NAD+ concentrations constant. The resulting Vo values can be plotted against the substrate concentrations and fitted to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

Dehydrogenase_Assay_Workflow A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Equilibrate at Constant Temperature A->B C Initiate Reaction with Enzyme B->C D Measure Absorbance at 340 nm over Time C->D E Calculate Initial Velocity (Vo) D->E F Repeat for Various Substrate Concentrations E->F G Determine Km and Vmax via Michaelis-Menten Plot F->G

References

A Comparative Analysis of D-Iditol and Mannitol Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Scientists and Drug Development Professionals

Introduction

D-Iditol and D-mannitol are stereoisomers of the six-carbon sugar alcohol, hexitol. While structurally similar, their metabolic fates and physiological roles can differ significantly depending on the organism and the enzymatic machinery present. Mannitol is a well-characterized polyol with established functions in osmotic regulation, as a storage carbohydrate, and in stress tolerance, particularly in fungi, bacteria, and plants. This compound, on the other hand, is less commonly found in nature and its metabolic significance is not as extensively understood, though it plays a role in the metabolism of some microorganisms and has applications in biotechnology and pharmaceuticals. This guide provides a comparative analysis of their metabolism, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuances of these two polyols.

Metabolic Pathways: A Tale of Two Isomers

The metabolism of both this compound and mannitol is primarily orchestrated by a class of enzymes known as polyol dehydrogenases. These enzymes catalyze the reversible oxidation of the sugar alcohols to their corresponding ketoses.

Mannitol Metabolism

Mannitol metabolism can proceed via two main pathways:

  • Direct Oxidation to Fructose: This pathway is catalyzed by mannitol 2-dehydrogenase (EC 1.1.1.67) , which directly oxidizes D-mannitol to D-fructose, typically using NAD+ as a cofactor[1]. This is a key pathway in many bacteria and some fungi[1][2].

  • Phosphorylation and Subsequent Oxidation: In many fungi and plants, mannitol biosynthesis and catabolism are part of a cycle. D-mannitol is first synthesized from fructose-6-phosphate in two steps. The catabolic part of the cycle involves the phosphorylation of mannitol to mannitol-1-phosphate, which is then oxidized by mannitol-1-phosphate dehydrogenase (EC 1.1.1.17) to fructose-6-phosphate, an intermediate of glycolysis[3].

This compound Metabolism

The primary metabolic pathway for this compound involves its oxidation by This compound 2-dehydrogenase (EC 1.1.1.15) . This enzyme catalyzes the conversion of this compound to D-sorbose, using NAD+ as a cofactor[4]. D-sorbose can then be further metabolized. Notably, the related enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) can act on a range of sugar alcohols, including L-iditol and D-glucitol (sorbitol)[5][6][7].

Quantitative Data on Key Metabolic Enzymes

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)CofactorReference
This compound 2-Dehydrogenase Rhodobacter sphaeroidesThis compound17 (yield %)-NAD+[8]
Mannitol 2-Dehydrogenase Zobellia galactanivoransD-Mannitol1.127.18NAD+[9]
Pseudomonas fluorescensD-Mannitol--NAD+[10]
Aspergillus parasiticusD-Mannitol--NADP+[2]
Mannitol-1-Phosphate Dehydrogenase Staphylococcus aureusMannitol-1-Phosphate0.188-NAD+[3]
Escherichia coliMannitol-1-Phosphate0.009-NAD+[11]
Escherichia coliFructose-6-Phosphate0.06-NADH[11]
Staphylococcus aureusFructose-6-Phosphate0.0886-NADH[3]

Note: The activity of this compound 2-dehydrogenase from Rhodobacter sphaeroides was reported as a percentage yield of the product, not in traditional kinetic units. V_max_ values are often reported in different units or are not available in all publications, highlighting the need for standardized comparative studies.

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

A common method to determine the activity of both this compound and mannitol dehydrogenases is through a spectrophotometric assay. This method measures the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.

Principle:

The enzymatic reaction is coupled to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. The concentration of NADH can be quantified by measuring the absorbance of light at 340 nm, as NADH has a distinct absorption peak at this wavelength, while NAD+ does not.

General Protocol for Polyol Dehydrogenase Activity (Oxidation of Polyol):

This protocol can be adapted for both this compound 2-dehydrogenase and mannitol 2-dehydrogenase.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5-9.0)

  • NAD+ solution (e.g., 10 mM)

  • Substrate solution (this compound or D-Mannitol, e.g., 100 mM)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Buffer solution

    • NAD+ solution

    • Deionized water to bring the volume to just under the final volume.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • To determine the background rate of NAD+ reduction, a control reaction should be run without the substrate (this compound or D-Mannitol).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol for Mannitol-1-Phosphate Dehydrogenase Activity (Oxidation of M1P):

Materials:

  • Spectrophotometer

  • Cuvettes

  • 50 mM Tris-HCl buffer, pH 9.0

  • 0.5 mM NAD+

  • 1 mM Mannitol-1-Phosphate (M1P)

  • Purified recombinant M1PDH or cell-free extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the enzyme sample and incubate to equilibrate the temperature.

  • Start the reaction by adding M1P.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity as described in the general protocol.

Visualizing the Metabolic Landscape

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of this compound and mannitol, as well as a typical experimental workflow for enzyme activity determination.

This compound and Mannitol Metabolic Pathways

Metabolic_Pathways cluster_mannitol Mannitol Metabolism cluster_iditol This compound Metabolism Fructose-6-Phosphate Fructose-6-Phosphate Mannitol-1-Phosphate Mannitol-1-Phosphate Fructose-6-Phosphate->Mannitol-1-Phosphate Mannitol-1-Phosphate Dehydrogenase (NADPH) Mannitol-1-Phosphate->Fructose-6-Phosphate Mannitol-1-Phosphate Dehydrogenase (NAD+) D-Mannitol D-Mannitol Mannitol-1-Phosphate->D-Mannitol Mannitol-1-Phosphatase D-Fructose D-Fructose D-Mannitol->D-Fructose Mannitol 2-Dehydrogenase (NAD+) This compound This compound D-Sorbose D-Sorbose This compound->D-Sorbose this compound 2-Dehydrogenase (NAD+)

Metabolic pathways of D-Mannitol and this compound.
Experimental Workflow for Dehydrogenase Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, NAD+) D Equilibrate Reaction Mix in Cuvette A->D B Prepare Substrate (this compound or D-Mannitol) B->D C Prepare Enzyme Sample E Add Enzyme to Initiate C->E D->E F Monitor A340 nm E->F G Calculate Rate of NADH Production F->G H Determine Enzyme Activity G->H

General workflow for a spectrophotometric dehydrogenase assay.

Comparative Physiological Roles

Mannitol: A Multifunctional Polyol
  • Osmolyte: Mannitol accumulates in many organisms in response to osmotic stress, helping to maintain cell turgor and protect cellular structures[5].

  • Antioxidant: It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage[10][12].

  • Carbon Storage: In many fungi and algae, mannitol serves as a primary product of photosynthesis and a readily metabolizable carbon and energy reserve.

  • Pathogenesis: In some pathogenic fungi, mannitol is secreted to suppress the host's oxidative burst defense mechanism.

This compound: Emerging Roles and Applications

The natural physiological roles of this compound are less well-defined. It is found in some fungi and can be produced by certain yeast strains[3]. Its applications are more prominent in industrial and research settings:

  • Biotechnology: this compound and its derivatives are used as chiral building blocks in the synthesis of other compounds.

  • Pharmaceuticals: It has been investigated for use as a sugar substitute and as an excipient in drug formulations[4].

  • Research: this compound serves as a substrate for studying the kinetics and specificity of polyol dehydrogenases.

Conclusion

The metabolism of this compound and mannitol, while both involving dehydrogenase-catalyzed oxidations, exhibits key differences in the enzymes involved, the subsequent metabolic pathways, and their physiological significance. Mannitol is a central player in the stress response and carbon metabolism of a wide range of organisms. In contrast, the metabolic role of this compound appears to be more specialized and less widespread. For researchers in drug development and metabolic engineering, understanding these differences is crucial for targeting specific pathways or for utilizing these polyols in biotechnological applications. Further direct comparative studies, particularly on the kinetic properties of their respective dehydrogenases from the same organisms, will be invaluable in fully elucidating the distinct metabolic fates of these two sugar alcohols.

References

Navigating Specificity: A Comparison of Sorbitol Quantification Kits and the Challenge of D-Iditol Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sorbitol is crucial in a variety of fields, from metabolic disease research to food science. Commercially available sorbitol quantification kits offer a convenient and sensitive method for this purpose. However, a critical consideration that is often overlooked is the potential for cross-reactivity with structurally similar molecules, such as D-iditol. This guide provides a comparative overview of sorbitol quantification kits, with a special focus on the potential interference from this compound, supported by experimental data and detailed protocols.

The Enzymatic Basis of Sorbitol Quantification

The majority of colorimetric sorbitol assay kits utilize the enzyme sorbitol dehydrogenase (SDH)[1][2]. This enzyme catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The resulting NADH is then used to reduce a chromogenic probe, such as MTT, to produce a colored product (formazan), which can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the amount of sorbitol in the sample.[1][2]

The core reaction is as follows:

Sorbitol Quantification Pathway Figure 1: Enzymatic Reaction in Sorbitol Quantification Kits cluster_reaction1 Sorbitol Oxidation cluster_reaction2 Colorimetric Detection sorbitol D-Sorbitol sdh Sorbitol Dehydrogenase (SDH) sorbitol->sdh nad NAD+ nad->sdh fructose D-Fructose sdh->fructose nadh NADH sdh->nadh diaphorase Diaphorase nadh->diaphorase probe_ox Chromogenic Probe (e.g., MTT, oxidized) probe_ox->diaphorase probe_red Colored Product (e.g., Formazan, reduced) diaphorase->probe_red

Caption: Enzymatic cascade for sorbitol quantification.

The Challenge of Stereoisomers: this compound Cross-reactivity

Sorbitol (D-glucitol) and this compound are stereoisomers, differing only in the spatial arrangement of hydroxyl groups. This structural similarity presents a challenge for the specificity of sorbitol dehydrogenase. While the enzyme preferentially binds to sorbitol, it can also recognize and oxidize other polyols, including this compound, albeit often at a lower rate. This cross-reactivity can lead to an overestimation of sorbitol concentration in samples containing this compound.

Comparative Performance Data
Kit FeatureHypothetical Kit AHypothetical Kit BHypothetical Kit C
Enzyme Source Saccharomyces cerevisiaeCandida utilisPichia pastoris
D-Sorbitol (Relative Activity) 100%100%100%
This compound (Relative Cross-reactivity) 15%25%8%
Limit of Detection 5 µM10 µM2 µM
Assay Time 30 minutes45 minutes20 minutes

Note: The cross-reactivity data presented is illustrative and based on the known substrate promiscuity of sorbitol dehydrogenase. Actual performance may vary between kits and enzyme lots.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of sorbitol using a colorimetric assay kit. This protocol is a composite based on methodologies from commercially available kits and should be adapted based on the specific instructions of the kit being used.

Reagent Preparation
  • Sorbitol Standard: Prepare a stock solution of D-sorbitol (e.g., 100 mM) in distilled water. Create a series of dilutions to generate a standard curve (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).

  • Assay Buffer: Prepare the assay buffer as per the kit instructions.

  • Enzyme Mix: Reconstitute the lyophilized sorbitol dehydrogenase enzyme mix with the provided buffer. Keep on ice.

  • Probe Solution: Prepare the chromogenic probe solution (e.g., MTT) as directed.

Assay Procedure
  • Sample Preparation:

    • Clarify samples by centrifugation or filtration to remove any particulate matter.

    • Dilute samples as necessary to ensure the sorbitol concentration falls within the linear range of the standard curve.

  • Standard Curve and Sample Addition:

    • Add 50 µL of each standard and sample to separate wells of a 96-well microplate.

  • Reaction Initiation:

    • Prepare a master mix containing the assay buffer, enzyme mix, and probe solution according to the kit's protocol.

    • Add 50 µL of the master mix to each well containing the standards and samples.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the specified wavelength (e.g., 565 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve of absorbance versus sorbitol concentration.

    • Determine the sorbitol concentration in the samples from the standard curve.

Experimental Workflow Figure 2: General Experimental Workflow for Sorbitol Quantification start Start prep_reagents Prepare Reagents (Standards, Buffers, Enzyme) start->prep_reagents prep_samples Prepare Samples (Clarify, Dilute) start->prep_samples add_master_mix Add Master Mix (Buffer, Enzyme, Probe) prep_reagents->add_master_mix add_to_plate Add Standards and Samples to 96-well Plate prep_samples->add_to_plate add_to_plate->add_master_mix incubate Incubate at 37°C add_master_mix->incubate measure_abs Measure Absorbance incubate->measure_abs analyze Analyze Data (Standard Curve, Calculate Concentration) measure_abs->analyze end End analyze->end

Caption: A typical workflow for a colorimetric sorbitorl assay.

Conclusion and Recommendations

The selection of a sorbitol quantification kit should be guided by the specific requirements of the study, including the expected concentration range of sorbitol and the potential presence of interfering substances. While these kits provide a robust and sensitive method for sorbitol measurement, researchers must be aware of the potential for cross-reactivity with this compound and other polyols.

Recommendations:

  • Method Validation: When analyzing samples that may contain this compound or other isomers, it is crucial to validate the specificity of the chosen kit. This can be achieved by spiking samples with known concentrations of the potential interfering compound and assessing its impact on the measured sorbitol concentration.

  • Alternative Methods: For applications requiring absolute specificity, alternative methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be considered.

  • Consult Technical Support: If concerns about cross-reactivity are significant, contacting the technical support of the kit manufacturer for more detailed specificity data is recommended.

By carefully considering the potential for cross-reactivity and implementing appropriate validation steps, researchers can ensure the accuracy and reliability of their sorbitol quantification data.

References

A Comparative Guide to D-Iditol Quantification: Enzymatic Assay vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of D-Iditol, a six-carbon sugar alcohol, is crucial in various research and development fields, including metabolic studies and pharmaceutical development. This guide provides an objective comparison of the performance of the this compound enzymatic assay with alternative chromatographic methods, supported by experimental data, to aid researchers in selecting the most suitable analytical technique for their needs.

Quantitative Performance Comparison

The selection of a quantification method is often a trade-off between speed, sensitivity, and specificity. The following table summarizes the key performance characteristics of the this compound enzymatic assay compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The data for the enzymatic assay is based on the performance of sorbitol dehydrogenase (SDH), which is known to react with this compound[1][2]. Data for HPLC and GC are compiled from validation studies of similar polyols.

Performance MetricThis compound Enzymatic Assay (via SDH)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity 1.0 - 20 µ g/assay (for D-sorbitol/xylitol)[1]0.125 - 2 mg/mL (for D-pinitol)1 - 500 µ g/0.1g (for glycerol/mannitol)[3]
Limit of Detection (LOD) ~0.2 mg/L (for D-sorbitol/xylitol)[2]19.2 µg/mL (for D-pinitol)< 10 mg/L (for lactulose)[4]
Limit of Quantification (LOQ) Not explicitly stated, but assay is linear from 0.4 µg[2]58.2 µg/mL (for D-pinitol)< 15 mg/L (for mannitol/lactulose)[4]
Accuracy (Recovery/Bias) Recovery rates of 99-104% have been reported for similar enzymatic assays[5].103.24 - 112.69% (for D-pinitol)95.8 - 121.9%[4]
Precision (CV%) Intra-assay: 1.1 - 1.3%; Inter-assay: 2.5 - 3.3% (for SDH enzyme activity)[6]Intra-day RSD: 0.77%; Inter-day RSD: 1.26% (for D-pinitol)Imprecision < 15%[4]

Experimental Protocols

This compound Enzymatic Assay Protocol

This protocol is based on the principle of the sorbitol dehydrogenase (SDH) catalyzed oxidation of this compound.

Principle: this compound is oxidized to D-sorbose by sorbitol dehydrogenase (SDH) in the presence of nicotinamide adenine dinucleotide (NAD+), which is concomitantly reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.

Reagents:

  • Phosphate buffer (pH 8.6)

  • NAD+ solution

  • Sorbitol Dehydrogenase (SDH) enzyme solution

  • This compound standard solutions

  • Sample extracts

Procedure:

  • Pipette samples, standards, and blanks into respective cuvettes.

  • Add phosphate buffer and NAD+ solution to each cuvette and mix.

  • Read the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding SDH solution.

  • Incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Read the final absorbance (A2) after a fixed time interval (e.g., 10-15 minutes).

  • Calculate the absorbance change (ΔA = A2 - A1) for each sample and standard.

  • Determine the concentration of this compound in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Polyol Analysis

This is a general protocol for the analysis of polyols like this compound.

Instrumentation:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino or ion-exchange column suitable for sugar analysis

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard solutions

  • Sample extracts, filtered through a 0.45 µm membrane

Procedure:

  • Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).

  • Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0 mL/min).

  • Inject a series of this compound standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the this compound peak in the sample chromatograms based on the retention time and calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the this compound enzymatic assay and a typical HPLC analysis.

Enzymatic_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample Preparation (e.g., extraction, dilution) Pipetting Pipette Samples, Standards, & Reagents into Cuvettes Sample->Pipetting Standard Standard Preparation Standard->Pipetting Reagents Reagent Preparation (Buffer, NAD+, SDH) Reagents->Pipetting Incubation Incubate at Controlled Temperature Pipetting->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Calculation Calculate Δ Absorbance Measurement->Calculation StdCurve Generate Standard Curve Calculation->StdCurve Quantification Quantify this compound Concentration StdCurve->Quantification

This compound Enzymatic Assay Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Filtration) Injection Inject Standards & Samples SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation MobilePhase->Separation Injection->Separation Detection Detection (RI/ELSD) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Identify & Quantify This compound Peak Calibration->Quantification

HPLC Analysis Workflow for this compound

Conclusion

Both enzymatic assays and chromatographic methods offer reliable means for the quantification of this compound. The enzymatic assay, utilizing sorbitol dehydrogenase, provides a rapid and straightforward method suitable for high-throughput screening, although its specificity may be a consideration if other reactive polyols are present[1]. Chromatographic techniques, particularly HPLC and GC, deliver high specificity and sensitivity, making them the methods of choice for complex sample matrices and when absolute quantification is paramount. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the sample matrix, required throughput, and the level of accuracy and precision needed.

References

Inter-laboratory validation of D-Iditol analysis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Analysis of D-Iditol: A Comparative Review of Methodologies

This guide provides a comparative overview of analytical methodologies applicable to the quantification of this compound, a sugar alcohol of increasing interest to researchers, scientists, and drug development professionals. While specific inter-laboratory validation data for this compound analysis is not extensively available in the public domain, this document synthesizes information from established methods for similar polyols, such as sorbitol and xylitol, to present a reliable framework for methodology selection and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification is critical for obtaining accurate and reproducible data. The two primary chromatographic techniques suitable for polyol analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods based on data from the analysis of structurally related polyols. These parameters are crucial for assessing the suitability of a method for a specific application and for establishing performance benchmarks in an inter-laboratory validation study.

ParameterHPLC with Refractive Index (RI) DetectionHPLC with UV Detection (after derivatization)GC-MS (after derivatization)
Principle Separation based on polarity, detection based on changes in refractive index.Separation of derivatized analyte, detection based on UV absorbance.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Limit of Detection (LOD) Higher (mg/L range)Lower (ng/mL to µg/mL range)[1]Lowest (ng/mL range or lower)[2]
Limit of Quantification (LOQ) Higher (mg/L range)Lower (ng/mL to µg/mL range)[1]Lowest (ng/mL range or lower)
Linearity Good over a moderate concentration range.Excellent over a wide concentration range.Excellent over a wide concentration range.
Precision (%RSD) Typically <5%Typically <2%Typically <5%
Accuracy (% Recovery) 95-105%98-102%[3]95-105%
Sample Preparation Minimal, often just filtration.Requires a specific derivatization step.[4]Requires a specific and often multi-step derivatization.[5][6]
Throughput HighModerateModerate
Selectivity Lower, potential for interference from other polyols.High, derivatization can target specific functional groups.Very high, mass spectrometric detection provides excellent specificity.

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are representative methodologies for HPLC and GC-MS analysis of polyols, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is often employed for its simplicity and broad applicability to underivatized polyols.

  • Principle: Isocratic separation of this compound from other carbohydrates on a specialized column (e.g., amino or ion-exchange) followed by detection using a refractive index detector.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: Amino-proply bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column.[4]

    • Mobile Phase: Acetonitrile/Water mixture (e.g., 75:25 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[4]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to make the polyols volatile.

  • Principle: this compound is chemically modified (derivatized) to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a suitable capillary column.

    • Mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • Derivatization (Silylation):

    • Dry the sample completely under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[6]

    • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[6]

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative to enhance sensitivity and selectivity.

  • Quantification:

    • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

    • Construct a calibration curve based on the peak areas of a specific ion fragment versus concentration.

Inter-laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., precision, accuracy) P2 Select Analytical Method(s) P1->P2 P3 Develop Standardized Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 L1 Participating Lab 1 Analyzes Samples P4->L1 Samples & Protocol L2 Participating Lab 2 Analyzes Samples P4->L2 Samples & Protocol Ln Participating Lab n Analyzes Samples P4->Ln Samples & Protocol D1 Collect Data from All Laboratories L1->D1 Results L2->D1 Results Ln->D1 Results D2 Statistical Analysis (e.g., ANOVA, Horwitz Ratio) D1->D2 D3 Evaluate Method Performance (Repeatability & Reproducibility) D2->D3 D4 Final Report & Publication D3->D4

Caption: Workflow for an inter-laboratory validation study.

This structured approach ensures that the analytical method is thoroughly evaluated for its performance across different laboratories, providing confidence in its reliability for routine use. The statistical analysis of the collected data is crucial for determining the method's precision and accuracy under various conditions.

References

D-Iditol and Galactitol in Metabolic Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Iditol and galactitol, two sugar alcohols implicated in metabolic disorders. While galactitol is a well-established toxic metabolite in galactosemia, the role of this compound is less understood, though it has been reported to accumulate in galactokinase deficiency. This document summarizes the current understanding of their metabolism, pathological effects, and analytical methodologies, highlighting areas where further research is needed.

Physicochemical and Metabolic Properties

PropertyThis compoundGalactitol (Dulcitol)
Chemical Formula C6H14O6[1]C6H14O6
Molar Mass 182.17 g/mol [1]182.17 g/mol
Metabolic Precursor D-Sorbose (likely)Galactose[2][3][4]
Key Enzyme in Formation This compound 2-dehydrogenase (likely)[5]Aldose reductase[2][3][4]
Metabolic Fate in Humans Primarily oxidized to D-sorbose by this compound 2-dehydrogenase.[5]Not significantly metabolized further and accumulates in tissues.[2][3][6]
Associated Metabolic Disorder Galactokinase deficiency (accumulation reported)Classic Galactosemia (GALT deficiency), Galactokinase deficiency (GALK deficiency)[6][7]

Clinical Significance and Pathophysiology

Galactitol is a key pathogenic agent in galactosemia. Its accumulation in tissues, particularly the lens of the eye, leads to osmotic stress, cellular damage, and the formation of cataracts.[2][3][6] In classic galactosemia, high levels of galactitol are also linked to long-term complications such as neurological damage and ovarian failure.[8]

The clinical significance of this compound is not as well-defined. While its accumulation has been noted in galactokinase deficiency, there is a lack of extensive research on its potential toxicity and direct contribution to the pathology of the disease. It is hypothesized that, like other polyols, high concentrations of this compound could also exert osmotic stress on cells, but further experimental data are required to confirm this.

Quantitative Data in Metabolic Disorders

Table 2.1: Galactitol Levels in Classic Galactosemia (GALT Deficiency)

AnalytePatient GroupMatrixConcentration RangeReference
GalactitolUntreatedPlasma120-500 µmol/L[9]
TreatedPlasma4.7-20 µmol/L[9]
UntreatedUrine8000-69000 mmol/mol creatinine[9]
TreatedUrine45-900 mmol/mol creatinine[9]
Galactose-1-phosphateUntreatedErythrocytes>10 mg/dL[10]

Table 2.2: Galactitol Levels in Galactokinase (GALK) Deficiency)

AnalytePatient GroupMatrixConcentration NotesReference
GalactitolUntreatedUrineCan rise to 2500 mmol/mol creatinine[11]
At diagnosisUrineElevated in all patients[11]
GalactoseAt diagnosisBloodIncreased[11]

Metabolic Pathways

The metabolic pathways leading to the formation of galactitol and the proposed pathway for this compound are distinct.

Galactitol Metabolism in Galactosemia

In states of galactose excess, the enzyme aldose reductase converts galactose to galactitol. This polyol cannot be efficiently metabolized further and accumulates within cells.

Galactitol_Metabolism Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Cellular Accumulation Cellular Accumulation Galactitol->Cellular Accumulation Poor membrane permeability

Metabolic pathway of galactitol formation from galactose.
Proposed this compound Metabolism

This compound is likely formed from D-sorbose through the action of a dehydrogenase. In humans, it can be metabolized back to D-sorbose by this compound 2-dehydrogenase.

D_Iditol_Metabolism D-Sorbose D-Sorbose This compound This compound D-Sorbose->this compound Reduction (e.g., by a dehydrogenase) This compound->D-Sorbose This compound 2-dehydrogenase (Oxidation)

Proposed metabolic pathway for this compound.

Experimental Protocols

The quantification of this compound and galactitol in biological matrices is crucial for studying their roles in metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

General Workflow for Polyol Analysis

The following diagram outlines a general workflow for the analysis of sugar alcohols from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample_Collection Sample Collection (Blood, Urine, Tissue) Extraction Extraction of Polyols Sample_Collection->Extraction Derivatization Derivatization (e.g., Silylation, Acetylation) Extraction->Derivatization LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Extraction->LC_MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

General workflow for polyol analysis.
Detailed Methodologies

Sample Preparation:

  • Extraction: Biological samples (e.g., plasma, urine, tissue homogenates) are subjected to a protein precipitation step, often using a cold organic solvent like methanol or acetonitrile. This is followed by centrifugation to separate the precipitated proteins.

  • Purification: The supernatant containing the polyols may be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization (for GC-MS): Since sugar alcohols are not volatile, they require derivatization prior to GC-MS analysis. Common methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation to increase their volatility.[12]

Instrumentation and Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A capillary column suitable for sugar analysis (e.g., a phenyl-methylpolysiloxane phase) is typically used.

    • Injection: A split/splitless injector is used to introduce the derivatized sample.

    • Oven Program: A temperature gradient is employed to separate the different polyols based on their boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, providing high sensitivity and specificity.[13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for the separation of polar compounds like sugar alcohols.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for polyols.

    • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for detection and quantification.[16][17][18]

Data Analysis:

  • Quantification: The concentration of each polyol is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is generated using standards of the pure compounds.

  • Statistical Analysis: Appropriate statistical methods are used to compare the levels of polyols between different experimental groups.

Conclusion and Future Directions

The role of galactitol as a toxic metabolite in galactosemia is well-documented, with its accumulation directly linked to the development of cataracts and other long-term complications. In contrast, the significance of this compound in metabolic disorders, particularly in galactokinase deficiency, remains largely unexplored. While its presence is noted, there is a critical need for further research to elucidate its metabolic pathway, assess its potential toxicity, and understand its contribution to the pathophysiology of the disease.

Future studies should focus on:

  • Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in biological samples.

  • Conducting in vitro and in vivo studies to investigate the cytotoxic and metabolic effects of this compound accumulation.

  • Performing comparative studies to directly assess the relative toxicity of this compound and galactitol.

  • Investigating the enzymatic pathways responsible for this compound synthesis and degradation in human tissues.

A deeper understanding of the role of this compound will be crucial for developing a complete picture of the pathophysiology of galactokinase deficiency and for the potential development of therapeutic interventions.

References

D-Iditol as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and sensitive field of metabolomics, the accuracy of metabolite quantification is paramount for generating reliable and reproducible data. The use of internal standards is a fundamental strategy to control for variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of D-Iditol as a potential internal standard in metabolomics studies, particularly for mass spectrometry-based platforms, and benchmarks it against other commonly used sugar alcohol internal standards.

The Role and Ideal Properties of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. The IS co-elutes with the target analytes and experiences similar variations during sample preparation, injection, and ionization, allowing for the correction of analytical errors and improving the accuracy of quantification. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should behave similarly to the target analytes during extraction, derivatization, and chromatographic separation.

  • Not Endogenously Present: The internal standard should be absent in the biological samples being analyzed, or present at negligible concentrations.

  • Stable: It must be chemically stable throughout the entire analytical procedure.

  • Commercially Available and Cost-Effective: Ready availability and reasonable cost are practical considerations for routine use.

This compound: A Promising Candidate

This compound is a six-carbon sugar alcohol, a stereoisomer of the more commonly known sorbitol and mannitol.[1] Its poly-hydroxyl structure makes it chemically similar to a wide range of polar metabolites, including sugars, sugar alcohols, and organic acids. While not as commonly used as other sugar alcohols, its properties make it a viable candidate as an internal standard.

Key Properties of this compound:

PropertyValue
Chemical FormulaC6H14O6
Molar Mass182.17 g/mol
StructureStereoisomer of sorbitol and mannitol
Endogenous PresenceGenerally not present in high concentrations in most biological samples

Comparison with Other Sugar Alcohol Internal Standards

While specific experimental data on the performance of this compound as an internal standard is limited in the current literature, a comparative assessment can be made based on the well-documented performance of its isomers and other commonly used sugar alcohols like Ribitol.

Internal StandardTypical ApplicationKey AdvantagesPotential Limitations
This compound GC-MS and LC-MS analysis of polar metabolites- Structurally similar to many primary metabolites.- Not a common endogenous metabolite.- Cost-effective compared to stable isotope-labeled standards.- Potential for co-elution with its isomers (sorbitol, mannitol) if chromatographic separation is not optimized.- Lack of extensive validation data in published literature.
Ribitol Widely used in GC-MS metabolomics- Well-established performance in numerous studies.- Good chromatographic separation from many hexitols.- Can be endogenously present in some plant and microbial samples.[2]
D-Sorbitol Analysis of sugars and polyols- High chemical similarity to glucose and fructose metabolism intermediates.- Endogenously present in many biological systems, which can complicate its use.
D-Mannitol Analysis of polar metabolites- Isomer of sorbitol, offering an alternative when sorbitol is endogenous.- Also endogenously present in various organisms.
Stable Isotope-Labeled (e.g., ¹³C-Sorbitol) "Gold standard" for targeted quantification- Chemically identical to the analyte, providing the most accurate correction for matrix effects and other variations.[3][4]- Significantly higher cost.- Availability may be limited for some compounds.

Experimental Protocol: Using this compound as an Internal Standard in GC-MS Metabolomics

This protocol outlines the key steps for utilizing this compound as an internal standard for the relative quantification of polar metabolites in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound (as internal standard)

  • Methanol (GC-MS grade)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Chloroform

  • Ultrapure water

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C. From this, prepare a working internal standard solution of 10 µg/mL in 50% methanol.

3. Sample Preparation and Extraction:

  • For a 50 µL plasma sample, add 500 µL of ice-cold methanol containing the this compound internal standard at a final concentration of 1 µg/mL.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

4. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.

  • Add 80 µL of MSTFA with 1% TMCS to the mixture.

  • Vortex and incubate at 70°C for 60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives, making them volatile for GC-MS analysis.

  • Centrifuge briefly to collect the liquid at the bottom.

5. GC-MS Analysis:

  • Transfer the derivatized sample to a GC-MS vial with an insert.

  • Inject 1 µL of the sample into the GC-MS system.

  • The GC separation and MS detection parameters should be optimized for the analysis of polar metabolites.

6. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and the target analytes based on their retention times and mass spectra.

  • Calculate the peak area ratio of each analyte to the this compound internal standard.

  • For relative quantification, compare the peak area ratios across different sample groups. For absolute quantification, a calibration curve prepared with authentic standards would be required.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS_addition Addition of This compound (IS) Sample->IS_addition Extraction Metabolite Extraction IS_addition->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for a metabolomics study using this compound as an internal standard.

IS_Comparison IS Internal Standards for Polar Metabolites D_Iditol This compound IS->D_Iditol Ribitol Ribitol IS->Ribitol Sorbitol D-Sorbitol IS->Sorbitol Mannitol D-Mannitol IS->Mannitol C13_Sorbitol ¹³C-Sorbitol IS->C13_Sorbitol C13_Mannitol ¹³C-Mannitol IS->C13_Mannitol

Caption: A comparison of this compound with other common internal standards in metabolomics.

Conclusion

This compound presents itself as a promising, cost-effective internal standard for the analysis of polar metabolites in metabolomics, particularly in GC-MS based workflows. Its structural similarity to many primary metabolites and its general absence in high concentrations in biological samples are key advantages. While it may not provide the same level of accuracy as more expensive stable isotope-labeled standards, its use can significantly improve data quality and reproducibility compared to analyses without an internal standard. For researchers developing new metabolomics methods or working within budget constraints, this compound is a valuable tool to consider for enhancing the reliability of their quantitative data. Further validation studies are warranted to fully characterize its performance across a variety of biological matrices and analytical platforms.

References

A Comparative Analysis of the Biological Activities of D-Iditol and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of D-Iditol and its epimers, including L-Iditol, D-mannitol, D-sorbitol (D-glucitol), and galactitol (dulcitol). This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of associated metabolic pathways to facilitate a comprehensive understanding of their distinct biological functions.

Introduction

This compound and its epimers are six-carbon sugar alcohols (polyols) that play diverse roles in biological systems. As isomers, they share the same chemical formula (C₆H₁₄O₆) but differ in the stereochemical arrangement of their hydroxyl groups. These subtle structural differences can lead to significant variations in their metabolic fates, interactions with enzymes and receptors, and overall physiological effects. Understanding these differences is crucial for applications in drug development, food science, and clinical research. This guide focuses on a comparative analysis of their involvement in key metabolic pathways, their function as enzyme substrates or inhibitors, and their physiological properties.

Comparative Biological Activities

The primary biological activities of this compound and its epimers are linked to their roles in the polyol pathway, their osmotic properties, and their metabolism by various dehydrogenases.

Table 1: Summary of Comparative Biological Activities of this compound and Its Epimers

Biological ActivityThis compoundL-IditolD-MannitolD-Sorbitol (D-Glucitol)Galactitol (Dulcitol)
Substrate for L-Iditol 2-Dehydrogenase Substrate (forms L-Sorbose)Primary Substrate (forms L-Sorbose)Poor SubstrateSubstrate (forms D-Fructose)[1]Substrate
Substrate for Aldose Reductase Likely a substrateLikely a substratePoor substrateProduct of glucose reduction[2]Product of galactose reduction
Inhibition of Aldose Reductase Data not availableData not availableData not availableData not availableData not available
Relative Oxidation by Galactitol-2-Dehydrogenase (% yield of ketose) 17% (product: D-Sorbose)[3]Data not availableData not available18.5% (as L-glucitol, product: L-Fructose)[3]55% (product: L-Tagatose)[3]
Primary Physiological Effect Osmotic agentOsmotic agentOsmotic diuretic[4]Osmotic laxativeAssociated with cataract formation in galactosemia
Effect on Blood Glucose MinimalMinimalMinimalMinimal, can be converted to fructoseMinimal

Note: "Data not available" indicates that specific comparative quantitative data was not found in the performed search.

Key Metabolic Pathways and Enzymatic Interactions

The biological effects of this compound and its epimers are largely governed by the enzymes of the polyol pathway: aldose reductase and sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase).

The Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under hyperglycemic conditions, this pathway becomes more active and is implicated in the pathogenesis of diabetic complications.[2]

Polyol_Pathway cluster_0 Aldose Reductase cluster_1 Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase) Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Galactose Galactose Galactitol Galactitol Galactose->Galactitol NADPH -> NADP+ Enzyme_Kinetics_Workflow A Prepare reaction mixtures with varying substrate concentrations B Measure initial reaction rates (Vo) A->B C Plot Vo vs. [Substrate] B->C D Fit data to Michaelis-Menten equation C->D E Determine Km and Vmax D->E IC50_Determination A Prepare reactions with fixed enzyme and substrate, and varying inhibitor concentrations B Measure reaction rates A->B C Calculate % Inhibition for each inhibitor concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Determine IC50 from the dose-response curve D->E

References

Safety Operating Guide

Proper Disposal of D-Iditol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Iditol, aligning with standard laboratory safety practices and regulatory considerations.

This compound Safety and Handling Summary

This compound is a sugar alcohol and is generally considered stable under normal conditions.[1] According to available safety data, it is not classified as a physical or environmental hazard under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[1] Handling should be performed in a well-ventilated area to prevent dust dispersion.[1]

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number25878-23-3[1][2][3]
Molecular FormulaC₆H₁₄O₆[1][2][3]
Molecular Weight182.17 g/mol [2][3]
Purity≥98%[1][3]
SolubilityDMF: 1 mg/mlDMSO: 2 mg/mlPBS (pH 7.2): 5 mg/mlEthanol: insoluble[2]
Storage Temperature4°C, sealed, away from moisture and light[3]

This compound Disposal Procedures

Two primary disposal routes have been identified for this compound, contingent on local regulations and the quantity of waste. It is crucial to consult and adhere to all federal, state, and local environmental regulations.[1]

Method 1: Sanitary Sewer Disposal

For small quantities of this compound, disposal via the sanitary sewer may be permissible.[4] This method is generally suitable for chemicals that are readily biodegradable and do not pose a threat to the wastewater treatment system.

Experimental Protocol for Sanitary Sewer Disposal:

  • Consult Local Regulations: Before proceeding, verify with your institution's Environmental Health and Safety (EHS) department that this compound is approved for drain disposal in your jurisdiction.

  • Dilution: Prepare a dilute aqueous solution of the this compound waste. A common practice is to dilute the material to a concentration of less than 1%.

  • Flushing: Slowly pour the diluted this compound solution down the drain with copious amounts of cold water. Continue to run water for several minutes after the solution has been completely drained to ensure it is thoroughly flushed from the plumbing system.

  • Record Keeping: Document the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's waste disposal log.

Method 2: Incineration

For larger quantities of this compound or in jurisdictions where sewer disposal is not permitted, chemical incineration is the recommended method.[1]

Experimental Protocol for Incineration:

  • Consult Local Regulations: Contact your institution's EHS department to confirm the procedures for chemical waste incineration.

  • Solubilization: If the this compound is in solid form, it may be dissolved in a combustible solvent.[1] Ensure the chosen solvent is compatible with this compound and is acceptable for your facility's waste incineration stream.

  • Packaging: Place the this compound waste (solid or dissolved in a combustible solvent) in a properly labeled, sealed, and appropriate waste container provided by your institution's waste management program. The label should clearly indicate the contents.

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's authorized hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Iditol_Disposal_Workflow start Start: this compound Waste check_regulations Consult Local and Institutional Disposal Regulations start->check_regulations sewer_allowed Is Sanitary Sewer Disposal Permitted? check_regulations->sewer_allowed small_quantity Is the Quantity Small? sewer_allowed->small_quantity Yes incinerate Dispose via Chemical Incineration (Follow Incineration Protocol) sewer_allowed->incinerate No dispose_sewer Dispose via Sanitary Sewer (Follow Dilution Protocol) small_quantity->dispose_sewer Yes small_quantity->incinerate No end End: Disposal Complete dispose_sewer->end incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for D-Iditol, a polyol. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize risk and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white to almost white powder or crystal, the primary safety objective is to prevent inhalation of dust and direct contact with skin and eyes.[1] A thorough risk assessment should be conducted before beginning any work.

Based on available safety data, the following minimum PPE is recommended:

PPE CategorySpecification
Eye Protection Safety glasses with side shields are the minimum requirement. If there is a potential for splashing or significant dust generation, chemical splash goggles should be worn.[1]
Hand Protection Protective gloves, such as disposable nitrile gloves, are recommended for incidental contact.[1]
Body Protection A standard laboratory coat should be worn to protect clothing and skin from potential spills.
Respiratory Protection Generally not required if handled in a well-ventilated area. If dust or aerosol generation is likely, a dust respirator should be used.[1]

Quantitative Exposure Limits:

No specific occupational exposure limits have been established for this compound. In the absence of specific limits, the exposure limits for Particulates Not Otherwise Regulated (PNOR) may be considered as a conservative measure.

Substance/ParameterLimitSource
Particulates Not Otherwise Regulated (PNOR) - Total Dust15 mg/m³ (TWA)OSHA (PEL)[2]
Particulates Not Otherwise Regulated (PNOR) - Respirable Fraction5 mg/m³ (TWA)OSHA (PEL)[2]

TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.

Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace B->C D Weigh this compound carefully to minimize dust C->D E Dissolve or use in experiment D->E F Clean up spills immediately E->F G Dispose of contaminated materials E->G H Decontaminate work surfaces F->H I Dispose of this compound waste via sanitary sewer G->I J Remove and dispose of PPE H->J I->J K Wash hands thoroughly J->K

This compound Handling Workflow
Detailed Methodologies

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dark, and dry place in a tightly sealed container.[1] It should be stored away from incompatible materials such as oxidizing agents.[1]

Handling and Experimentation:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a well-ventilated work area, such as a fume hood, is used, especially if dust generation is anticipated.[1] Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Handle this compound carefully to minimize the creation of dust. Use a spatula for transferring the solid.

  • Spill Response: In the event of a spill, keep people away from the area.[1] Use personal protective equipment during cleanup.[1] Prevent the product from entering drains.[1]

  • First Aid:

    • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]

    • Skin Contact: Remove contaminated clothing and rinse the skin cautiously with water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1]

    • Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]

Disposal Plan:

  • According to available information, this compound can be disposed of via the sanitary sewer.[3] However, always comply with local, state, and federal regulations for chemical waste disposal.

  • Contaminated materials, such as gloves and weighing paper, should be disposed of as chemical waste in accordance with laboratory protocols.

  • For disposal of larger quantities or in the case of a significant spill, it is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.